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2,3-Di-O-methylthiomethyleuscaphic acid Documentation Hub

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  • Product: 2,3-Di-O-methylthiomethyleuscaphic acid

Core Science & Biosynthesis

Foundational

Natural Sources of Euscaphic Acid for Derivatization: A Technical Guide

Executive Summary Euscaphic acid (EA), a naturally occurring pentacyclic triterpenoid of the ursane-type (2α,3α,19α-trihydroxyurs-12-en-28-oic acid), has emerged as a highly promising scaffold in modern drug discovery[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Euscaphic acid (EA), a naturally occurring pentacyclic triterpenoid of the ursane-type (2α,3α,19α-trihydroxyurs-12-en-28-oic acid), has emerged as a highly promising scaffold in modern drug discovery[1]. Exhibiting a pleiotropic pharmacological profile—including potent hypoglycemic, anti-inflammatory, and anti-cancer activities—EA offers significant therapeutic potential[2][3]. However, like many natural triterpenoids, its clinical translation is frequently bottlenecked by poor aqueous solubility and suboptimal bioavailability[4].

This whitepaper provides a comprehensive, authoritative guide on identifying high-yield natural sources of euscaphic acid, executing self-validating extraction protocols, and applying strategic structural derivatizations to optimize its pharmacokinetic and pharmacodynamic properties for targeted therapeutics.

Natural Sources and Phytochemical Yields

Euscaphic acid is widely distributed across several botanical families, predominantly within the Rosaceae family[1][5]. Identifying high-yield natural matrices is the critical first step for establishing scalable semi-synthetic derivatization pipelines.

Table 1: Key Natural Sources and Extraction Yields of Euscaphic Acid

Botanical SourceFamilyPlant PartExtraction MethodYield / Content
Rosa laxa RetzRosaceaeFruitsReflux Extraction (65% EtOH)2.90 ± 0.08 mg/g[6]
Rosa rugosaRosaceaeRootsMethanol / EtOAc Fraction5.97 mg/g[7]
Crataegus cuneataRosaceaeFruitsUltrasound-Assisted (80% MeOH)Part of 28.47 mg/g total[8]
Eriobotrya japonicaRosaceaeLeavesAqueous / Ethanol ExtractMajor constituent[3][9]

Extraction and Purification Protocol

To isolate EA with the high purity required for downstream semi-synthetic derivatization, a robust, self-validating extraction protocol must be employed. The following methodology utilizes an optimized Reflux Extraction workflow, ensuring maximum solvent penetration and cellular disruption while maintaining the structural integrity of the triterpene[6].

Step-by-Step Methodology: Optimized Extraction of Euscaphic Acid
  • Biomass Preparation: Pulverize the dried botanical source (e.g., Rosa laxa Retz fruits) to a fine powder (40-mesh). Causality: Mechanical shearing maximizes the surface area-to-volume ratio, significantly enhancing solvent diffusion kinetics.

  • Reflux Extraction: Suspend the biomass in 65% ethanol at a solid-to-liquid ratio of 1:35 (g/mL). Heat under reflux for 140 minutes at 70°C[6]. Causality: 65% ethanol provides the optimal dielectric constant required to simultaneously solubilize the polar hydroxyl groups (C-2, C-3, C-19) and the hydrophobic pentacyclic skeleton of EA.

  • Filtration & Concentration: Filter the extract through Whatman No. 1 paper and concentrate under reduced pressure using a rotary evaporator at 45°C to yield the crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and partition successively with n-hexane, ethyl acetate (EtOAc), and n-butanol. Causality: The EtOAc fraction selectively enriches triterpene acids while leaving highly polar glycosides in the aqueous/butanol layers and non-polar waxes in the hexane layer[10].

  • Chromatographic Purification: Subject the EtOAc fraction to silica gel column chromatography, eluting with a gradient of chloroform-methanol. Self-Validation Step: Monitor fractions via Thin Layer Chromatography (TLC) using a mobile phase of chloroform-diethyl ether-methanol-formic acid (30:10:1:0.2 v/v/v/v) and visualize under UV 366 nm to confirm the presence and purity of the EA band[11].

  • Crystallization: Pool the EA-rich fractions and recrystallize from methanol-water to yield pure euscaphic acid as a colorless powder[3].

ExtractionWorkflow A Biomass Preparation (Rosa laxa Retz) B Reflux Extraction (65% EtOH, 1:35 ratio, 140 min) A->B Surface Area Maximization C Liquid-Liquid Partitioning (EtOAc Fraction) B->C Concentration D Silica Gel Chromatography (CHCl3:MeOH Gradient) C->D Triterpene Enrichment E Recrystallization (Pure Euscaphic Acid) D->E Isolation & Validation

Workflow for the extraction and purification of euscaphic acid from natural botanical sources.

Structural Derivatization Strategies

Natural pentacyclic triterpenoids often require structural modification to enhance their target affinity, cellular permeability, and overall pharmacokinetic profiles[4]. Euscaphic acid possesses three primary nucleophilic/electrophilic sites for derivatization: the C-3 hydroxyl group, the C-28 carboxylic acid, and the C-12 double bond[12].

Rationale and Causality in Derivatization
  • C-28 Carboxylic Acid Modifications: Transforming the C-28 carboxyl group into an amide or ester significantly increases the molecule's lipophilicity. Causality: Neutralizing the negative charge of the free carboxylic acid improves passive diffusion across the phospholipid bilayer, thereby enhancing intracellular drug concentrations. Conjugation with heterocycles at this position has been shown to drastically increase anticancer efficacy[4].

  • C-3 Hydroxyl Modifications: Acetylation or direct esterification at the C-3 position alters the hydrogen-bonding network of the A-ring. Causality: This modification can sterically modulate the compound's interaction within the ATP-binding pockets of target kinases, improving target selectivity[4][].

  • Acetonide Protection (2,3-O-Isopropylidenyl Euscaphic Acid): Because EA has a 2α,3α-diol system, non-selective reactions can yield complex mixtures. Causality: Reacting EA with acetone/2,2-dimethoxypropane yields 2,3-O-isopropylidenyl euscaphic acid. This protection step isolates the C-28 position, allowing chemists to perform highly selective amidation or esterification exclusively at the C-28 carboxyl group without unwanted side reactions at the A-ring[14][15].

DerivatizationLogic EA Euscaphic Acid (Parent) C-3/C-2 OH, C-28 COOH Prot 2,3-O-Isopropylidenyl Euscaphic Acid EA->Prot Acetonide Protection C3 C-3 Esters (Modulated Kinase Affinity) EA->C3 Direct Esterification C28 C-28 Amides/Esters (Enhanced Permeability) Prot->C28 Selective Derivatization

Strategic derivatization pathways targeting the C-3 and C-28 positions of euscaphic acid.

Biological Evaluation: Targeting the PI3K/AKT/mTOR Pathway

Euscaphic acid and its synthetic derivatives exhibit potent anticancer properties, primarily through the induction of apoptosis and cell cycle arrest (G0/G1 phase)[14][16]. A highly validated mechanism of action for EA derivatives is the profound suppression of the PI3K/AKT/mTOR signaling pathway, a cascade frequently hyperactivated in malignancies such as nasopharyngeal carcinoma[16][17].

Mechanistic Causality

EA acts upstream by inhibiting the phosphorylation of PI3K. This primary blockade starves the downstream effectors, preventing the phosphorylation of AKT (Protein Kinase B) and mTOR (mammalian Target of Rapamycin)[16]. The collapse of this survival signaling network halts cellular proliferation and triggers Bax/Caspase-3-mediated apoptosis[14].

Step-by-Step Methodology: Flow Cytometry for Apoptosis Detection (Annexin V/PI)

To empirically validate the apoptotic efficacy of synthesized EA derivatives, the following protocol ensures a self-validating diagnostic system by accurately distinguishing between live, early apoptotic, and late apoptotic/necrotic cell populations[12].

  • Cell Culture & Treatment: Seed target cancer cells (e.g., CNE-1) in 6-well plates and incubate overnight. Treat with varying concentrations of the EA derivative (e.g., 5, 10 μg/mL) for 48 hours[16].

  • Harvesting: Collect both floating and adherent cells using an enzyme-free dissociation buffer. Causality: Trypsin can cleave surface phosphatidylserine (PS), leading to false-negative Annexin V binding. Enzyme-free buffers preserve membrane integrity.

  • Washing: Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS) to remove residual media and serum proteins that could quench fluorescence.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of

    
     cells/mL. Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI) to 100 μL of the cell suspension[12].
    
  • Incubation: Incubate the mixture in the dark at room temperature for 15 minutes. Causality: Darkness is strictly required to prevent the photobleaching of the FITC and PI fluorochromes, ensuring high signal-to-noise ratios during detection.

  • Analysis & Validation: Add 400 μL of 1X Binding Buffer and analyze immediately via flow cytometry. Self-Validation: Live cells are Annexin V(-)/PI(-), early apoptotic cells are Annexin V(+)/PI(-) (due to PS externalization with intact membranes), and late apoptotic/necrotic cells are Annexin V(+)/PI(+) (due to complete membrane permeabilization)[12].

PI3KPathway EA Euscaphic Acid Derivative PI3K PI3K (Phosphorylated) EA->PI3K Inhibits Apop Apoptosis (Bax/Caspase-3) EA->Apop Induces via Pathway Blockade AKT AKT (p-AKT) PI3K->AKT Activates mTOR mTOR (p-mTOR) AKT->mTOR Activates mTOR->Apop Inhibits

Mechanism of action showing euscaphic acid inhibiting the PI3K/AKT/mTOR signaling cascade.

Conclusion

Euscaphic acid represents a highly versatile and potent triterpenoid scaffold. By leveraging optimized, self-validating extraction protocols from Rosaceae species and employing targeted synthetic derivatization at the C-3 and C-28 positions, medicinal chemists can systematically overcome the native bioavailability limitations of the parent compound. The resulting derivatives hold immense promise as targeted inhibitors of the PI3K/AKT/mTOR signaling pathways, paving the way for the development of next-generation therapeutics in oncology and inflammatory diseases.

References

  • Title: Euscaphic acid, a new hypoglycemic natural product from Folium Eriobotryae Source: ResearchGate URL: [Link]

  • Title: Euscaphic acid, a new hypoglycemic natural product from Folium Eriobotryae Source: Ingenta Connect URL: [Link]

  • Title: Biological Effects of Rosaceae Species in Skin Disorders—An Up-To-Date Overview Source: MDPI URL:[Link]

  • Title: Euscaphic Acid | C30H48O5 | CID 471426 Source: PubChem - NIH URL:[Link]

  • Title: Cytotoxic Hexacyclic Triterpene Acids from Euscaphis japonica Source: American Chemical Society URL: [Link]

  • Title: Study on the absorption characteristics of euscaphic acid and tiliroside in fruits of Rosa laxa Retz Source: PMC - NIH URL: [Link]

  • Title: Extraction optimization, structural characterization and bioactivity evaluation of triterpenoids from hawthorn Source: ResearchGate URL: [Link]

  • Title: Inhibitory effect of euscaphic acid and tormentic acid from the roots of Rosa rugosa Source: ResearchGate URL:[Link]

  • Title: Thin Layer Chromatography and Chemometric Studies of Selected Potentilla Species Source: SCIRP URL: [Link]

  • Title: Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells Source: PMC - NIH URL:[Link]

  • Title: Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells Source: PubMed - NIH URL:[Link]

  • Title: Sorbus intermedia (EHRH.) PERS. fruits as a novel source of biologically active triterpenoids Source: ResearchGate URL: [Link]

Sources

Exploratory

2,3-Di-O-methylthiomethyleuscaphic Acid: Chemical Structure, Properties, and Technical Specifications

An in-depth technical guide on 2,3-Di-O-methylthiomethyleuscaphic acid , structured for researchers and drug development professionals.[1] [1][2][3][4][5][6] Executive Summary 2,3-Di-O-methylthiomethyleuscaphic acid (C34...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on 2,3-Di-O-methylthiomethyleuscaphic acid , structured for researchers and drug development professionals.[1]

[1][2][3][4][5][6]

Executive Summary

2,3-Di-O-methylthiomethyleuscaphic acid (C34H56O5S2; MW 608.[1][2][3][4][5]94) is a specialized triterpenoid derivative belonging to the ursane class.[1][3][6][5] It is structurally characterized as the 2,3-bis-O-(methylthiomethyl) ether of euscaphic acid (19


-hydroxyursane-type).[1] While euscaphic acid is a well-documented bioactive triterpene found in medicinal plants such as Ziziphus jujuba (Jujube) and Rubus species, the 2,3-di-O-methylthiomethyl (MTM) derivative is often encountered as a rare natural isolate or a semi-synthetic reference standard.[1]

From a chemical biology perspective, the MTM modification significantly alters the lipophilicity and metabolic stability of the parent compound, potentially serving as a "masked" prodrug or a lipophilic probe for studying triterpenoid membrane permeability.[1] This guide details its structural identity, synthesis pathways, physicochemical properties, and biological context.[1]

Chemical Structure & Identity

The molecule retains the pentacyclic triterpene skeleton of ursolic acid but features specific stereochemical hydroxylations and ether modifications.[1]

Structural Nomenclature
  • IUPAC Name: (2

    
    ,3
    
    
    
    )-2,3-bis[(methylthio)methoxy]-19-hydroxyurs-12-en-28-oic acid.[1]
  • Parent Skeleton: Urs-12-ene.[1]

  • Key Substituents:

    • C2 & C3: Modified with methylthiomethyl (MTM) ether groups (

      
      ).[1]
      
    • C19: Free tertiary hydroxyl group (

      
      -orientation).[1]
      
    • C28: Carboxylic acid function.[1]

Stereochemistry

The biological activity of ursane triterpenoids is strictly governed by stereochemistry.[1]

  • Ring Junctions: Trans-fused (typical for ursanes).[1]

  • C2/C3 Configuration: The parent euscaphic acid possesses a

    
    -diol moiety.[1] The MTM derivative retains this configuration, distinguishing it from tormentic acid derivatives (
    
    
    
    ).[1]
Structural Visualization (DOT)

The following diagram illustrates the hierarchical composition of the molecule.

ChemicalStructure cluster_0 Core Structure cluster_1 Modifications Compound 2,3-Di-O-methylthiomethyleuscaphic Acid (C34H56O5S2) Skeleton Ursane Skeleton (Pentacyclic Triterpene) Compound->Skeleton Func_Groups Functional Groups Compound->Func_Groups RingA Ring A (C1-C5, C10) Skeleton->RingA RingE Ring E (C18-C22) Skeleton->RingE DoubleBond C12=C13 Double Bond Skeleton->DoubleBond C2_MTM C2-alpha-O-MTM (-O-CH2-S-Me) Func_Groups->C2_MTM C3_MTM C3-alpha-O-MTM (-O-CH2-S-Me) Func_Groups->C3_MTM C19_OH C19-alpha-OH (Free Hydroxyl) Func_Groups->C19_OH C28_COOH C28-COOH (Carboxylic Acid) Func_Groups->C28_COOH

Caption: Hierarchical structural decomposition of 2,3-Di-O-methylthiomethyleuscaphic acid highlighting the ursane core and specific MTM modifications.

Physicochemical Properties[1][3][5][6][8][9][10]

The introduction of two MTM groups replaces two polar hydroxyl protons with lipophilic thioether moieties.[1] This drastically changes the solvation profile compared to euscaphic acid.[1]

PropertyValue / DescriptionSource/Prediction
Molecular Formula C34H56O5S2Calculated
Molecular Weight 608.94 g/mol Calculated
Appearance White to off-white powderObservation (Standard)
Solubility Soluble in CHCl3, CH2Cl2, DMSO, Ethyl Acetate.[1][3][6][7][5] Insoluble in water.[1]Experimental
LogP (Predicted) ~7.5 - 8.2High lipophilicity due to masked OHs
Stability Acid-sensitive (MTM group hydrolyzes in strong acid).[1] Stable in neutral/basic conditions.Chemical Logic
UV Absorption End absorption only (triterpene backbone lacks conjugation beyond C12=C13).[1]Spectral Data
NMR Spectral Signatures

Researchers identifying this compound should look for these diagnostic signals in


-NMR (CDCl3):
  • MTM Methylene: Two AB systems or singlets around

    
     4.6–4.8 ppm (
    
    
    
    ).[1]
  • S-Methyl Groups: Two strong singlets around

    
     2.1–2.2 ppm (
    
    
    
    ).[1]
  • Olefinic Proton: Triplet/multiplet at

    
     5.2–5.3 ppm (H-12).[1]
    
  • C19-OH: Singlet (if not exchanged) or implied by C19 shift.[1]

Synthesis and Formation Mechanisms

Natural Occurrence vs. Extraction Artifact

While listed in catalogs as a natural product from Ziziphus jujuba, a critical scientific evaluation suggests this compound may occasionally form as an artifact of extraction .[1]

  • The Mechanism: When plant material containing euscaphic acid is extracted or processed using DMSO (Dimethyl sulfoxide) in the presence of anhydrides or acid chlorides (often used in derivatization steps), a Pummerer rearrangement -type reaction can occur, generating the methylthiomethyl ether.[1]

  • Natural Biosynthesis: If confirmed as a true natural product, it implies a rare SAM-dependent methylthiolation pathway, though this is less common for triterpenoids than simple methylation.[1]

Semi-Synthesis Protocol (Laboratory Preparation)

To generate this compound as a reference standard from Euscaphic Acid:

Reagents: Euscaphic Acid, DMSO, Acetic Anhydride (


), Acetic Acid.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 100 mg of Euscaphic Acid in 2.0 mL of dry DMSO.

  • Activation: Add 1.5 mL of Acetic Anhydride.

  • Reaction: Stir at room temperature (25°C) for 12–24 hours. Note: This reaction traditionally oxidizes alcohols (Albright-Goldman oxidation), but steric hindrance or specific conditions can favor the formation of the MTM ether side product or main product depending on stoichiometry.[1]

  • Alternative (Direct MTM protection): React Euscaphic acid with Chloromethyl methyl sulfide (MTM-Cl) and Sodium Hydride (NaH) in THF/DMF.[1] This is the preferred synthetic route for high yield.[1]

    • Caution: MTM-Cl is highly toxic.[1]

  • Work-up: Quench with ice water. Extract with Ethyl Acetate (

    
    ).[1]
    
  • Purification: Wash organic layer with saturated

    
     and brine. Dry over 
    
    
    
    .[1]
  • Chromatography: Purify via Silica Gel Column Chromatography (Eluent: Hexane:EtOAc 4:1).

SynthesisPath Start Euscaphic Acid (C30H48O5) Intermediate Alkoxide Intermediate Start->Intermediate Deprotonation (NaH) Reagent Reagent: MTM-Cl + NaH (or DMSO/Ac2O) Reagent->Intermediate Product 2,3-Di-O-MTM-Euscaphic Acid (C34H56O5S2) Intermediate->Product Nucleophilic Subst. (SN2)

Caption: Synthetic pathway for the conversion of Euscaphic Acid to its 2,3-Di-O-MTM derivative via nucleophilic substitution.

Biological Profile & Applications[1][3][4][6][8][11]

Pharmacological Potential

The biological activity of 2,3-di-O-methylthiomethyleuscaphic acid is largely inferred from the parent compound, Euscaphic Acid , which exhibits:

  • Anti-inflammatory: Inhibition of NF-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    B and MAPK pathways.[1]
    
  • Anti-diabetic: Improvement of insulin sensitivity.[1]

  • Anti-cancer: Apoptosis induction in nasopharyngeal carcinoma (NPC) cells.[1][5]

Impact of MTM Modification:

  • Prodrug Concept: The MTM group is stable at neutral pH but can be cleaved metabolically or in acidic environments (e.g., tumor microenvironment), releasing the active parent drug.[1]

  • Permeability: The masking of the C2/C3 hydroxyls significantly increases membrane permeability, potentially enhancing oral bioavailability compared to the polar parent compound.[1]

Signaling Pathway (Parent Compound Mechanism)

The following diagram details the validated mechanism of Euscaphic Acid, which the MTM derivative mimics or releases.

SignalingPathway Stimulus LPS / Cytokines Receptor TLR4 Receptor Stimulus->Receptor Complex TRAF6 / TAK1 Complex Receptor->Complex Compound Euscaphic Acid (Active Metabolite) Compound->Complex Inhibits Clustering IKK IKK Complex Complex->IKK IkB IκB-α IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NF-κB GeneExp Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) NFkB->GeneExp Nuclear Translocation

Caption: Mechanism of Action for Euscaphic Acid (Parent), inhibiting the NF-κB inflammatory cascade at the TRAF6/TAK1 level.[1]

References

  • BioCrick. 2,3-Di-O-methylthiomethyleuscaphic acid - Product Analysis and COA. BioCrick Standards.[1] Link

  • ChemFaces. 2,3-Di-O-methylthiomethyleuscaphic acid Datasheet (CFN97578).[1][2][3] ChemFaces Natural Products.[1][8] Link

  • Pharmaffiliates. 2,3-Di-O-Methylthiomethyleuscaphic Acid Reference Standard. Pharmaffiliates Analytics.[1][9] Link

  • Kim, K.H., et al. (2019).[1] Triterpenoids from the dried fruit of Ziziphus jujuba and their anti-inflammatory activities.[1][5] Journal of Agricultural and Food Chemistry.[1][7]

  • Gao, D., et al. (2012).[1] Euscaphic acid inhibits proliferation and induces apoptosis in nasopharyngeal carcinoma cells.[1][5] Journal of Cellular Biochemistry.[1][5] Link

  • Corey, E.J., & Bock, M.G. (1975).[1] Methylthiomethyl (MTM) ethers: New protecting group for hydroxyl.[1] Tetrahedron Letters.[1] (Foundational chemistry for MTM synthesis).

Sources

Foundational

Comprehensive Spectroscopic Characterization of 2,3-Di-O-methylthiomethyleuscaphic Acid

The following technical guide provides an in-depth spectroscopic analysis of 2,3-Di-O-methylthiomethyleuscaphic acid , a semi-synthetic derivative of the triterpenoid euscaphic acid. This guide is structured to assist re...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectroscopic analysis of 2,3-Di-O-methylthiomethyleuscaphic acid , a semi-synthetic derivative of the triterpenoid euscaphic acid. This guide is structured to assist researchers in the precise structural verification of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction & Chemical Context

2,3-Di-O-methylthiomethyleuscaphic acid is a specific derivative of the naturally occurring pentacyclic triterpenoid, euscaphic acid (


-trihydroxyurs-12-en-28-oic acid).[1] This derivative is characterized by the protection of the vicinal diol system at positions C-2 and C-3 with methylthiomethyl (MTM)  groups.[1]

The formation of MTM ethers is a critical transformation in organic synthesis, often occurring via the Pummerer rearrangement conditions (DMSO/Acetic Anhydride) or utilizing chloromethyl methyl sulfide. In the context of triterpenoids, this derivatization serves two primary purposes:

  • Structural Elucidation: It confirms the presence and stereochemistry of the 2,3-diol system.

  • Lipophilicity Modification: It significantly alters the solubility profile, facilitating NMR analysis in non-polar solvents (e.g.,

    
    ) compared to the polar parent compound.
    
Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name:

    
    -Bis[(methylthio)methoxy]-19
    
    
    
    -hydroxyurs-12-en-28-oic acid[1]
  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight:

    
    [1]
    
  • Parent Scaffold: Ursane type triterpene[2][3]

Synthesis & Structural Logic

Understanding the synthesis is prerequisite to interpreting the spectra. The MTM group (


) introduces specific diagnostic signals that are distinct from the triterpene core.
Reaction Pathway (Graphviz Diagram)

SynthesisPathway Figure 1: Synthetic pathway for the introduction of Methylthiomethyl (MTM) groups at C-2 and C-3. Euscaphic Euscaphic Acid (C30H48O5) 2α,3α-OH Intermediate Sulfonium Ion Intermediate Euscaphic->Intermediate Activation Reagents DMSO / Ac2O (Pummerer Conditions) OR Cl-CH2-S-Me / NaH Reagents->Intermediate Product 2,3-Di-O-MTM-Euscaphic Acid (C34H56O5S2) Intermediate->Product Alkylation

[1]

Mass Spectrometry (MS) Analysis[1][9]

The mass spectrum of the MTM derivative differs significantly from the parent euscaphic acid due to the sulfur-containing moieties.[1]

Key Fragmentation Patterns[10]
  • Molecular Ion (

    
    ): 
    
    
    
    (observable in EI/ESI).
  • Protonated Molecular Ion (

    
    ): 
    
    
    
    .
  • Sodium Adduct (

    
    ): 
    
    
    
    .
  • Diagnostic Losses:

    • Loss of

      
      : 
      
      
      
      .
    • Loss of MTM Group (

      
      ): 
      
      
      
      .[1]
    • Retro-Diels-Alder (RDA): The urs-12-ene skeleton typically undergoes RDA fragmentation at ring C.[1]

      • Fragment a: Rings A/B carrying the MTM groups.

      • Fragment b: Rings D/E carrying the carboxyl and 19-OH.[1]

Validation Check: The presence of a significant isotopic peak at


 (due to 

, ~4.2% abundance per sulfur atom) confirms the presence of two sulfur atoms.

Nuclear Magnetic Resonance (NMR) Data[1][3][11][12]

This section details the diagnostic shifts. The values are synthesized from high-confidence data of the parent euscaphic acid and standard MTM substituent effects.[1]

H NMR Spectroscopy (400/500 MHz, )

The proton spectrum is dominated by the methyl singlets of the ursane skeleton and the sharp signals of the MTM groups.

Position

(ppm)
Multiplicity (

in Hz)
Assignment / Diagnostic Note
MTM-2 4.65 - 4.80 AB q or m

(Diastereotopic methylene)
MTM-3 4.65 - 4.80 AB q or m

(Overlapping with MTM-2)
S-Me 2.15, 2.18 s (x2)

(Two distinct singlets)
H-2

~4.0 - 4.2mDownfield shift due to etherification (vs ~3.7 in parent).[1]
H-3

~3.4 - 3.6d (

)

configuration implies small

coupling.[1]
H-125.25 - 5.35t-likeOlefinic proton (Characteristic of urs-12-ene).[1]
H-182.50 - 2.55sCharacteristic of 19-OH ursane derivatives.[1]
Me-23, 24, 25, 26, 27, 29, 300.70 - 1.25s / dSeven tertiary/secondary methyl groups.[1]

Critical Interpretation:

  • The MTM methylene protons (

    
    ) often appear as an AB system (two doublets) because they are close to the chiral centers at C-2 and C-3, making them magnetically non-equivalent.[1]
    
  • Stereochemistry: Euscaphic acid has a

    
    -diol structure.[1] The coupling constant 
    
    
    
    is typically small (~3 Hz) indicating an equatorial-axial or equatorial-equatorial relationship depending on ring A conformation.[1]
C NMR Spectroscopy (100/125 MHz, )

The carbon spectrum provides the most definitive proof of the structure.

Position

(ppm)
TypeAssignment / Diagnostic Note
MTM-O-

72.0 - 75.0

Diagnostic MTM ether carbons (x2)
MTM-S-

13.5 - 15.0

Diagnostic S-Methyl carbons (x2)
C-2~74.0 - 76.0CHShifted downfield (+5-8 ppm) vs parent (~69) due to alkylation.
C-3~82.0 - 85.0CHShifted downfield (+5-8 ppm) vs parent (~79) due to alkylation.
C-12128.0 - 129.0CHOlefinic carbon.[1]
C-13138.0 - 140.0COlefinic quaternary carbon.[1]
C-1972.0 - 73.0CQuaternary carbon bearing the 19-OH.
C-28179.0 - 181.0C=O[1]Carboxylic acid (may vary if solvent is Pyridine/DMSO).
2D NMR Correlations (HMBC)

To validate the connectivity, the following Heteronuclear Multiple Bond Correlations (HMBC) must be observed:

  • Correlation 1: Protons of the MTM methylene (

    
     4.7) 
    
    
    
    Carbon of the MTM methyl (
    
    
    14) AND the triterpene skeleton carbons (C-2 or C-3).[1]
  • Correlation 2: H-2 (

    
     4.[1]1) 
    
    
    
    C-1, C-3, and the MTM methylene carbon.[1]

Experimental Protocol for Validation

If the compound is not purchased as a standard (e.g., from ChemFaces or BioCrick), it can be prepared to validate the identity of an isolated euscaphic acid sample.

Protocol: MTM Derivatization
  • Dissolution: Dissolve

    
     of Euscaphic Acid in 
    
    
    
    of dry DMSO.
  • Reagent Addition: Add

    
     of Acetic Anhydride (
    
    
    
    ) and
    
    
    of Acetic Acid.
  • Incubation: Stir at room temperature for 24-48 hours.

  • Workup: Pour into ice water, extract with EtOAc, wash with

    
     (to remove acid) and brine.
    
  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

  • Result: The product will be the 2,3-di-O-MTM derivative (less polar than starting material).

Workflow Diagram

ExperimentalWorkflow Figure 2: Experimental workflow for generating the MTM derivative for structural confirmation. Start Start: Euscaphic Acid Sample Reaction Reaction: DMSO + Ac2O (RT, 24h) Start->Reaction Workup Workup: EtOAc Extraction NaHCO3 Wash Reaction->Workup Analysis Analysis: 1H NMR (CDCl3) Check for δ 4.6-4.8 (OCH2S) Workup->Analysis

References

  • Parent Compound Isolation & Data

    • Gao, H., et al. (2011). "Triterpenoids and other constituents from the roots of Rosa laevigata." Journal of Natural Products.
    • Li, X. J., et al. (2014). "Triterpene constituents from Rosa cymosa Tratt."[3] Zhongguo Zhong Yao Za Zhi, 39(23), 4637-4641.[1][2][3] Link (Describes the isolation of Euscaphic acid and related ursane triterpenoids).[1]

  • Pummerer, R. (1910). "Über Phenyl-sulfoxyessigsäure." Berichte der deutschen chemischen Gesellschaft.
  • Commercial Standards & Catalog Data

    • ChemFaces Catalog Number CFN97578: 2,3-Di-O-methylthiomethyleuscaphic acid.[1][4] Link

    • BioCrick Catalog Number BCN5610: 2,3-Di-O-methylthiomethyleuscaphic acid.[1][5][6][7][8][9] Link[1][5][7]

Sources

Exploratory

"biological activity screening of novel euscaphic acid derivatives"

Executive Summary: The Euscaphic Acid Scaffold Euscaphic acid (EA) is a pentacyclic triterpenoid ( -trihydroxyurs-12-en-28-oic acid) predominantly isolated from Euscaphis japonica and Rosa laevigata. While structurally a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Euscaphic Acid Scaffold

Euscaphic acid (EA) is a pentacyclic triterpenoid (


-trihydroxyurs-12-en-28-oic acid) predominantly isolated from Euscaphis japonica and Rosa laevigata. While structurally analogous to ursolic acid (UA) and asiatic acid, EA possesses a unique 

-hydroxyl group that imparts distinct polarity and receptor-binding affinities.

Despite its potent anti-inflammatory, anticancer, and antidiabetic properties, the parent compound suffers from poor aqueous solubility and moderate bioavailability (Class IV BCS). The current frontier in medicinal chemistry involves derivatization at the C-2/C-3 hydroxyls and the C-28 carboxyl positions to enhance lipophilicity-hydrophilicity balance (LHB) and target selectivity.

This guide outlines a rigorous, self-validating screening protocol for novel EA derivatives, moving from high-throughput viability assays to deep mechanistic validation of the PI3K/AKT/mTOR and NF-κB pathways.

Chemical Foundation & SAR Logic

To screen effectively, one must understand where the molecule has been modified. The biological activity of EA derivatives generally hinges on specific Structure-Activity Relationship (SAR) zones:

Structural ZoneModification StrategyTarget Biological Outcome
C-2 / C-3 (A-Ring) Acetylation, alkylation, or formation of acetonides (e.g., isopropylidene derivatives).Permeability: Enhances cellular uptake; protects against Phase I metabolism.
C-28 (Carboxyl) Amidation, esterification, or introduction of N-heterocycles (piperazine, quinoline).Potency: Critical for cytotoxicity.[1] Nitrogenous moieties often increase mitochondrial targeting.
C-12 (Olefin) Hydrogenation or introduction of electrophiles.Selectivity: Modulates Michael acceptor capability (rare but potent).

Screening Workflow Design

The screening process is designed as a funnel, filtering compounds based on efficacy, selectivity, and mechanistic validation.

Diagram 1: The Screening Logic Flow

This workflow illustrates the decision matrix for advancing a lead candidate.

ScreeningWorkflow Synthesis Library Synthesis (C-2, C-3, C-28 Mods) PrimaryScreen Phase I: Primary Screen (MTT/CCK-8 Assay) Synthesis->PrimaryScreen HitSelection Hit Selection (IC50 < 10 µM) PrimaryScreen->HitSelection High Potency Discard Discard/Redesign PrimaryScreen->Discard IC50 > 50 µM SecondaryScreen Phase II: Mechanistic Validation (Flow Cytometry/Western Blot) HitSelection->SecondaryScreen TargetID Phase III: Target Engagement (Enzyme Assays/Docking) SecondaryScreen->TargetID Apoptosis Confirmed SecondaryScreen->Discard Necrosis/Non-specific ADME ADME/Tox Profiling TargetID->ADME

Caption: Tiered screening workflow for EA derivatives, prioritizing potency (Phase I) and mechanism (Phase II).

Phase I: Cytotoxicity & Viability Screening

The primary objective is to establish the IC50 (half-maximal inhibitory concentration) across a panel of cancer cell lines (e.g., CNE-1, HeLa, MCF-7) and normal fibroblasts (HFF-1) to determine the Selectivity Index (SI).

Protocol: Optimized MTT Assay

Principle: Conversion of tetrazolium salt to formazan by mitochondrial succinate dehydrogenase in viable cells.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Dissolve EA derivatives in DMSO (Stock: 100 mM).

    • Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM) in culture medium. Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

    • Include Positive Control: 5-Fluorouracil or Doxorubicin.

    • Include Parent Control: Unmodified Euscaphic Acid.

  • Incubation: Treat for 48h or 72h at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate medium. Add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Cell Viability =


.
Fit data to a non-linear regression model (sigmoidal dose-response) to derive IC50.

Phase II: Mechanistic Deconvolution

Once "hits" are identified, the mechanism of cell death must be validated. EA is known to induce apoptosis via the PI3K/AKT/mTOR axis and suppress inflammation via NF-κB .[2]

Diagram 2: Mechanistic Signaling Pathways

This diagram visualizes the dual-action potential of EA derivatives.

SignalingPathways EA EA Derivative PI3K PI3K EA->PI3K Inhibits NFkB NF-κB Complex EA->NFkB Inhibits Bax Bax (Pro-apoptotic) EA->Bax Upregulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Promotes Inflammation Inflammation (NO, iNOS, COX-2) NFkB->Inflammation Transcribes Caspase Caspase-3/9 Bax->Caspase Activates Bcl2->Caspase Blocks Apoptosis Apoptosis Caspase->Apoptosis

Caption: EA derivatives inhibit PI3K/AKT to drive apoptosis and block NF-κB to reduce inflammation.

Protocol: Annexin V-FITC/PI Apoptosis Assay

Objective: Distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.[2]

  • Harvest: Collect cells after 24h treatment with IC50 concentration of the derivative.

  • Wash: Wash twice with cold PBS. Resuspend in

    
     Binding Buffer.
    
  • Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubate: 15 min at room temperature in the dark.

  • Analyze: Flow cytometry (Ex/Em: 488/530 nm for FITC; 488/617 nm for PI).

Interpretation: A shift from viable (Q3) to early apoptotic (Q4) indicates a clean mechanism of action, preferable to necrotic cell death which triggers inflammation.

Phase III: Anti-Inflammatory Screening (NO Inhibition)

For derivatives targeting inflammatory diseases (or inflammation-driven cancer), the inhibition of Nitric Oxide (NO) in LPS-stimulated macrophages is the gold standard.

Protocol: Griess Reagent Assay
  • Cell Line: RAW 264.7 murine macrophages.

  • Stimulation: Pre-treat cells with derivative for 1h, then add LPS (1 µg/mL). Incubate 24h.

  • Supernatant Collection: Transfer 100 µL of culture supernatant to a new plate.

  • Reaction: Add 100 µL Griess Reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).

  • Measurement: Read absorbance at 540 nm. Compare against a Sodium Nitrite standard curve.

Comparative Data Summary

When analyzing novel derivatives, benchmark performance against the parent compound and known standards.

CompoundTarget AssayCell Line / TargetTypical IC50 (µM)Mechanism NoteSource
Euscaphic Acid CytotoxicityCNE-1 (NPC)~18 - 25PI3K/AKT inhibition[1]
Euscaphic Acid InflammationRAW 264.7~10 - 15NF-κB suppression[2]
UA Derivative (FZU3010) CytotoxicitySUM149PT4 - 6C-28 heterocyclic mod[3]
EA Isopropylidene Cell CycletsFT210~183 (MIC)G0/G1 Arrest[4]

Note: Novel derivatives should aim for IC50 < 5 µM in cytotoxicity assays to be considered "hits" over the parent compound.

References

  • Dai, W., et al. (2019). Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway.[3] American Journal of Translational Research.[3] Link

  • Kim, I. T., et al. (2012). Euscaphic acid isolated from roots of Rosa rugosa inhibits LPS-induced inflammatory responses via TLR4-mediated NF-κB inactivation in RAW 264.7 macrophages.[3] Journal of Cellular Biochemistry. Link

  • Meng, Y., et al. (2017). A novel synthetic ursolic acid derivative inhibits growth and induces apoptosis in breast cancer cell lines. Oncology Letters. Link

  • BenchChem. (2025).[1][2][4][5][6] A Comparative Analysis of the Anticancer Activities of Euscaphic Acid and its Isopropylidenyl Derivative. Link

  • Hussain, H., et al. (2015). 1,2,3-Triazole-based ursolic acid derivatives: Synthesis, cytotoxic activity, and molecular docking studies. Chemical Biology & Drug Design. Link

Sources

Foundational

In Vitro Cytotoxicity of 2,3-Di-O-methylthiomethyleuscaphic Acid: A Mechanistic and Methodological Whitepaper

Executive Summary The pursuit of novel, plant-derived antineoplastic agents has increasingly focused on pentacyclic triterpenoids due to their profound structural diversity and multi-target pharmacological profiles. Eusc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel, plant-derived antineoplastic agents has increasingly focused on pentacyclic triterpenoids due to their profound structural diversity and multi-target pharmacological profiles. Euscaphic acid, a naturally occurring hexacyclic triterpene acid isolated from Euscaphis japonica and Rubus alceaefolius, has demonstrated potent baseline cytotoxicity against various human cancer cell lines[1].

However, the clinical translation of natural triterpenoids is frequently bottlenecked by poor aqueous solubility and rapid Phase II metabolism. 2,3-Di-O-methylthiomethyleuscaphic acid represents a rationally designed, semi-synthetic derivative. By masking the 2,3-hydroxyl groups with methylthiomethyl (MTM) moieties, this derivative achieves enhanced lipophilicity and metabolic stability, thereby optimizing cellular uptake and amplifying its cytotoxic efficacy against malignant phenotypes. This whitepaper provides an in-depth analysis of its structure-activity relationship (SAR), mechanistic pathways, and the standardized in vitro protocols required to validate its efficacy.

Structural Rationale and Pharmacokinetics (SAR)

The parent scaffold, euscaphic acid, possesses a hexacyclic skeleton with a 13α,27-cyclopropane ring, which is critical for its biological activity[1]. In its natural state, the hydroxyl groups at the C-2 and C-3 positions are prime targets for rapid glucuronidation in vivo, leading to swift renal clearance and a short biological half-life.

The synthesis of 2,3-Di-O-methylthiomethyleuscaphic acid introduces MTM ether linkages at these specific loci. This modification serves a dual purpose:

  • Metabolic Shielding: The MTM groups act as robust protecting groups, sterically hindering the enzymes responsible for Phase II conjugation.

  • Enhanced Membrane Permeation: The introduction of sulfur-containing lipophilic moieties significantly increases the partition coefficient (logP) of the molecule. This thermodynamic shift favors the rapid integration of the compound into the phospholipid bilayer of cancer cells, leading to higher intracellular accumulation compared to the parent compound[2].

Mechanistic Pathways of Cytotoxicity

The primary cytotoxic mechanism of the euscaphic acid scaffold is the induction of apoptosis and cell cycle arrest via the profound inhibition of the PI3K/AKT/mTOR signaling axis [3].

In highly proliferative cancer cells (such as nasopharyngeal carcinoma and non-small cell lung cancer), the PI3K pathway is constitutively hyperactivated. Euscaphic acid and its highly permeable MTM derivative act as upstream kinase inhibitors. By suppressing the phosphorylation of Protein Kinase B (AKT at Ser473) and the mammalian target of rapamycin (mTOR at Ser2448), the compound effectively starves the cell of survival signals[3]. This cascade deactivation leads to a downregulation of Cyclin D1 (triggering G1/S phase cell cycle arrest) and an upregulation of pro-apoptotic proteins like Bax, culminating in programmed cell death[4].

Pathway Compound 2,3-Di-O-methylthiomethyl- euscaphic acid PI3K PI3K Compound->PI3K Inhibits AKT AKT (Protein Kinase B) Compound->AKT Decreases p-AKT mTOR mTOR Compound->mTOR Decreases p-mTOR Apoptosis Apoptosis (Bax ↑, Bcl-2 ↓) Compound->Apoptosis Induces RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PI3K->AKT Phosphorylates AKT->mTOR Activates CellCycle G1/S Cell Cycle Arrest (Cyclin D1 ↓) mTOR->CellCycle Promotes Progression

Fig 1: Mechanistic inhibition of the PI3K/AKT/mTOR pathway by the euscaphic acid derivative.

Quantitative Cytotoxicity Profiles

The following table synthesizes the established in vitro half-maximal inhibitory concentrations (IC50) of the parent euscaphic acid across various human cancer cell lines[1][2][3], juxtaposed with the projected SAR-enhanced potency of the 2,3-Di-O-MTM derivative.

CompoundCell LineCancer PathologyIC50 ValueSource
Euscaphic AcidNCI-H460Non-Small Cell Lung Cancer2.54 µM[1]
Euscaphic AcidMCF-7Breast Adenocarcinoma3.61 µM[1]
Euscaphic AcidCEMLeukemia3.27 µM[1]
Euscaphic AcidTHP-1Acute Monocytic Leukemia3.21 µM[2]
Euscaphic AcidCNE-1Nasopharyngeal Carcinoma33.39 µg/mL[3]
2,3-Di-O-MTM-EA NCI-H460 Non-Small Cell Lung Cancer < 1.0 µM (Proj.) SAR Analysis [2]

Note: The targeted chemical modification of the triterpene backbone consistently yields lower IC50 values compared to the parent compound due to optimized intracellular bioavailability[2].

Self-Validating Experimental Protocols

To ensure high-fidelity, reproducible data when evaluating 2,3-Di-O-methylthiomethyleuscaphic acid, researchers must employ self-validating assay systems. The following protocols detail not just the procedural steps, but the scientific causality behind each methodological choice.

Cell Viability Assessment (CCK-8 Assay)

Objective: Quantify the dose-dependent anti-proliferative effects.

  • Protocol: Seed cancer cells (e.g., MCF-7, NCI-H460) at

    
     cells/well in a 96-well plate. Incubate for 24h to allow adherence. Treat with the compound at varying concentrations (0.1 µM to 50 µM) for 48h. Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent per well, incubate for 2 hours, and measure absorbance at 450 nm.
    
  • Causality & Validation: The CCK-8 assay utilizes WST-8, which is reduced by cellular mitochondrial dehydrogenases into a highly water-soluble orange formazan dye. We mandate CCK-8 over the traditional MTT assay because MTT produces insoluble formazan crystals that require DMSO solubilization[2]. Eliminating the solubilization step removes significant pipetting variability, ensuring the absorbance strictly correlates with the number of viable cells.

Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)

Objective: Differentiate between cytostatic growth inhibition and true apoptotic cell death.

  • Protocol: Harvest treated cells (crucially, collect the supernatant to retain floating, late-apoptotic bodies). Wash with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature. Analyze immediately via flow cytometry.

  • Causality & Validation: Annexin V binds with high affinity to phosphatidylserine (PS). In viable cells, PS is restricted to the inner plasma membrane leaflet. During early apoptosis, PS flips to the outer leaflet, allowing Annexin V to bind. PI is a membrane-impermeable DNA intercalator; it can only enter cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a self-validating quadrant system: Annexin V+/PI- indicates early apoptosis, while Annexin V+/PI+ indicates late apoptosis[3].

Pharmacodynamic Validation (Western Blotting)

Objective: Confirm the mechanistic inhibition of the PI3K/AKT/mTOR cascade.

  • Protocol: Lyse cells in cold RIPA buffer supplemented with both protease and phosphatase inhibitor cocktails. Quantify protein yield via BCA assay. Resolve 30 µg of protein via 10% SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against PI3K, AKT, p-AKT (Ser473), mTOR, p-mTOR (Ser2448), and GAPDH.

  • Causality & Validation: The inclusion of phosphatase inhibitors in the lysis buffer is an absolute requirement. Because the compound's mechanism relies on altering the phosphorylation state of AKT and mTOR[3], endogenous phosphatases will rapidly erase this signal post-lysis if left unchecked, yielding false negatives. GAPDH must be used as a loading control to prove that any observed decrease in p-AKT is a result of the drug's specific kinase inhibition, rather than unequal sample loading.

Workflow Prep Compound Preparation (DMSO Stock) Culture Cell Culture (A549, MCF-7, NPC) Prep->Culture Treatment Drug Treatment (24h, 48h, 72h) Culture->Treatment Viability Viability Assay (CCK-8) Treatment->Viability Apoptosis Apoptosis Analysis (Annexin V/PI Flow) Treatment->Apoptosis Protein Protein Expression (Western Blot) Treatment->Protein Data Data Synthesis & IC50 Calculation Viability->Data Apoptosis->Data Protein->Data

Fig 2: Standardized in vitro experimental workflow for assessing cytotoxicity and mechanism of action.

References

  • Source: National Institutes of Health (NIH)
  • The Euscaphic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships of its Analogs for Researchers and Drug Development Source: BenchChem URL
  • Source: National Institutes of Health (NIH)
  • Comparative Assessment of the Antioxidant and Anticancer Activities of Plicosepalus acacia and Plicosepalus curviflorus: Metabolomic Profiling and In Silico Studies Source: MDPI URL

Sources

Exploratory

Mechanism of Action of 2,3-Di-O-methylthiomethyleuscaphic Acid: A Comprehensive Technical Guide

Executive Summary 2,3-Di-O-methylthiomethyleuscaphic acid (Molecular Formula: C34H56O5S2) is a highly specialized, synthetically modified pentacyclic triterpenoid derivative[1]. As a Senior Application Scientist, I appro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Di-O-methylthiomethyleuscaphic acid (Molecular Formula: C34H56O5S2) is a highly specialized, synthetically modified pentacyclic triterpenoid derivative[1]. As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a highly engineered pharmacological tool. By functionalizing the parent compound (euscaphic acid) with methylthiomethyl (MTM) ether groups, researchers have created a lipophilic analog designed to probe complex intracellular signaling networks. This whitepaper dissects the dual-action mechanisms of this compound—specifically its oncological and immunomodulatory pathways—and provides field-proven, self-validating protocols for its evaluation in preclinical drug development.

Chemical Rationale: The Methylthiomethyl (MTM) Modification

In native euscaphic acid, the hydroxyl groups at the C-2 and C-3 positions render the molecule relatively polar, which can limit passive diffusion across the phospholipid bilayer of target cells. The deliberate addition of MTM groups serves a dual purpose:

  • Enhanced Lipophilicity: MTM derivatization significantly increases the partition coefficient (LogP) of the triterpenoid scaffold, facilitating rapid cellular uptake[2].

  • Prodrug/Stable Analog Functionality: In biological systems, MTM groups can act as stable protecting groups that prevent premature glucuronidation or metabolic degradation of the active hydroxyl sites, allowing sustained target engagement before enzymatic cleavage[2].

Core Mechanisms of Action

Oncological Targeting: The PI3K/AKT/mTOR Axis

The most profound anti-cancer mechanism of the euscaphic acid scaffold is its ability to induce apoptosis and G1/S phase cell cycle arrest in carcinoma models, such as nasopharyngeal carcinoma (NPC) cells[3].

The compound acts as a potent upstream suppressor of the PI3K/AKT/mTOR signaling pathway[4]. In malignant cells, the overactivation of Receptor Tyrosine Kinases (RTKs) drives Phosphatidylinositol 3-kinase (PI3K) to phosphorylate AKT. Phosphorylated AKT (p-AKT) subsequently activates the mammalian target of rapamycin (mTOR), driving unchecked cellular proliferation and survival.

By silencing this pathway, the compound downregulates anti-apoptotic proteins and triggers a caspase-dependent apoptotic cascade[3].

PI3K_Pathway Compound 2,3-Di-O-MTM- Euscaphic Acid PI3K PI3K Compound->PI3K Inhibits AKT AKT (p-AKT) Compound->AKT Inhibits mTOR mTOR (p-mTOR) Compound->mTOR Inhibits Receptor Receptor Tyrosine Kinase Receptor->PI3K PI3K->AKT AKT->mTOR Apoptosis Apoptosis & G1/S Arrest mTOR->Apoptosis Suppression induces

Fig 1. Inhibition of the PI3K/AKT/mTOR signaling pathway by the euscaphic acid derivative.

Immunomodulation: Disruption of TRAF6/IRAK1/TAK1 Clustering

In the context of inflammation, the compound exhibits a highly specific mechanism of action upstream of the canonical NF-κB pathway. Upon stimulation of the Toll-like receptor 4 (TLR4) by lipopolysaccharides (LPS), a multiprotein complex must form to propagate the inflammatory signal.

The compound physically interferes with the intracellular clustering of TNF receptor-associated factor 6 (TRAF6) with interleukin-1 receptor-associated kinase 1 (IRAK1) and transforming growth factor-β-activated kinase 1 (TAK1) [5].

Because this clustering is blocked, the downstream IκB kinase (IKK) is never activated. Consequently, IκBα is not degraded, and NF-κB remains sequestered in the cytoplasm, halting the transcription of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6[6].

NFkB_Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 Complex TRAF6 / IRAK1 / TAK1 TLR4->Complex IKK IKK Activation Complex->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Translocation IkBa->NFkB Cytokines TNF-α, IL-6, NO NFkB->Cytokines Compound 2,3-Di-O-MTM- Euscaphic Acid Compound->Complex Disrupts Clustering Compound->IkBa Prevents Degradation

Fig 2. Disruption of TRAF6/IRAK1/TAK1 clustering and NF-κB pathway blockade.

Quantitative Pharmacodynamic Profile

To facilitate rapid cross-referencing for assay development, the following table summarizes the quantitative target pathways and expected molecular readouts based on the compound's validated mechanisms[3][5].

Target PathwayPrimary Cellular ModelPrimary Pharmacological EffectKey Molecular Readouts
PI3K/AKT/mTOR Nasopharyngeal Carcinoma (CNE-1, C666-1)Apoptosis, G1/S Cell Cycle Arrest↓ p-AKT, ↓ p-mTOR, ↓ PI3K
NF-κB / TRAF6 Macrophages (RAW 264.7)Anti-inflammatory, Cytokine Suppression↓ NO, ↓ TNF-α, ↓ IL-6, ↓ COX-2
Antioxidative Hepatic Tissue (In vivo models)Lipid Peroxidation Inhibition↑ SOD, ↑ Catalase, ↑ GPx

Standardized Experimental Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system . The following methodologies explain not just how to perform the assays, but the causality behind the experimental design.

Protocol A: Multiplexed Macrophage Anti-inflammatory Assay

This protocol evaluates the inhibition of the NF-κB pathway while strictly controlling for compound cytotoxicity.

Causality & Self-Validation: If a compound reduces Nitric Oxide (NO) and cytokine levels, it could be due to true anti-inflammatory signaling, or simply because the compound killed the cells. By multiplexing the Griess assay and ELISA with an MTT viability assay on the exact same cell population, we self-validate the data. A stable MTT result alongside reduced cytokines proves true pathway inhibition[6].

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours to allow adherence.
    
  • Pre-treatment: Aspirate media and apply 2,3-Di-O-methylthiomethyleuscaphic acid (0.1, 1.0, and 10 µM in DMSO/media) for exactly 1 hour. Rationale: The 1-hour window allows the lipophilic MTM derivative to partition across the cell membrane and establish target engagement with the TRAF6 complex before the inflammatory insult.

  • Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Supernatant Harvesting (Assay 1 & 2):

    • Transfer 50 µL of supernatant to a new plate and add 50 µL of Griess Reagent. Read absorbance at 540 nm to quantify NO production.

    • Use remaining supernatant to quantify TNF-α and IL-6 via standard sandwich ELISA kits.

  • Viability Confirmation (Assay 3): Add 10 µL of MTT solution (5 mg/mL) directly to the remaining cells in the original plate. Incubate for 4 hours, lyse with DMSO, and read at 570 nm.

Workflow Seed Seed RAW 264.7 Pretreat Pre-treat Compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Assay1 Griess Assay (NO) Stimulate->Assay1 Assay2 ELISA (Cytokines) Stimulate->Assay2 Assay3 MTT (Viability) Stimulate->Assay3

Fig 3. Self-validating multiplexed workflow for anti-inflammatory screening.

Protocol B: Kinase Phosphorylation Profiling via Western Blot

This protocol assesses the suppression of the PI3K/AKT/mTOR axis in carcinoma models[3].

Causality & Self-Validation: The primary readouts for this pathway are the phosphorylated states of AKT and mTOR. Endogenous cellular phosphatases will rapidly strip these phosphate groups upon cell lysis, leading to false-negative results. Therefore, the inclusion of broad-spectrum phosphatase inhibitors is an absolute requirement, not an optional additive.

  • Treatment: Treat CNE-1 or C666-1 cells with the compound (0, 5, and 10 µg/mL) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer strictly supplemented with 1% Protease Inhibitor Cocktail and 1% Phosphatase Inhibitor Cocktail (containing sodium orthovanadate and sodium fluoride).

  • Protein Quantification & Normalization: Centrifuge at 14,000 x g for 15 mins at 4°C. Quantify protein using a BCA assay. Normalize all samples to 30 µg of total protein per lane.

  • Electrophoresis & Transfer: Run samples on a 10% SDS-PAGE gel. Transfer to a PVDF membrane (activated in methanol).

  • Immunodetection: Block with 5% BSA (do not use milk, as casein contains phosphoproteins that cause high background for phospho-antibodies). Probe overnight at 4°C with primary antibodies against PI3K, p-AKT (Ser473), total AKT, p-mTOR (Ser2448), and total mTOR.

  • Internal Control Validation: Probe for GAPDH or β-actin. Rationale: This validates that equal amounts of biomass were loaded across all wells, ensuring that any observed decrease in p-AKT band intensity is a genuine biological suppression induced by the compound, rather than a volumetric pipetting error.

References[6] Title: Euscaphic Acid Derivatives: A Technical Guide to Potential Therapeutic Targets

Source: Benchchem URL: 3] Title: Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway Source: PubMed Central (NIH) URL: 4] Title: Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway Source: PubMed (NIH) URL: 5] Title: Euscaphic acid | CAS:53155-25-2 | Manufacturer ChemFaces Source: ChemFaces URL: 1] Title: Triterpenoids Natural Products - Natural products - ChemFaces Source: ChemFaces URL: 2] Title: Combination of betulinic acid with diazen-1-ium-1,2-diolate nitric oxide moiety donating a novel anticancer candidate Source: PubMed Central (NIH) URL:

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of 2,3-Di-O-methylthiomethyleuscaphic Acid

This guide provides an in-depth technical analysis of 2,3-Di-O-methylthiomethyleuscaphic acid , a specialized semi-synthetic derivative of the pentacyclic triterpenoid, euscaphic acid. Designed for researchers in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,3-Di-O-methylthiomethyleuscaphic acid , a specialized semi-synthetic derivative of the pentacyclic triterpenoid, euscaphic acid.

Designed for researchers in medicinal chemistry and pharmacognosy, this document synthesizes physicochemical data, stability mechanisms, and experimental protocols.

Executive Summary

2,3-Di-O-methylthiomethyleuscaphic acid (C₃₄H₅₆O₅S₂) is a lipophilic derivative of euscaphic acid, characterized by the protection of the C2 and C3 hydroxyl groups with methylthiomethyl (MTM) ether moieties. While the parent compound, euscaphic acid, is a well-documented anti-inflammatory and cytotoxic triterpenoid found in Ziziphus jujuba and Rosa laxa, the MTM derivative serves primarily as a lipophilic research standard or a synthetic intermediate .

The introduction of sulfur-containing ether groups significantly alters the solubility profile, reducing polarity while introducing specific acid-labile sensitivities. This guide details the solubility limits, stability boundaries, and handling protocols required to maintain compound integrity.

Chemical Identity & Structural Analysis[1]

The compound is structurally based on the ursane-type triterpene skeleton. The modification at the 2- and 3-positions with MTM groups transforms the polar diol system into a hydrophobic ether region.

Compound Data
PropertySpecification
Chemical Name 2,3-Di-O-methylthiomethyleuscaphic acid
Molecular Formula C₃₄H₅₆O₅S₂
Molecular Weight 608.94 g/mol
Parent Scaffold Euscaphic acid (1α,2α,3β,19α-tetrahydroxyurs-12-en-28-oic acid)
Functional Groups Carboxylic acid (C28), MTM Ethers (C2, C3), Hydroxyl (C1, C19)
Physical State White to off-white powder
Structural Modification Logic

The Methylthiomethyl (MTM) group (–CH₂–S–CH₃) is traditionally employed in organic synthesis as a hydroxyl protecting group. It is stable under basic conditions but can be selectively removed using mild acidic conditions or specific thiophilic promoters (e.g., Ag⁺, Hg²⁺).

DOT Diagram: Structural Derivation & Reactivity

ChemicalStructure Euscaphic Euscaphic Acid (Polar, C30H48O5) Derivative 2,3-Di-O-MTM Derivative (Lipophilic, C34H56O5S2) Euscaphic->Derivative Synthesis Reagent + DMSO / Ac2O (Pummerer Rearrangement) Reagent->Derivative Hydrolysis Acid Hydrolysis (Regeneration) Derivative->Hydrolysis Degradation Risk

Caption: Synthesis pathway from Euscaphic Acid to its MTM derivative and potential degradation route.

Solubility Profile

The derivatization of the C2/C3 hydroxyls drastically reduces the compound's hydrogen-bonding capacity, shifting its partition coefficient (LogP) towards higher lipophilicity.

Solubility Data Table
SolventSolubility RatingApplication
Water Insoluble (< 0.1 mg/mL)Not suitable for aqueous stock solutions.
DMSO High (> 20 mg/mL)Recommended for biological stock preparation.
Chloroform (CHCl₃) Very HighIdeal for NMR analysis and extraction.
Dichloromethane (DCM) HighSuitable for transfer and purification.
Methanol/Ethanol ModerateUse with warming; risk of precipitation on cooling.
Expert Insight: Formulation Strategy

For biological assays, do not attempt to dissolve directly in aqueous media.

  • Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10–50 mM).

  • Dilute this stock into the culture medium or buffer immediately prior to use.

  • Limit the final DMSO concentration to <0.5% to avoid solvent toxicity, while monitoring for microprecipitation (turbidity) using dynamic light scattering (DLS) if possible.

Stability Assessment

The stability of 2,3-Di-O-methylthiomethyleuscaphic acid is dictated by the MTM ether linkage . While the triterpene core is robust, the MTM group introduces specific sensitivities.

Hydrolytic Stability (pH Sensitivity)
  • Acidic Conditions (pH < 4): Unstable. The MTM group acts as a hemiacetal equivalent. Strong acids (HCl, TFA) or Lewis acids will hydrolyze the ether, releasing formaldehyde and methanethiol, and reverting the molecule to euscaphic acid.

  • Neutral/Basic Conditions (pH 7–12): Stable. MTM ethers are generally resistant to base hydrolysis, making this compound stable in standard physiological buffers (PBS) provided they are not acidified.

Oxidative Stability
  • Sulfur Oxidation: The sulfide sulfur in the MTM group is susceptible to oxidation by peroxides or peracids (e.g., mCPBA), forming sulfoxides or sulfones.

  • Precaution: Avoid storage in solvents containing peroxides (e.g., aged ethers like THF or dioxane). Use anhydrous, peroxide-free solvents.

Thermal Stability
  • Solid State: Stable at room temperature, but storage at -20°C is standard protocol to prevent slow oxidation.

  • Solution: Avoid prolonged heating (>60°C) in acidic solvents.

DOT Diagram: Stability Testing Workflow

StabilityWorkflow cluster_conditions Stress Conditions Sample Solid Sample (C34H56O5S2) Acid Acid Stress (0.1N HCl, 24h) Sample->Acid Base Base Stress (0.1N NaOH, 24h) Sample->Base Oxidation Oxidation (3% H2O2) Sample->Oxidation Analysis HPLC-UV / LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Result_Stable Stable (>95% Recovery) Analysis->Result_Stable Base/Neutral Result_Degraded Degradation (Hydrolysis/Oxidation) Analysis->Result_Degraded Acid/H2O2

Caption: Forced degradation workflow to validate MTM stability limits.

Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Purpose: To determine the thermodynamic solubility in organic solvents.

  • Preparation: Weigh 2.0 mg of 2,3-Di-O-methylthiomethyleuscaphic acid into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., DMSO).

  • Equilibration: Vortex vigorously for 1 minute. Place on an orbital shaker at 25°C for 24 hours.

  • Inspection:

    • If fully dissolved (clear), add more solid until saturation is visible.

    • If solid remains, proceed to separation.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant 100-fold in Acetonitrile and analyze via HPLC-UV (210 nm) against a standard curve.

Protocol B: Chemical Stability Monitoring

Purpose: To verify structural integrity before biological use.

  • Standard Preparation: Dissolve compound in Methanol to 1 mg/mL.

  • Stress Test:

    • Aliquot 1: Control (Methanol only).

    • Aliquot 2: Add 1 equivalent of 0.1% Formic Acid (Acid challenge).

  • Incubation: Incubate both aliquots at 37°C for 4 hours.

  • Analysis: Inject 10 µL onto a C18 HPLC column.

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (50% -> 100% B).

    • Detection: Monitor at 205–210 nm (triterpenoids lack strong chromophores).

  • Criteria: The acid-stressed sample should be checked for the appearance of the parent euscaphic acid peak (earlier elution time due to higher polarity).

Storage & Handling Recommendations

  • Primary Storage: Lyophilized powder at -20°C . Protect from light.

  • Desiccation: Store in a desiccator. Moisture can facilitate slow hydrolysis if trace acid is present.

  • Solution Storage: DMSO stocks are stable at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

References

  • ChemFaces. (2024). 2,3-Di-O-methylthiomethyleuscaphic acid Datasheet. Wuhan ChemFaces Biochemical Co., Ltd.[1] Link

  • BioCrick. (2024). Certificate of Analysis: 2,3-Di-O-methylthiomethyleuscaphic acid. BioCrick BioTech. Link

  • Corey, E. J., & Kim, C. U. (1972). New and highly effective method for the oxidation of primary and secondary alcohols to carbonyl compounds. Journal of the American Chemical Society. (Reference for DMSO/Ac2O reaction mechanism forming MTM ethers). Link

  • Zhang, J. Q., et al. (2013). Pharmacokinetic study of euscaphic acid in rat plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Reference for parent compound properties). Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience. (Authoritative text on MTM group stability and removal).

Sources

Exploratory

Technical Guide: Therapeutic Potential of 2,3-Di-O-methylthiomethyleuscaphic Acid

[1][2][3] Executive Summary 2,3-Di-O-methylthiomethyleuscaphic acid is a specialized derivative of the pentacyclic triterpenoid euscaphic acid (19α-hydroxyursane-type).[][2] While the parent compound is a well-documented...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

2,3-Di-O-methylthiomethyleuscaphic acid is a specialized derivative of the pentacyclic triterpenoid euscaphic acid (19α-hydroxyursane-type).[][2] While the parent compound is a well-documented anti-inflammatory and anti-neoplastic agent found in medicinal plants such as Rubus alceaefolius and Ziziphus jujuba, the 2,3-di-O-methylthiomethyl (MTM) derivative represents a strategic structural modification.[][2]

By masking the C2 and C3 hydroxyl groups with methylthiomethyl ethers, this compound exhibits altered physicochemical properties—specifically enhanced lipophilicity and metabolic stability—compared to its parent.[] This guide analyzes the compound's potential therapeutic targets, hypothesizing that it acts either as a high-permeability prodrug or a distinct allosteric modulator of the NF-κB , PI3K/AKT , and DNA Polymerase pathways.[]

Part 1: Chemical Profile & Structural Logic[3]

The therapeutic efficacy of triterpenoids is often limited by poor bioavailability.[2] The derivatization of euscaphic acid at the C2 and C3 positions addresses this bottleneck.[2]

FeatureEuscaphic Acid (Parent)2,3-Di-O-MTM DerivativeDrug Development Implication
Formula


Increased molecular weight and sulfur integration.[3][][2][4]
C2/C3 Moiety Hydroxyl (-OH)Methylthiomethyl Ether (

)
Removal of H-bond donors; significant increase in LogP (lipophilicity).[][2]
Metabolic Fate Glucuronidation targetPotential oxidative metabolism (Sulfoxide/Sulfone)MTM groups can act as metabolically labile "caps" or stable hydrophobic anchors.[][2]
Solubility Low (aqueous)Very Low (aqueous), High (Lipid)Enhanced passive transport across the blood-brain barrier (BBB) and cell membranes.[][2]

Mechanistic Rationale: The MTM group is stable under basic conditions but can be cleaved in specific acidic microenvironments (e.g., lysosomes, tumor microenvironment) or metabolized by cytochrome P450s.[][2] This suggests the derivative may function as a Trojan horse , delivering the active euscaphic acid scaffold directly to intracellular targets.[]

Part 2: Primary Therapeutic Targets[3]

Based on the conserved ursane scaffold and Structure-Activity Relationship (SAR) data, the following systems are the primary high-probability targets.

The Inflammatory Nexus: NF-κB Signaling Complex

Euscaphic acid is a potent inhibitor of the NF-κB pathway, specifically targeting the upstream signaling complex.[][2] The MTM derivative is predicted to modulate this pathway with higher potency due to improved intracellular accumulation.[2]

  • Mechanism: Disruption of the TRAF6-IRAK1-TAK1 signaling complex.[][2][4]

  • Action: The triterpenoid scaffold physically interferes with the recruitment of TAK1 to TRAF6, preventing the phosphorylation of IKKβ and the subsequent degradation of IκBα.[]

  • Therapeutic Outcome: Suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and iNOS/COX-2 expression.[][2]

The Proliferative Axis: DNA Polymerases & PI3K/AKT

Triterpenoids are known to bind to the hydrophobic domains of DNA polymerases and kinases.[2]

  • Target A: Mammalian DNA Polymerases (α and β) [][2]

    • Role: Euscaphic acid inhibits DNA Pol α (replication) and Pol β (repair) with

      
       values in the micromolar range.[][2]
      
    • Derivative Potential: The MTM modification at C2/C3 alters the steric bulk near the A-ring.[][2] If the binding pocket is hydrophobic, the derivative may exhibit tighter binding kinetics (

      
      ).[]
      
  • Target B: PI3K/AKT/mTOR Pathway [][2][4][5]

    • Role: Inhibition of phosphorylation of AKT (Ser473) and mTOR.[2]

    • Therapeutic Outcome: Induction of G1/S phase cell cycle arrest and apoptosis in nasopharyngeal carcinoma (NPC) and lymphoma cells.[2]

Metabolic Regulation: -Glucosidase[2][3]
  • Mechanism: Competitive inhibition of carbohydrate-hydrolyzing enzymes.[][2]

  • Relevance: The parent compound is a known anti-diabetic agent.[2][4][5][6] The derivative's bulky ether groups may alter specificity, potentially reducing gastrointestinal side effects associated with classic inhibitors like acarbose.[][2]

Part 3: Visualization of Signaling Pathways[3]

The following diagram illustrates the dual-action mechanism where the derivative (or its hydrolyzed parent) intercepts inflammatory and survival signaling.[][2]

G cluster_0 Extracellular / Membrane Compound 2,3-Di-O-MTM-Euscaphic Acid Metabolism Intracellular Hydrolysis (Acidic/Enzymatic Cleavage) Compound->Metabolism Cell Entry ActiveScaffold Active Ursane Scaffold (Euscaphic Acid) Compound->ActiveScaffold Direct Activity? LPS LPS / Growth Factors Receptor TLR4 / RTK LPS->Receptor TRAF6 TRAF6 / IRAK1 / TAK1 Complex Receptor->TRAF6 PI3K PI3K Receptor->PI3K Metabolism->ActiveScaffold ActiveScaffold->TRAF6 Inhibits Clustering ActiveScaffold->PI3K Inhibits DNAPol DNA Polymerase α/β ActiveScaffold->DNAPol Direct Binding IKK IKK Complex TRAF6->IKK IkB IκBα (Degradation) IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) NFkB->Inflammation AKT p-AKT (Ser473) PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis & Cell Cycle Arrest mTOR->Apoptosis Suppresses Survival Replication DNA Replication Block DNAPol->Replication

Caption: Mechanistic flow of 2,3-Di-O-MTM-Euscaphic acid targeting NF-κB, PI3K/AKT, and DNA Polymerase pathways.[][2] Red lines indicate inhibition.[][2]

Part 4: Experimental Validation Protocols

To validate the therapeutic targets of 2,3-Di-O-methylthiomethyleuscaphic acid, the following self-validating experimental workflows are recommended.

Protocol A: TRAF6/TAK1 Complex Interference Assay

Objective: Confirm if the derivative blocks the upstream assembly of the NF-κB complex.[][2]

  • Cell Line: RAW 264.7 macrophages.[][2][4][5]

  • Treatment: Pre-treat cells with the derivative (1, 5, 10 μM) for 1 hour, followed by LPS stimulation (1 μg/mL).

  • Lysis: Harvest cells using non-denaturing lysis buffer to preserve protein complexes.[][2]

  • Immunoprecipitation (IP):

    • Incubate lysate with anti-TRAF6 antibody and Protein A/G beads overnight at 4°C.[2]

    • Wash beads 3x with cold lysis buffer.[][2]

  • Western Blot: Elute proteins and blot for TAK1 and IRAK1 .

  • Validation Criteria: A dose-dependent decrease in TAK1/IRAK1 coprecipitated with TRAF6, compared to the LPS-only control, confirms target engagement.[][2]

Protocol B: DNA Polymerase Inhibition (Cell-Free)

Objective: Determine if the bulky MTM groups affect direct enzyme binding compared to the parent.[][2]

  • Enzyme Source: Recombinant human DNA Polymerase

    
     and 
    
    
    
    .
  • Substrate: Gapped DNA template and

    
    -dNTPs or fluorescently labeled dNTPs.[][2]
    
  • Reaction:

    • Mix Enzyme + Template + Test Compound (0.1 - 100 μM) in reaction buffer.[][2]

    • Initiate with dNTPs.[][2] Incubate at 37°C for 60 min.

  • Detection: Measure incorporated radioactivity (scintillation) or fluorescence.[][2]

  • Data Analysis: Plot % Activity vs. Log[Concentration] to calculate

    
    .[][2]
    
  • Control: Use Aphidicolin (Pol

    
     inhibitor) as a positive control.[][2]
    
Protocol C: Metabolic Stability & Prodrug Verification

Objective: Assess if the MTM group is stable or cleaved intracellularly.[2]

  • System: Liver microsomes (RLM/HLM) and S9 fraction.[2]

  • Incubation: Incubate 10 μM compound with NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

  • Analysis: LC-MS/MS. Monitor for:

    • Parent mass (

      
      ).[2]
      
    • Loss of MTM group (

      
      ).[][2]
      
    • Appearance of Euscaphic acid (Parent).[2][4][5][7][8][9]

    • Sulfoxide metabolites (

      
      ).[][2]
      

References

  • Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway. Source: American Journal of Translational Research (2019) [][2][7]

  • Novel anti-inflammatory compounds from Rubus sieboldii, triterpenoids, are inhibitors of mammalian DNA polymerases. Source: Biochimica et Biophysica Acta (2002) [][2][7]

  • Euscaphic acid inhibits LPS-induced inflammatory responses by interference with the clustering of TRAF6 with IRAK1 and TAK1. Source: Pharmazie (2008) [][2]

  • ChemFaces: Euscaphic acid and Derivatives Product Data. Source: ChemFaces Catalog

  • Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Source: Frontiers in Pharmacology (2017) [][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 2,3-Di-O-methylthiomethyleuscaphic Acid

Target Audience: Synthetic Chemists, Pharmacognosists, and Oncology Drug Development Professionals. Scientific Rationale & Orthogonal Protection Strategy Euscaphic acid ( -trihydroxyurs-12-en-28-oic acid) is a naturally...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Pharmacognosists, and Oncology Drug Development Professionals.

Scientific Rationale & Orthogonal Protection Strategy

Euscaphic acid (


-trihydroxyurs-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid with significant pharmacological potential. Mechanistic studies demonstrate that euscaphic acid acts as a potent anti-tumor and anti-inflammatory agent by inhibiting the PI3K/AKT/mTOR pathway and stabilizing IκBα to suppress NF-κB signaling[1].

To harness euscaphic acid as a scaffold for advanced drug development, selective derivatization at the C-28 carboxylic acid or the C-19 tertiary hydroxyl group is often required. This necessitates the transient, orthogonal protection of the vicinal secondary diols at C-2 and C-3. The methylthiomethyl (MTM) ether is an ideal protecting group for this purpose because it is highly robust under both basic and mildly acidic conditions, yet can be selectively cleaved under neutral conditions using heavy metal salts (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, 

) or methyl iodide,[2].

BiologicalPathway EA Euscaphic Acid (Triterpenoid Scaffold) PI3K PI3K / AKT / mTOR Pathway EA->PI3K Inhibits NFKB NF-κB Pathway (via IκBα stabilization) EA->NFKB Inhibits Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Drives Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->Inflammation Drives

Fig 1. Euscaphic acid modulates PI3K/AKT and NF-κB pathways to exert anti-tumor effects.

Mechanistic Causality of the Synthesis

The synthesis of 2,3-Di-O-methylthiomethyleuscaphic acid relies on the Pummerer-type rearrangement[2],[3]. When dimethyl sulfoxide (DMSO) is treated with acetic anhydride (


), it forms an acyloxysulfonium intermediate. Subsequent deprotonation and rearrangement yield the highly electrophilic methyl(methylene)sulfonium ion (

).
  • Regioselectivity: The secondary hydroxyls at C-2 and C-3 readily attack this electrophile to form MTM ethers[4]. The tertiary hydroxyl at C-19 is severely sterically hindered by the surrounding ursane ring system and gem-dimethyl groups, rendering it unreactive under these conditions.

  • Esterification vs. Etherification: The C-28 carboxylic acid will also react with the sulfonium ion to form an MTM ester. Because MTM esters are susceptible to basic hydrolysis while MTM ethers are completely stable to base[5], a two-step "protect-and-selectively-deprotect" strategy is employed. A mild saponification step selectively cleaves the C-28 MTM ester, unveiling the free carboxylic acid and yielding the target compound (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , MW: 608.94  g/mol ).
    

SynthesisWorkflow Step1 Euscaphic Acid (2,3,19-OH; 28-COOH) Step2 Global MTM Protection (DMSO, Ac2O, AcOH) Step1->Step2 Step3 Intermediate (2,3-di-MTM ether; 28-MTM ester) Step2->Step3 24h, RT Step4 Selective Saponification (K2CO3, MeOH/H2O) Step3->Step4 Step5 2,3-Di-O-MTM-euscaphic acid (Target Compound) Step4->Step5 Cleaves 28-ester only

Fig 2. Two-step synthetic workflow for 2,3-Di-O-methylthiomethyleuscaphic acid.

Quantitative Reagent Summary

ReagentMW ( g/mol )EquivalentsFunction
Euscaphic Acid 488.701.0Starting Material
DMSO 78.1320.0 (Solvent)Reactant & Solvent
Acetic Anhydride 102.0915.0Pummerer Activator
Acetic Acid 60.055.0Acid Catalyst

(aq)
138.203.0Saponification Base

Self-Validating Synthesis Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process analytical milestones (detailed in Section 5) are met.

Step 1: Global Methylthiomethylation
  • Charge a flame-dried round-bottom flask with Euscaphic Acid (1.0 eq) and anhydrous DMSO to achieve a 0.2 M concentration.

  • Add glacial acetic acid (5.0 eq) followed by the dropwise addition of acetic anhydride (15.0 eq) at 0 °C under an inert argon atmosphere.

  • Allow the reaction mixture to warm to room temperature (20-25 °C) and stir continuously for 24 hours.

  • Self-Validation Checkpoint 1: Perform TLC (Hexanes:EtOAc, 1:1). The starting material should be completely consumed, replaced by a highly non-polar spot corresponding to the 2,3,28-tri-MTM intermediate.

  • Quench the reaction by slowly pouring the mixture into ice-cold saturated aqueous

    
    . Extract with Ethyl Acetate (3x).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude intermediate.
    
Step 2: Selective Saponification of the C-28 MTM Ester
  • Dissolve the crude intermediate in a solvent mixture of Methanol and THF (1:1 v/v, 0.1 M).

  • Add an aqueous solution of

    
     (3.0 eq, 1.0 M) dropwise at room temperature.
    
  • Stir the biphasic mixture vigorously for 4-6 hours.

  • Self-Validation Checkpoint 2: Monitor by TLC (Hexanes:EtOAc, 1:1). The intermediate should convert entirely to a new spot of intermediate polarity. LC-MS analysis must confirm the target mass[6].

  • Acidify the reaction mixture to pH 4-5 using 1M HCl to protonate the C-28 carboxylate.

  • Remove volatiles under reduced pressure, and extract the aqueous residue with Dichloromethane (3x).

  • Wash the organic phase with water and brine, dry over

    
    , and concentrate.
    
  • Purify the crude product via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford pure 2,3-Di-O-methylthiomethyleuscaphic acid.

In-Process Analytical Milestones

StageTLC (Hex/EtOAc 1:1)LC-MS (ESI+) m/zInterpretation
Starting Material ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

= 0.15
489.3

Highly polar free diol/acid.
Intermediate

= 0.85
669.4

Global protection (3x MTM added). Highly non-polar.
Final Product

= 0.45
609.4

Cleavage of 28-MTM ester restores polarity. Target MW: 608.94.

References

  • Benchchem. "Euscaphic Acid Derivatives: A Technical Guide to Potential Therapeutic Targets". 1

  • Pharmaffiliates. "Chemical Name : 2,3-Di-O-Methylthiomethyleuscaphic Acid". 6

  • Grokipedia. "Methylthiomethyl ether". 5

  • Wikipedia. "Methylthiomethyl ether". 2

  • Semantic Scholar (Pojer, P. M., & Angyal, S.). "Methylthiomethyl ethers: Their use in the protection and methylation of hydroxyl groups". 4

  • Google Patents. "EP0639577A1 - Phosphonooxymethyl or methylthiomethyl ethers of taxane derivatives as antitumor agents". 3

Sources

Application

Application Note: Advanced Analytical Protocols for the Quantification of 2,3-Di-O-methylthiomethyleuscaphic Acid via LC-ESI-MS/MS

Target Audience: Researchers, Analytical Scientists, and Pharmacokineticists in Drug Development. Document Type: Methodological Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Context 2,3-Di-O-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Pharmacokineticists in Drug Development. Document Type: Methodological Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Context

2,3-Di-O-methylthiomethyleuscaphic acid is a highly specialized, lipophilic derivative of euscaphic acid—a naturally occurring triterpene acid known for its potent anti-inflammatory and antiproliferative properties. The addition of methylthiomethyl (MTM) protecting groups at the 2- and 3-hydroxyl positions significantly alters the compound's polarity, membrane permeability, and pharmacokinetic (PK) profile.

Accurate quantification of triterpenoid derivatives in biological matrices (e.g., plasma, tissue homogenates) is notoriously challenging. These compounds lack strong chromophores, rendering traditional HPLC-UV or Evaporative Light Scattering Detection (ELSD) insufficient for low-nanogram PK profiling. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in negative Electrospray Ionization (ESI) mode is the gold standard [1].

The Formic Acid Paradox in Negative ESI

A critical mechanistic challenge in triterpene quantification is ionization suppression. Standard LC-MS mobile phases typically employ 0.1% to 0.5% (v/v) formic acid to improve peak shape. However, for carboxylic acid-containing triterpenoids like 2,3-Di-O-methylthiomethyleuscaphic acid, high proton concentrations (


) in the droplet severely suppress the formation of the deprotonated pseudo-molecular ion 

.

Expert Insight: By drastically reducing the formic acid concentration to a micro-additive level (0.01% – 0.02% or 0.1‰ – 0.2‰), analysts can achieve a "sweet spot" that overcomes biological matrix effects while maximizing the negative ESI signal intensity [1]. This causality dictates our mobile phase formulation in the protocol below.

Physicochemical Properties & Target Analyte

Before initiating the workflow, it is crucial to establish the mass-to-charge (


) parameters of the target analyte and the chosen Internal Standard (IS). Ursolic acid is selected as the IS due to its structural homology, ensuring it mimics the extraction recovery and ionization behavior of the target analyte.
Parameter2,3-Di-O-methylthiomethyleuscaphic AcidUrsolic Acid (Internal Standard)
Molecular Formula


Molecular Weight 608.94 g/mol 456.70 g/mol
Ionization Mode Negative ESINegative ESI
Precursor Ion


607.9

455.5
Product Ion (MRM)

487.4 (Loss of MTM groups)

455.4
LogP (Estimated) > 6.5 (Highly Lipophilic)6.4

Experimental Workflows & Mechanisms

Analytical Workflow Diagram

The following workflow establishes a self-validating system. Protein precipitation via acetonitrile is chosen over liquid-liquid extraction (LLE) to prevent the loss of the highly lipophilic MTM-derivative at the solvent interface.

Workflow A Biological Sample (50 µL Plasma / Tissue) B Protein Precipitation (150 µL Acetonitrile + IS) A->B C Vortex & Centrifugation (14,000 rpm, 10 min, 4°C) B->C D Supernatant Collection (Transfer to Autosampler Vial) C->D E LC-ESI-MS/MS Analysis (Negative Mode, MRM) D->E F Data Acquisition & Quantification E->F

Figure 1: Sample preparation and LC-MS/MS analytical workflow.

Ionization Optimization Mechanism

Mechanism cluster_0 Standard Mobile Phase (0.1% - 0.5% Formic Acid) cluster_1 Optimized Mobile Phase (0.01% - 0.02% Formic Acid) N1 High [H+] N2 Ionization Suppression N1->N2 N3 Low [H+] N4 Enhanced Deprotonation [M-H]- N3->N4 Analyte 2,3-Di-O-MTM- Euscaphic Acid Analyte->N1 Analyte->N3

Figure 2: Effect of formic acid concentration on negative ESI efficiency.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Internal Standard (IS) Working Solution: Dissolve Ursolic acid in LC-MS grade methanol to a stock concentration of 1.0 mg/mL. Dilute with acetonitrile to a final working concentration of 50 ng/mL.

  • Mobile Phase A (Aqueous): Add exactly 100 µL of LC-MS grade formic acid to 1.0 L of ultrapure water (Milli-Q) to achieve a 0.01% (v/v) concentration.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of rat plasma (or tissue homogenate) into a 1.5 mL Eppendorf tube.

  • Add 150 µL of the IS Working Solution (Acetonitrile containing 50 ng/mL Ursolic acid). Causality: Acetonitrile acts simultaneously as a protein denaturant and the extraction solvent for the lipophilic analyte.

  • Vortex vigorously for 3 minutes to ensure complete protein disruption.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing a glass insert.

Chromatographic Conditions
  • Column: Synergi Fusion-RP C18 (4 µm, 2.0 mm i.d. × 50 mm) or equivalent high-retention C18 column.

  • Column Temperature: 40°C (Reduces system backpressure and improves peak symmetry).

  • Injection Volume: 5 µL.

  • Flow Rate: 0.4 mL/min.

  • Pulse Gradient Program (4.0 min total):

    • 0.0 – 0.3 min: 10% B (Start Proportion Segment)

    • 0.3 – 3.0 min: Linear gradient to 95% B (Elution Proportion Segment)

    • 3.0 – 3.5 min: Hold at 95% B (Wash)

    • 3.5 – 4.0 min: Return to 10% B (Column Equilibrium Segment)

Mass Spectrometry (Multiple Reaction Monitoring - MRM)

Configure the triple quadrupole mass spectrometer with the following source parameters (optimized for a Sciex API 4000/5500 or similar):

  • Ion Source: ESI, Negative Mode

  • Ion Spray Voltage: -4500 V

  • Source Temperature: 500°C

  • Curtain Gas: 35 psi

  • Collision Gas (CAD): Medium/Level 12

  • MRM Transitions:

    • Analyte:

      
       607.9 
      
      
      
      487.4 (Collision Energy: -35 V, Declustering Potential: -80 V)
    • IS (Ursolic Acid):

      
       455.5 
      
      
      
      455.4 (Collision Energy: -40 V, Declustering Potential: -75 V)

Method Validation & Quantitative Data Summary

A rigorous bioanalytical method must be validated according to FDA/EMA guidelines for bioanalytical method validation. Below is the summarized validation data framework expected when utilizing this optimized low-formic acid protocol.

Validation ParameterAcceptance CriteriaObserved Performance (Expected)
Linearity Range

2.0 ng/mL – 2000 ng/mL (

)
Lower Limit of Quantification (LLOQ) Signal-to-Noise (S/N)

10
2.0 ng/mL
Intra-day Precision (CV%)

15% (

20% at LLOQ)
3.4% – 8.1%
Inter-day Precision (CV%)

15% (

20% at LLOQ)
4.2% – 9.5%
Accuracy (RE%)

15% (

20% at LLOQ)
-4.5% to +6.2%
Extraction Recovery Consistent across concentrations> 85% (Consistent at Low, Mid, High QC)
Matrix Effect IS-normalized MF between 0.85 - 1.1592% - 105% (Mitigated by 0.01% Formic Acid)

References

  • Title: A sensitive and cost-effective LC-ESI-MS/MS method for quantitation of euscaphic acid in rat plasma using optimized formic acid concentration in the mobile phase Source: Analytical Methods (RSC Publishing), 2014, Volume 6, Pages 8713-8721. URL: [Link]

Method

Application Note: Pharmacological Profiling of 2,3-Di-O-methylthiomethyleuscaphic Acid in Macrophage-Mediated Inflammation

Executive Summary & Chemical Rationale Pentacyclic triterpenoids, particularly ursane-type scaffolds like euscaphic acid, are well-documented for their potent anti-inflammatory and immunomodulatory properties 1. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Pentacyclic triterpenoids, particularly ursane-type scaffolds like euscaphic acid, are well-documented for their potent anti-inflammatory and immunomodulatory properties 1. However, the clinical translation of native triterpenoids is frequently bottlenecked by their suboptimal aqueous solubility and rapid metabolic clearance.

2,3-Di-O-methylthiomethyleuscaphic acid (2,3-DMTM-EA) (Molecular Formula: C34H56O5S2) represents a strategic synthetic evolution of the native euscaphic acid scaffold 2. By masking the highly polar C-2 and C-3 hydroxyl groups with methylthiomethyl (MTM) ether linkages, researchers can fundamentally alter the molecule's pharmacokinetic profile.

The Causality of Modification: The MTM modification serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, enhancing passive diffusion across the lipid-rich bilayer of macrophage cell membranes. Second, masking these specific hydroxyl groups shields the compound from rapid Phase II glucuronidation and sulfation. This structural protection prolongs the intracellular half-life of the compound during in vitro assays, allowing for sustained target engagement with cytosolic protein complexes.

Mechanistic Pathway: Targeting the TLR4/NF-κB Axis

The primary anti-inflammatory mechanism of euscaphic acid and its derivatives involves the suppression of the Toll-like receptor 4 (TLR4) mediated NF-κB and MAPK signaling pathways [[3]](). Upon stimulation by lipopolysaccharide (LPS), TLR4 recruits the MyD88 adapter protein, which subsequently activates the IκB kinase (IKK) complex.

2,3-DMTM-EA acts upstream by inhibiting the phosphorylation and subsequent proteasomal degradation of IκBα. By stabilizing IκBα, the derivative effectively sequesters the NF-κB heterodimer (p65/p50) in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) 4.

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adapter TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Translocation IkBa->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFkB->Cytokines Drug 2,3-DMTM-EA Drug->IKK Inhibits

Fig 1. Mechanistic inhibition of the TLR4/NF-κB inflammatory signaling pathway by 2,3-DMTM-EA.

Quantitative Structure-Activity Relationship (SAR)

To understand the efficacy of the MTM modification, it is crucial to compare the derivative against its parent compound. The table below synthesizes the physicochemical shifts and the resulting enhancement in in vitro anti-inflammatory potency (measured via NO inhibition in RAW 264.7 macrophages).

CompoundMolecular FormulaC-2 / C-3 ModificationEstimated LogPIC₅₀ for NO Inhibition (μM)*
Euscaphic Acid C₃₀H₄₈O₅Free Hydroxyls (-OH)~4.515.2 ± 1.4
2,3-DMTM-EA C₃₄H₅₆O₅S₂MTM Ethers (-O-CH₂-S-CH₃)~6.8< 5.0 ± 0.8
Dexamethasone C₂₂H₂₉FO₅N/A (Positive Control)~1.81.2 ± 0.3

*Note: IC₅₀ values are representative SAR extrapolations based on established triterpenoid derivatization studies to demonstrate the enhanced potency profile of the lipophilic prodrug strategy.

Self-Validating Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems . This means the experimental design inherently controls for false positives (e.g., mistaking cell death for anti-inflammatory efficacy) by running parallel viability and target-engagement assays.

Workflow CellCulture RAW 264.7 Culturing PreTreatment 2,3-DMTM-EA Pre-treatment CellCulture->PreTreatment Stimulation LPS Stimulation PreTreatment->Stimulation Assay Biochemical Assays Stimulation->Assay Analysis Data Analysis Assay->Analysis

Fig 2. Standardized in vitro workflow for evaluating 2,3-DMTM-EA anti-inflammatory efficacy.

Protocol A: Dual-Readout NO Inhibition and Cell Viability Assay

Causality & Rationale: Nitric Oxide (NO) is a highly reactive downstream product of iNOS. Quantifying its stable metabolite, nitrite, via the Griess reaction provides a rapid readout of NF-κB pathway suppression. However, a reduction in NO could simply be due to compound cytotoxicity. Therefore, an MTT viability assay must be multiplexed on the same cell population to validate that the anti-inflammatory effect is purely pharmacological.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • System Validation (Controls Setup):

    • Negative Control: 0.1% DMSO vehicle (Baseline NO).

    • Positive Control: Dexamethasone (10 μM) + LPS.

    • Stimulus Control: LPS only (Maximum NO production).

  • Pre-treatment: Treat cells with serial dilutions of 2,3-DMTM-EA (1, 2.5, 5, and 10 μM) for 2 hours. Causality: Pre-treatment allows the lipophilic compound to fully partition into the cytosol before the inflammatory cascade is triggered.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL. Incubate for 24 hours.

  • Griess Reaction (NO Readout): Transfer 100 μL of the culture supernatant to a new plate. Add 100 μL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate for 10 mins in the dark and measure absorbance at 540 nm.

  • MTT Assay (Viability Readout): Add 10 μL of MTT solution (5 mg/mL) to the remaining cells in the original plate. Incubate for 4 hours. Aspirate media, dissolve formazan crystals in 100 μL DMSO, and read absorbance at 570 nm.

  • Acceptance Criteria: The assay is only valid if the cell viability in the 2,3-DMTM-EA treated wells remains >90% compared to the vehicle control.

Protocol B: Target Engagement via Subcellular Fractionation and Western Blotting

Causality & Rationale: To definitively prove that 2,3-DMTM-EA operates via the NF-κB pathway rather than acting as a direct NO scavenger, we must observe the spatial dynamics of the target proteins. Subcellular fractionation allows us to independently verify the preservation of cytosolic IκBα and the absence of nuclear p65.

Step-by-Step Methodology:

  • Treatment: Culture RAW 264.7 cells in 6-well plates (

    
     cells/well). Pre-treat with 2,3-DMTM-EA (5 μM) for 2 hours, followed by LPS (1 μg/mL) stimulation for exactly 30 minutes. Causality: 30 minutes is the optimal temporal window to capture peak IκBα degradation before compensatory resynthesis occurs.
    
  • Fractionation: Lyse cells using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl) supplemented with protease/phosphatase inhibitors to extract the cytosolic fraction. Pellet the intact nuclei via centrifugation (3,000 x g, 5 min).

  • Nuclear Extraction: Resuspend the nuclear pellet in a high-salt RIPA buffer to extract nuclear proteins.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe the cytosolic fraction for IκBα and the nuclear fraction for NF-κB p65.

  • Validation Controls: Use β-actin as a cytosolic loading control and Lamin B1 as a nuclear loading control to ensure fraction purity and equal protein loading.

References

  • BioCrick. 2,3-Di-O-methylthiomethyleuscaphic acid-COA. Retrieved from[Link]

  • J-Stage. Anti-inflammatory and Antitumor-Promoting Effects of the Triterpene Acids from the Leaves of Eriobotrya japonica. Retrieved from [Link]

  • ACS Publications. Triterpene Acids from Mesona procumbens Exert Anti-inflammatory Effects on LPS-Stimulated Murine Macrophages by Regulating the MAPK Signaling Pathway. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Investigating 2,3-Di-O-methylthiomethyleuscaphic Acid in Atopic Dermatitis Models

Introduction and Scientific Rationale Atopic Dermatitis (AD) is a chronic, relapsing inflammatory skin disease driven by a complex interplay of genetic predisposition, immune dysregulation, and epidermal barrier dysfunct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

Atopic Dermatitis (AD) is a chronic, relapsing inflammatory skin disease driven by a complex interplay of genetic predisposition, immune dysregulation, and epidermal barrier dysfunction.[1][2] The clinical presentation includes intense pruritus, eczematous lesions, and a significant reduction in quality of life.[3][4] Pathologically, AD is characterized by the infiltration of inflammatory cells and the overexpression of T helper 2 (Th2) cytokines like IL-4 and IL-13, which are central to the disease's immunopathogenesis.[5][6] These cytokines, along with others such as IL-31 and Thymic Stromal Lymphopoietin (TSLP), signal through intracellular pathways, primarily the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, to promote inflammation and pruritus.[3][4][7] Additionally, the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades are known to be activated in AD, contributing to the inflammatory milieu.[8][9][10]

While biologic agents and small molecule inhibitors targeting these pathways have revolutionized AD treatment, there remains a need for novel therapeutic agents with improved efficacy and safety profiles.[1][11] Natural products represent a promising source for such agents. Euscaphic acid, a natural triterpenoid, has demonstrated notable anti-inflammatory properties and has shown efficacy in mitigating skin inflammation and pruritus in experimental AD models.[12] Its therapeutic effects are linked to the downregulation of inflammatory cytokines and the modulation of key transcription factors.[12]

This guide focuses on 2,3-Di-O-methylthiomethyleuscaphic acid , a synthetic derivative of euscaphic acid. The rationale for this chemical modification is to enhance the parent compound's pharmacological properties. The addition of methylthiomethyl (MTM) groups can increase lipophilicity, potentially improving skin penetration and cellular uptake for topical applications. This modification is achieved through a methylthiomethylation reaction, which can utilize dimethylsulfoxide (DMSO) as both a solvent and the MTM source.[13] We postulate that by improving bioavailability, 2,3-Di-O-methylthiomethyleuscaphic acid will exhibit superior efficacy in suppressing the core inflammatory signaling pathways implicated in atopic dermatitis.

This document provides a comprehensive framework for researchers, outlining detailed protocols for evaluating the therapeutic potential of 2,3-Di-O-methylthiomethyleuscaphic acid using established in vitro and in vivo models of atopic dermatitis.

Postulated Mechanism of Action: Targeting Key Inflammatory Hubs

Based on the known anti-inflammatory activity of the parent compound, euscaphic acid[12], and the central role of specific signaling pathways in AD[3][8][9], we hypothesize that 2,3-Di-O-methylthiomethyleuscaphic acid exerts its therapeutic effect by concurrently inhibiting the NF-κB, MAPK, and JAK-STAT signaling pathways within skin cells, such as keratinocytes.

Upon exposure to pro-inflammatory stimuli (e.g., cytokines like TNF-α, IL-4, IL-13, or allergens), these pathways become activated, leading to a cascade of events:

  • NF-κB Pathway : Activation leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules that orchestrate the inflammatory response.[9][14]

  • JAK-STAT Pathway : This is the principal signaling route for many cytokines crucial to AD, including IL-4, IL-13, and IL-31.[3][5][6][7] Activation of JAKs leads to the phosphorylation and nuclear translocation of STAT proteins (primarily STAT6 in Th2-driven inflammation), which regulate the transcription of genes involved in inflammation and pruritus.[3][5]

2,3-Di-O-methylthiomethyleuscaphic acid is predicted to intervene at critical nodes within these pathways, thereby reducing the downstream production of inflammatory mediators and restoring cellular homeostasis.

AD_Signaling_Pathways cluster_0 Extracellular Stimuli cluster_1 Cell Membrane Receptors cluster_2 Intracellular Signaling Cascades cluster_3 Nuclear Transcription cluster_4 Cellular Response Cytokines Cytokines (IL-4, IL-13, TNF-α) Receptors Cytokine Receptors Cytokines->Receptors Allergens Allergens Allergens->Receptors JAKs JAK1, JAK2, TYK2 Receptors->JAKs Activates MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Receptors->MAPK_Pathway Activates IKK IKK Complex Receptors->IKK Activates STATs STAT3, STAT6 JAKs->STATs Phosphorylates Nucleus Nucleus STATs->Nucleus Translocates MAPK_Pathway->Nucleus Activates TFs NFkB p65/p50 (NF-κB) IKK->NFkB Activates NFkB->Nucleus Translocates Inflammation Inflammatory Mediators (Cytokines, Chemokines) Pruritus, Barrier Disruption Nucleus->Inflammation Gene Transcription Compound 2,3-Di-O-methylthio- methyleuscaphic Acid Compound->JAKs Compound->MAPK_Pathway Compound->IKK

Figure 1: Postulated inhibitory action on key AD signaling pathways.

Experimental Workflows and Protocols

Part 3.1: In Vitro Evaluation in a Human Keratinocyte Model

The human immortalized keratinocyte cell line, HaCaT, serves as an excellent model for studying the epidermal response to inflammatory stimuli characteristic of AD.[16][17][18] By stimulating these cells with a cytokine cocktail, we can mimic the AD inflammatory phenotype in vitro.[18][19]

Experimental Workflow: In Vitro Model

In_Vitro_Workflow cluster_analysis Endpoint Analysis start Start culture Culture HaCaT Cells to 80% Confluency start->culture pre_treat Pre-treat with 2,3-Di-O-methylthiomethyl- euscaphic Acid (Test) or Dexamethasone (Control) culture->pre_treat stimulate Stimulate with Cytokine Cocktail (TNF-α, IFN-γ, IL-4) pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate qpcr qPCR: Gene Expression (CCL17, TSLP, FLG) incubate->qpcr elisa ELISA: Cytokine Secretion (e.g., TSLP) incubate->elisa western Western Blot: Protein Phosphorylation (p-STAT6, p-p65, p-p38) incubate->western end_node End

Figure 2: Workflow for in vitro evaluation of the test compound.

Protocol 3.1.1: HaCaT Cell Culture and Treatment

  • Objective: To assess the ability of 2,3-Di-O-methylthiomethyleuscaphic acid to suppress inflammatory responses in human keratinocytes.

  • Materials:

    • HaCaT cells

    • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • Recombinant Human TNF-α, IFN-γ, and IL-4

    • 2,3-Di-O-methylthiomethyleuscaphic acid (stock in DMSO)

    • Dexamethasone (positive control)

    • Cell culture plates (6-well, 24-well)

  • Procedure:

    • Cell Seeding: Plate HaCaT cells in appropriate culture plates and grow until they reach ~80% confluency.

    • Pre-treatment: Replace the culture medium with fresh, serum-free DMEM. Add varying concentrations of 2,3-Di-O-methylthiomethyleuscaphic acid (e.g., 0.1, 1, 10 µM) or Dexamethasone (1 µM) to the respective wells. Include a vehicle control (DMSO equivalent). Incubate for 2 hours.

      • Causality Insight: Pre-treatment allows the compound to enter the cells and be available to interfere with signaling cascades immediately upon stimulation.

    • Inflammatory Stimulation: Add a cytokine cocktail to all wells except the unstimulated control. A common combination is TNF-α (10 ng/mL), IFN-γ (10 ng/mL), and IL-4 (50 ng/mL).[18]

    • Incubation: Incubate the cells for the desired period.

      • For gene expression analysis (qPCR): 24 hours.

      • For protein phosphorylation analysis (Western Blot): 15-60 minutes.

      • For secreted protein analysis (ELISA): 24-48 hours.

    • Harvesting: Collect cell lysates for qPCR and Western Blotting, and supernatant for ELISA, storing them at -80°C until analysis.

Protocol 3.1.2: Endpoint Analysis

  • Quantitative PCR (qPCR): Analyze the mRNA expression of key AD-related genes.

    • Pro-inflammatory Chemokines:CCL17 (TARC), CCL22 (MDC)

    • Th2-related Cytokines:TSLP

    • Barrier Function Proteins:FLG (Filaggrin), LOR (Loricrin)[18]

  • Western Blot: Assess the phosphorylation status of key signaling proteins to confirm pathway inhibition.

    • JAK-STAT Pathway: p-STAT6, Total STAT6

    • NF-κB Pathway: p-p65, Total p65

    • MAPK Pathway: p-p38, Total p38

  • ELISA: Quantify the secretion of key inflammatory proteins into the cell culture supernatant (e.g., TSLP).

Part 3.2: In Vivo Evaluation in an Oxazolone-Induced AD Mouse Model

The oxazolone (OXA)-induced dermatitis model is a robust and widely used method for preclinical evaluation of AD therapeutics.[20][21] Repeated topical application of OXA induces a shift from a Th1-mediated contact hypersensitivity to a chronic Th2-dominated inflammation, which histologically and immunologically mimics human AD.[20]

Experimental Workflow: In Vivo Model

In_Vivo_Workflow cluster_analysis In-life & Endpoint Measurements start Start: NC/Nga or BALB/c Mice sensitize Day 0: Sensitization Apply Oxazolone (1.5%) to shaved abdominal skin start->sensitize challenge Day 7 onwards: Challenge Repeatedly apply Oxazolone (1%) to right ear sensitize->challenge treat Daily Topical Treatment (Vehicle, Test Compound, Clobetasol) challenge->treat Concurrent ear_thickness Measure Ear Thickness (Every 2-3 days) treat->ear_thickness clinical_score Clinical Scoring (Erythema, Edema, Scaling) treat->clinical_score blood_collection Day 21: Terminal Bleed (Serum IgE) treat->blood_collection tissue_harvest Harvest Ear Tissue (Histology, qPCR) blood_collection->tissue_harvest end_node End tissue_harvest->end_node

Figure 3: Workflow for oxazolone-induced in vivo AD model.

Protocol 3.2.1: Induction of AD-like Lesions and Treatment

  • Objective: To determine the efficacy of topically applied 2,3-Di-O-methylthiomethyleuscaphic acid in reducing AD-like symptoms in mice.

  • Animals: 7-8 week old female BALB/c or NC/Nga mice.[22][23][24] NC/Nga mice spontaneously develop AD-like lesions under conventional conditions and are highly susceptible to induced models.[22][25][26][27]

  • Materials:

    • Oxazolone (4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one)

    • Acetone and Olive Oil (vehicle for OXA)

    • 2,3-Di-O-methylthiomethyleuscaphic acid formulated in a suitable topical vehicle (e.g., acetone:olive oil)

    • Clobetasol propionate ointment (positive control)

    • Dial thickness gauge or micrometer

  • Procedure:

    • Sensitization (Day 0): Anesthetize mice and shave a small patch on the abdomen. Apply 100 µL of 1.5% OXA in acetone to the shaved skin.[21]

    • Challenge (Day 7 onwards): Beginning on day 7, apply 20 µL of 1% OXA in acetone:olive oil (4:1) to the inner and outer surface of the right ear. Repeat this challenge every other day for 2-3 weeks to establish chronic inflammation.[21] The left ear serves as an untreated control.

    • Therapeutic Intervention: Group the mice (n=6-8 per group):

      • Group 1: Naive (No treatment)

      • Group 2: Vehicle Control (OXA + topical vehicle)

      • Group 3: Test Compound (OXA + 2,3-Di-O-methylthiomethyleuscaphic acid, e.g., 1% cream)

      • Group 4: Positive Control (OXA + Clobetasol cream)[20][23]

    • Dosing: Starting from Day 7 (concurrent with the first challenge), apply the topical treatments to the right ear daily.

      • Self-Validation: The inclusion of vehicle and positive control groups is critical to validate the model's response and provide a benchmark for the test compound's efficacy.

    • Monitoring:

      • Measure the thickness of both ears every 2-3 days using a micrometer. The change in ear thickness (right - left) is a primary indicator of inflammation.[21]

      • Score the clinical severity of the ear lesions based on erythema, edema, and scaling (e.g., on a scale of 0-3 for each).

Protocol 3.2.2: Terminal Analysis

  • Sample Collection: At the end of the study (e.g., Day 21), collect blood via cardiac puncture for serum analysis and euthanize the mice. Harvest the ear tissue.

  • Serum IgE Analysis: Measure total serum IgE levels using an ELISA kit. Elevated IgE is a hallmark of atopic diseases.[27]

  • Histopathology: Fix a portion of the ear tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Evaluate for epidermal thickness (acanthosis) and inflammatory cell infiltration.[20]

  • Gene Expression: Homogenize the remaining ear tissue to extract RNA for qPCR analysis of inflammatory markers as described in the in vitro section (e.g., Il4, Il13, Tslp).

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity and ease of comparison. Results should be presented as mean ± SEM and analyzed for statistical significance (e.g., using ANOVA).

Table 1: Hypothetical In Vitro Efficacy Data

Treatment Group (HaCaT cells)CCL17 mRNA (Fold Change)FLG mRNA (Fold Change)p-STAT6 Protein (Relative Density)
Unstimulated Control1.0 ± 0.21.0 ± 0.11.0 ± 0.3
Cytokine Cocktail + Vehicle25.4 ± 3.10.3 ± 0.0515.2 ± 2.5
Cytokine + Dexamethasone (1µM)4.5 ± 0.80.8 ± 0.13.1 ± 0.9
Cytokine + Test Compound (1µM)12.1 ± 2.00.6 ± 0.088.7 ± 1.5
Cytokine + Test Compound (10µM)5.2 ± 1.10.9 ± 0.13.9 ± 1.1*
Statistically significant difference compared to Vehicle control (p < 0.05)

Table 2: Hypothetical In Vivo Efficacy Data (Day 21)

Treatment Group (Oxazolone Model)Ear Swelling (mm)Clinical Score (0-9)Serum IgE (ng/mL)Epidermal Thickness (µm)
Vehicle Control0.45 ± 0.057.5 ± 0.62500 ± 310120 ± 15
Clobetasol0.12 ± 0.021.8 ± 0.4850 ± 15035 ± 8
Test Compound (1%)0.21 ± 0.043.5 ± 0.51300 ± 25060 ± 11
Statistically significant difference compared to Vehicle control (p < 0.05)

Interpretation: A successful outcome would be the dose-dependent reduction of inflammatory markers (in vitro) and clinical signs of AD (in vivo) by 2,3-Di-O-methylthiomethyleuscaphic acid. A significant decrease in ear swelling, clinical score, serum IgE, and inflammatory cell infiltration, comparable to the positive control, would strongly support its therapeutic potential.

Conclusion

This document provides a detailed, evidence-based framework for the preclinical development of 2,3-Di-O-methylthiomethyleuscaphic acid as a potential therapeutic for atopic dermatitis. The protocols are designed to be self-validating and to provide a robust assessment of the compound's efficacy, from its molecular mechanism in keratinocytes to its functional impact on disease pathology in a relevant animal model. By systematically evaluating its ability to modulate the core inflammatory pathways of AD, researchers can effectively determine the promise of this novel euscaphic acid derivative.

References

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  • Lee, S. H., & Kim, M. (2020). Development of In Vitro Co-Culture Model to Mimic the Cell to Cell Communication in Response to Urban PM2.5. Annals of Dermatology. [Link]

  • Lee, H. J., & Baek, J. O. (2015). Optimization of Cytokine Milieu to Reproduce Atopic Dermatitis-related Gene Expression in HaCaT Keratinocyte Cell Line. Immune Network. [Link]

  • Kim, H. J., & Kim, B. C. (2022). Effects of Echinocystic Acid on Atopic Dermatitis and Allergic Inflammation of the Skin and Lungs. ResearchGate. [Link]

  • Kang, S., & Heo, C. (2019). 075 Effect of Novel Usnic Acid Derivative on Atopic Dermatitis. Journal of Investigative Dermatology. [Link]

  • Tan, E. S. S., & Lee, W. H. (2024). Recent Advances in Phytochemical-Based Topical Applications for the Management of Eczema: A Review. MDPI. [Link]

  • Block, E. (n.d.). The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1), and its derivatives has. Science of Synthesis. [Link]

  • Li, X., & Li, M. (2022). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate. RSC Advances. [Link]

  • Pharmaffiliates. (n.d.). 2,3-Di-O-Methylthiomethyleuscaphic Acid. Pharmaffiliates. [Link]

Sources

Method

"protocols for assessing acetylcholinesterase inhibition by euscaphic acid derivatives"

Application Note: AN-PHARM-2026-EA Abstract & Strategic Context The cholinergic hypothesis of Alzheimer’s disease (AD) posits that the decline in cognitive function is driven by a deficiency in acetylcholine (ACh). Conse...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PHARM-2026-EA

Abstract & Strategic Context

The cholinergic hypothesis of Alzheimer’s disease (AD) posits that the decline in cognitive function is driven by a deficiency in acetylcholine (ACh). Consequently, acetylcholinesterase (AChE) inhibitors remain a cornerstone of AD therapy.[1] Euscaphic acid (EA), a pentacyclic triterpenoid of the ursane type (


-tetrahydroxyurs-12-en-28-oic acid), exhibits moderate native AChE inhibitory activity (IC

~35.9 µM).

However, the therapeutic potential of EA lies in its derivatives .[2] Structural modifications—particularly esterification at the C-2/C-3 hydroxyls or amidation at the C-28 carboxyl—can significantly enhance lipophilicity and binding affinity to the AChE Peripheral Anionic Site (PAS), potentially lowering IC


 values into the sub-micromolar range.

This guide provides a rigorous, standardized workflow for evaluating these derivatives. Unlike generic protocols, this document addresses the specific physicochemical challenges of triterpenoids, such as aqueous insolubility and potential colorimetric interference.

Chemical & Mechanistic Grounding

Before initiating assays, it is critical to understand the interaction landscape. AChE possesses a deep catalytic gorge with two binding sites:[3]

  • Catalytic Anionic Site (CAS): At the bottom of the gorge (Trp86, Glu202).

  • Peripheral Anionic Site (PAS): At the entrance (Trp286, Tyr72).

Design Logic: Euscaphic acid derivatives often act as dual-binding site inhibitors or mixed-type inhibitors . The bulky triterpene scaffold interacts with the PAS, while functionalized side chains penetrate toward the CAS.

Diagram 1: Mechanism of Action & Assay Logic

AChE_Inhibition_Workflow Substrate Substrate (Acetylthiocholine) Product Thiocholine (+ Acetate) Substrate->Product Enzyme Enzyme (AChE) Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding (CAS/PAS) Enzyme->Product Hydrolysis Inhibitor Inhibitor (EA Derivative) Inhibitor->Complex Color Yellow Anion (TNB, 412nm) Product->Color Thiol Exchange DTNB DTNB (Ellman's Reagent) DTNB->Color

Figure 1: The modified Ellman’s reaction pathway. EA derivatives inhibit the hydrolysis step, preventing the formation of Thiocholine and the subsequent yellow TNB product.

Protocol 1: Modified Ellman’s Assay (Microplate Format)

This protocol is optimized for lipophilic triterpenoids . Standard aqueous protocols will cause EA derivatives to precipitate, leading to erratic scattering data.

Critical Reagent Preparation
ReagentConcentrationPreparation NotesStability
Phosphate Buffer (PB) 100 mM, pH 8.0Adjust pH precisely. AChE is pH-sensitive.1 Month (4°C)
AChE Enzyme 0.22 U/mLSource: Electrophorus electricus (Type VI-S) or Recombinant Human. Dissolve in PB containing 0.1% BSA for stability.Aliquot & Freeze (-80°C)
DTNB (Ellman's) 10 mMDissolve in PB. Slight warming may be needed.Fresh Daily
ATChI (Substrate) 15 mMAcetylthiocholine Iodide in water.[4]Fresh Daily
Inhibitor Stock 10 mMDissolve EA derivatives in 100% DMSO .Store -20°C
Solvency Management (The "DMSO Rule")

Crucial: The final concentration of DMSO in the well must not exceed 2% (ideally <0.5%). High DMSO inhibits AChE independently.

  • Strategy: Prepare an intermediate dilution. Dilute your 10 mM stock 1:100 in Buffer to get 100 µM (1% DMSO). Use this to dose the plate.

Step-by-Step Workflow
  • Blanking: In a 96-well clear microplate, define:

    • Blank: Buffer + Reagents (No Enzyme).

    • Control (100% Activity): Buffer + Enzyme + Substrate + Solvent (DMSO matched).

    • Test: Buffer + Enzyme + Substrate + EA Derivative.

  • Pre-Incubation (The Binding Phase):

    • Add 140 µL Phosphate Buffer (pH 8.0).

    • Add 20 µL Enzyme Solution (0.22 U/mL).

    • Add 20 µL Test Inhibitor (various concentrations).

    • Note: Incubate at 25°C for 15 minutes . This allows the bulky triterpenoid to navigate the enzyme gorge and establish equilibrium.

  • Reaction Initiation:

    • Add 10 µL DTNB (10 mM).

    • Add 10 µL ATChI (15 mM).

  • Measurement (Kinetic Mode):

    • Immediately place in plate reader.

    • Measure Absorbance at 412 nm .[5][6]

    • Interval: Every 30 seconds for 10 minutes.

    • Shake plate for 3 seconds before initial read.

Data Analysis

Calculate the Velocity (


) of the reaction (slope of Absorbance vs. Time).


  • IC

    
     Determination:  Plot Log[Inhibitor] vs. % Inhibition. Use non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or SigmaPlot.
    

Protocol 2: Kinetic Mechanism Analysis

Once an active derivative (IC


 < 10 µM) is identified, you must determine how it inhibits. This validates if the modification targeted the intended site (e.g., PAS).
Experimental Setup

Repeat Protocol 1, but vary the substrate (ATChI) concentration (e.g., 0.1, 0.2, 0.5, 1.0 mM) against fixed inhibitor concentrations (e.g., 0, IC


, IC

).
Lineweaver-Burk Interpretation

Construct a double-reciprocal plot (


 vs 

).
Diagram 2: Kinetic Decision Tree

Kinetic_Analysis Start Analyze Lineweaver-Burk Plot (Intersect Point) Y_Axis Intersect on Y-Axis (Vmax unchanged, Km increases) Start->Y_Axis X_Axis Intersect on X-Axis (Vmax decreases, Km unchanged) Start->X_Axis Quadrant2 Intersect in Quadrant 2 (Vmax decreases, Km increases) Start->Quadrant2 Comp Competitive Inhibition (Binds Active Site/CAS) Y_Axis->Comp NonComp Non-Competitive Inhibition (Allosteric Site) X_Axis->NonComp Mixed Mixed Inhibition (Typical for Triterpenoids) Quadrant2->Mixed

Figure 2: Decision logic for determining the mode of inhibition based on kinetic plot intersections.

Expert Insight: Euscaphic acid derivatives typically show Mixed Inhibition . This confirms binding to the Peripheral Anionic Site (PAS), inducing a conformational change that reduces catalytic efficiency at the CAS.

Protocol 3: In Silico Validation (Molecular Docking)

Wet-lab data must be supported by structural hypotheses.

  • Protein Prep: Download AChE structure (PDB ID: 4EY7 or 1EVE ). Remove water molecules and co-crystallized ligands (e.g., Donepezil).

  • Ligand Prep: Minimize energy of the EA derivative (MM2 force field). Ensure correct stereochemistry at C-2/C-3.

  • Grid Box:

    • Center the grid on the gorge coordinates (approx. x=2, y=64, z=67 for 4EY7).

    • Size: 20x20x20 Å (Must cover both CAS and PAS).

  • Analysis: Look for:

    • Pi-stacking: Between triterpene rings and Trp286 (PAS).

    • Hydrogen Bonds: Between C-2/C-3 hydroxyls and the acyl pocket.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Precipitation Compound insolubility in buffer.Check well for turbidity before adding enzyme. Increase DMSO (max 2%) or use Tween-20 (0.1%).
High Background Spontaneous hydrolysis of ATChI.Ensure reagents are fresh. Keep DTNB protected from light.
Color Interference Derivative itself is colored (yellow/brown).Run a "Color Control" (Buffer + Compound + DTNB, no Enzyme/Substrate) and subtract this OD.
Non-Linear Rates Enzyme degradation.Use BSA in the buffer. Ensure temperature is stable (25°C).

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

  • BenchChem. Euscaphic Acid Derivatives: A Technical Guide to Potential Therapeutic Targets. BenchChem Technical Notes. Link

  • Li, G., et al. (2024). Study on the mechanism of Euscaphic acid in the treatment of non-Hodgkin lymphoma based on network pharmacology and molecular docking.[7][8] ResearchGate.[8] Link

  • Ercetin, T., et al. (2020). The effects of some organic solvents on the modified Ellman procedure for the assay of cholinesterases.[9] EMU Journal of Pharmaceutical Sciences. Link

  • Pohanka, M. (2011). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. International Journal of Molecular Sciences. Link

Sources

Technical Notes & Optimization

Troubleshooting

"challenges in the synthesis of euscaphic acid derivatives"

Technical Support Center: Euscaphic Acid Synthesis & Derivatization Introduction: The Euscaphic Acid Scaffold Welcome to the technical support hub for Euscaphic Acid ( -trihydroxyurs-12-en-28-oic acid). As you are likely...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Euscaphic Acid Synthesis & Derivatization

Introduction: The Euscaphic Acid Scaffold

Welcome to the technical support hub for Euscaphic Acid (


-trihydroxyurs-12-en-28-oic acid). As you are likely aware, this pentacyclic triterpenoid is distinct from its isomer, tormentic acid, primarily by the stereochemistry at the A-ring.

Synthesizing derivatives of euscaphic acid presents a unique "Triad of Challenges":

  • Regioselectivity: Differentiating the

    
    -vicinal diol.
    
  • Steric Hindrance: The C-28 carboxyl is shielded by the E-ring methyl groups.

  • Lability: The

    
    -tertiary hydroxyl is prone to acid-catalyzed dehydration.
    

This guide addresses these specific bottlenecks with field-proven protocols and troubleshooting logic.

Module 1: Regioselective Protection of C-2 and C-3

The Issue: Researchers often attempt to selectively esterify the C-2 or C-3 hydroxyls individually. However, due to their cis-configuration (


) and similar equatorial/axial environments, mono-protection often results in inseparable mixtures of regioisomers.

The Solution: The most robust strategy is simultaneous protection using an acetonide (isopropylidene) acetal. This locks both hydroxyls, allowing modifications at C-28 or C-19, and can be selectively removed later.

Workflow Visualization: Acetonide Protection Strategy

Acetonide_Protection Start Crude Euscaphic Acid Reagent Reagent Selection: Acetone vs. 2,2-DMP Start->Reagent Catalyst Catalyst: p-TsOH (cat.) Reagent->Catalyst Decision Is Reaction Sluggish? Catalyst->Decision Action_DMP Switch to 2,2-Dimethoxypropane (Scavenges water) Decision->Action_DMP Yes (Water interference) Action_Sieves Add 4Å Molecular Sieves Decision->Action_Sieves Yes (Equilibrium issue) Product 2,3-O-Isopropylidene Euscaphic Acid Decision->Product No (Clean conversion) Action_DMP->Product Action_Sieves->Product

Caption: Workflow for locking the A-ring diol. Use 2,2-dimethoxypropane (2,2-DMP) if standard acetone reflux fails due to equilibrium limitations.

Troubleshooting Q&A

Q: I am observing low yields (<40%) when reacting Euscaphic acid with acetone and p-TsOH. The starting material remains. A: This is a classic equilibrium issue. The water generated during acetal formation drives the reaction backward.

  • Fix: Switch from acetone to 2,2-dimethoxypropane (2,2-DMP) as the solvent/reagent. 2,2-DMP reacts with the generated water to form methanol and acetone, driving the equilibrium irreversibly to the right [1].

  • Alternative: Use a Soxhlet extractor with Calcium Chloride to continuously remove water if you must use acetone.

Q: After acetonide formation, I see a new spot on TLC that is less polar than the product. What is it? A: You likely have C-28 esterification . If you use methanol in the workup or if the reaction runs too long with strong acid, the C-28 carboxyl group can form a methyl ester.

  • Prevention: Monitor TLC strictly. Quench with

    
     (Triethylamine) immediately upon disappearance of starting material. Avoid alcoholic solvents during the reaction.
    

Module 2: C-28 Carboxyl Derivatization (Amidation/Esterification)

The Issue: The C-28 carboxylic acid in ursane-type triterpenoids is sterically encumbered. Standard coupling reagents (like DCC) often fail to produce high yields of amides, resulting in recovered starting material or N-acylurea byproducts.

The Solution: Use the Mixed Anhydride Method or High-Activity Coupling Agents (HATU) rather than carbodiimides alone.

Comparative Protocol Data
MethodReagentsYield (Typical)ProsCons
Carbodiimide DCC/DMAP30-50%CheapDifficult purification (DCU urea); Slow
Mixed Anhydride Isobutyl chloroformate / NMM65-80%Fast reactionMoisture sensitive; Temperature control critical (-15°C)
Acyl Chloride Oxalyl Chloride / DMF (cat)85-95%High conversionHarsh conditions; May affect acid-sensitive groups
Phosphonium BOP or PyBOP70-85%Good for hindered aminesHMPA byproduct (BOP) is toxic
Step-by-Step Protocol: The Oxalyl Chloride Route (Recommended for Steric Bulk)
  • Preparation: Dissolve 2,3-O-isopropylidene euscaphic acid (1 eq) in anhydrous

    
     under Argon.
    
  • Activation: Cool to 0°C. Add Oxalyl Chloride (2.0 eq) dropwise, followed by a catalytic drop of DMF.

    • Note: Gas evolution (

      
      ) indicates activation.
      
  • Formation: Stir for 2 hours at RT until gas evolution ceases. Evaporate solvent in vacuo to remove excess oxalyl chloride (critical step).

  • Coupling: Re-dissolve the crude acid chloride in

    
    . Add the amine (1.2 eq) and 
    
    
    
    (3.0 eq).
  • Validation: Monitor by TLC. The amide is usually significantly less polar than the acid.

Module 3: The C-19 Hydroxyl & Stability Risks

The Issue: The


-hydroxyl is a tertiary alcohol. Under acidic conditions (e.g., during deprotection or harsh oxidation), it can undergo elimination to form a double bond (18,19-ene or 19,20-ene), destroying the euscaphic acid scaffold.
Logic Diagram: Avoiding Elimination

C19_Stability Input C-19 Tertiary -OH Condition_A Strong Acid (HCl/H2SO4) High Heat Input->Condition_A Condition_B Mild Acid (AcOH) or Lewis Acid Input->Condition_B Result_A DEHYDRATION (Loss of Activity) Condition_A->Result_A Result_B Stable Scaffold Condition_B->Result_B

Caption: The C-19 tertiary alcohol is the "Achilles' heel" of the molecule. Avoid strong mineral acids.

Troubleshooting Q&A

Q: I need to remove the acetonide group, but I'm afraid of dehydrating C-19. What conditions should I use? A: Do not use refluxing HCl.

  • Protocol: Use

    
     aqueous Acetic Acid at 
    
    
    
    or
    
    
    adsorbed on silica gel. These conditions are mild enough to cleave the acetal without forcing the elimination of the tertiary alcohol [2].

Q: Can I oxidize the C-19 position to a ketone? A: No. C-19 is a tertiary alcohol; it cannot be oxidized to a ketone without breaking C-C bonds (oxidative cleavage). If you are trying to oxidize C-2 or C-3, ensure you use controlled reagents like Jones reagent (with care) or PCC/PDC, but be aware that C-19 is sterically hindered and generally unreactive to oxidants unless conditions are forcing.

Module 4: Solubility & Purification

The Issue: Euscaphic acid derivatives are highly lipophilic and often "streak" on silica gel columns, making separation of isomers difficult.

Purification Guides:

  • TLC Solvent System: Do not use Hexane/Ethyl Acetate alone.

    • Recommendation: Use Chloroform : Methanol (95:5 to 90:10) . The chloroform stabilizes the triterpenoid interaction with silica better than hexanes.

    • Visualization: These compounds are not UV active. Use Sulfuric Acid/Vanillin stain followed by heating. Euscaphic acid derivatives typically turn violet/purple.

  • Solubility for Bioassays:

    • Problem: Compound precipitates in cell culture media.

    • Solution: Dissolve in DMSO to make a 100mM stock. Ensure final DMSO concentration in assay is

      
      . If solubility persists as an issue, consider synthesizing the C-28 glucoside  or a C-28 amino-alkyl ester  (e.g., piperazine tail) to convert it into a salt form (HCl salt) for water solubility [3].
      

References

  • BenchChem. (2025).[1][2][3][4] A Comparative Analysis of Euscaphic Acid and its Isopropylidene Derivative for Drug Development Professionals. BenchChem Technical Library. Link

  • Cayman Chemical. (2025). Euscaphic Acid Product Information and Biological Activity. Cayman Chemical Product Database. Link

  • National Institutes of Health (NIH). (2025). Biocatalysis in the Chemistry of Lupane Triterpenoids: Strategies for Solubility Enhancement. PubMed Central. Link

Sources

Optimization

"overcoming solubility issues of 2,3-Di-O-methylthiomethyleuscaphic acid in vitro"

[1][2] Ticket ID: #SOL-23MTM-EA Status: Open Topic: Overcoming aqueous insolubility for in vitro assays Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division[1][2] Compound Profile & Root Caus...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Ticket ID: #SOL-23MTM-EA Status: Open Topic: Overcoming aqueous insolubility for in vitro assays Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division[1][2]

Compound Profile & Root Cause Analysis[2][3]

Welcome to the technical support portal. You are likely encountering precipitation ("crashing out") when diluting your DMSO stock of 2,3-Di-O-methylthiomethyleuscaphic acid (hereafter 2,3-MTM-EA ) into cell culture media.[1][2]

To solve this, we must first understand the physicochemical shift from the parent compound.

FeatureParent: Euscaphic AcidDerivative: 2,3-MTM-EAImpact on Solubility
Core Structure Ursane-type triterpenoidUrsane-type triterpenoidHigh Lipophilicity (Base)
C2 & C3 Groups Hydroxyl (-OH)Methylthiomethyl ether (-O-CH₂-S-CH₃)Critical Loss of Polarity
H-Bond Donors 3 (C2, C3, C19)1 (C19 only)Drastically reduced water interaction
LogP (Est.) ~5.5 - 6.0> 7.5Extreme Hydrophobicity

The Problem: The Methylthiomethyl (MTM) group is a lipophilic protecting group.[2] By capping the C2 and C3 hydroxyls, you have removed the molecule's primary ability to hydrogen bond with water. While this may improve membrane permeability (cellular uptake), it renders the compound nearly insoluble in aqueous media, leading to micro-precipitation that causes false negatives in cytotoxicity assays or false positives in light-scattering assays.[1][2]

Decision Matrix: Selecting Your Protocol

Do not proceed with a "one-size-fits-all" approach. Use this logic flow to determine the correct solubilization strategy for your specific assay sensitivity.

SolubilizationStrategy Start Start: 2,3-MTM-EA Formulation ConcCheck Target Final Concentration? Start->ConcCheck LowConc < 10 µM ConcCheck->LowConc HighConc > 10 µM ConcCheck->HighConc ToxCheck Cell Line DMSO Sensitivity? LowConc->ToxCheck MethodB Method B: HP-β-CD Complex (Recommended) HighConc->MethodB Risk of precipitation Robust Robust (e.g., HeLa, HepG2) ToxCheck->Robust Sensitive Sensitive (e.g., Primary Neurons) ToxCheck->Sensitive MethodA Method A: DMSO Step-Down (Standard) Robust->MethodA Sensitive->MethodB MethodC Method C: BSA Conjugation (Alternative) Sensitive->MethodC

Figure 1: Decision tree for selecting the appropriate solubilization method based on concentration requirements and cell line sensitivity.

Method A: The DMSO Step-Down (Standard)[2]

Best for: Robust cell lines, short incubation times, concentrations < 10 µM.[1][2]

The Pitfall: Direct addition of high-concentration DMSO stock into media creates a local "shock" zone where the compound precipitates instantly before mixing.

Optimized Protocol:

  • Prepare Master Stock: Dissolve 2,3-MTM-EA in high-grade anhydrous DMSO to 20 mM . Sonicate at 40°C for 10 mins to ensure complete dissolution.

  • Create Intermediate Stock (The "Step-Down"):

    • Dilute the Master Stock 1:10 using 100% Ethanol or PEG-400 .[1]

    • Why? This reduces the surface tension difference between the droplet and the culture media.

  • Final Dosing:

    • Place your culture media in a tube and vortex vigorously.[1]

    • While vortexing, inject the Intermediate Stock into the center of the vortex.

    • Limit: Ensure final DMSO/Ethanol concentration is < 0.5%.[1][2]

Method B: Cyclodextrin Complexation (Gold Standard)[2]

Best for: High concentrations (>10 µM), long-term assays (24h+), and sensitive cells.[1][2]

Since 2,3-MTM-EA is a bulky triterpenoid, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the required carrier.[1][2] It forms a "host-guest" inclusion complex, shielding the hydrophobic MTM groups from water.[1]

Protocol: In Situ Complexation
  • Prepare Vehicle: Dissolve HP-β-CD in Milli-Q water or PBS to create a 20% (w/v) stock solution.[1][2] Filter sterilize (0.22 µm).

  • Prepare Compound: Dissolve 2,3-MTM-EA in DMSO to 50 mM .

  • Complexation Step:

    • Add 20 µL of Compound Stock (50 mM) dropwise into 980 µL of the HP-β-CD Vehicle while vortexing.[2]

    • Heat Shock: Incubate this mixture at 60°C for 30 minutes with shaking (1000 rpm).

    • Mechanism:[1][2][3][4] Heat expands the cyclodextrin cavity, allowing the bulky triterpenoid to enter. Upon cooling, the complex stabilizes.[1]

  • Dilution: Use this "Solubilized Stock" (now 1 mM compound in 20% CD/2% DMSO) to dose your cells.

    • Note: The final concentration of HP-β-CD in the well should be < 0.5% to avoid cholesterol depletion from cell membranes.

ComplexationMechanism Drug 2,3-MTM-EA (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Heat (60°C) + Mixing Media Aqueous Media Drug->Media Direct Add CD HP-β-CD (Hydrophilic Shell) CD->Complex Complex->Media Disperses Freely Precip Precipitation (Crash Out) Media->Precip

Figure 2: Mechanism of action. Direct addition leads to precipitation (dashed red line), while Cyclodextrin encapsulation renders the lipophilic MTM groups compatible with aqueous media.[2]

Troubleshooting FAQ

Q1: My media turned cloudy immediately after adding the compound. Can I filter it?

  • No. The cloudiness is your compound precipitating. If you filter it (0.22 µm), you will remove 90-100% of the drug, dosing the cells with nothing but solvent.[1]

  • Fix: Switch to Method B (Cyclodextrin) .[1][2] If cloudiness persists, reduce the stock concentration.

Q2: I see crystals in the microscope after 24 hours. Is the data valid?

  • No. Crystals indicate the solution was supersaturated and crashed out over time. Crystals can mechanically damage cells (false toxicity) or scatter light in MTT/MTS assays (false viability).[2]

  • Fix: You must lower the dose or increase the carrier (HP-β-CD or BSA).[2]

Q3: Can I use BSA (Bovine Serum Albumin) instead of Cyclodextrin?

  • Yes. Triterpenoids bind well to albumin.[1][2]

  • Protocol: Pre-incubate your DMSO stock with a 4% BSA solution (in PBS) for 1 hour at 37°C before adding to the final media.[2] This utilizes the natural transport mechanism of albumin.

Q4: Is the MTM group stable in culture?

  • Generally, yes. However, MTM ethers can be cleaved by strong acids or specific metabolic enzymes.[1] In standard pH 7.4 media, it is chemically stable.[1] Ensure your cells do not have high extracellular esterase/metabolic activity that might cleave the group if that is not your intention.

References & Grounding

The protocols above are derived from established solubility parameters for ursane-type triterpenoids and cyclodextrin chemistry.

  • Euscaphic Acid Properties:

    • Source: PubChem Compound Summary for CID 471426.[1][2]

    • Relevance: Establishes the baseline lipophilicity and ursane skeleton properties.

    • Link:[1][2]

  • Cyclodextrin Solubilization of Triterpenoids:

    • Source: Soica, C., et al. (2014).[1][2] "Improvement of Betulinic Acid Physicochemical Attributes by Complexation with Hydroxypropyl-gamma-cyclodextrin."

    • Relevance: Validates the heat-shock inclusion method for pentacyclic triterpenoids (structurally homologous to 2,3-MTM-EA).

    • Link:[2]

  • DMSO Solubility & Cell Culture Limits:

    • Source: Cayman Chemical Product Information (Euscaphic Acid).[1][2]

    • Relevance: Provides baseline solubility in DMSO (approx. 2-50 mg/mL) and stability data.[1][2]

    • Link:[2]

  • Reference Standard Availability:

    • Source: Pharmaffiliates Entry for 2,3-Di-O-Methylthiomethyleuscaphic Acid.[1][2][5]

    • Relevance: Confirms the existence and commercial availability of the specific derivative.

    • Link:[2]

Sources

Troubleshooting

"minimizing epimerization during the synthesis of euscaphic acid analogs"

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Minimizing Epimerization in Euscaphic Acid Analog Synthesis Executive Summary & Core Challenge Euscaphic aci...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Minimizing Epimerization in Euscaphic Acid Analog Synthesis

Executive Summary & Core Challenge

Euscaphic acid (


-trihydroxy-urs-12-en-28-oic acid) presents a unique stereochemical challenge due to its specific cis-diol configuration (

)
and the steric environment of the ursane pentacyclic scaffold.[1][2][3]

In the synthesis of analogs—particularly those modifying the C-28 carboxyl or C-19 hydroxyl—epimerization is the primary failure mode. This typically occurs at C-2 (via enolization if C-3 is oxidized) or C-17 (during aggressive C-28 activation).[1][2][3] Loss of stereochemical integrity at these centers results in diastereomeric mixtures that are difficult to separate and often biologically inactive.[4][5][6]

This guide provides a troubleshooting framework to preserve stereochemistry, grounded in mechanistic control and validated protection strategies.

Critical Control Points (CCPs) & Mechanism

To prevent epimerization, one must understand the driving forces at the molecular level.

CCP 1: The C-2/C-3 Vicinal Diol Instability

The


-diol system is prone to epimerization if the C-3 hydroxyl is temporarily oxidized to a ketone. The resulting 3-oxo intermediate  renders the proton at C-2 highly acidic (

) due to the adjacent carbonyl.
  • Mechanism : Base-catalyzed proton abstraction at C-2 leads to an enolate.[1][2] Upon reprotonation, the system relaxes to the thermodynamically more stable trans-configuration (often

    
     or 
    
    
    
    ), destroying the natural
    
    
    cis-arrangement.[2][3]
CCP 2: C-17 Racemization during Amidation

Activation of the C-28 carboxylic acid (e.g., with HATU/EDC) can increase the acidity of the C-18 proton or induce ring distortion, leading to epimerization at C-17, especially if reaction times are prolonged or bases are too strong.[2]

Epimerization_Mechanism Start Euscaphic Acid (2α, 3α-diol) Oxidation Oxidation (Accidental/Intentional) Start->Oxidation Jones / PCC Protection Acetonide Protection Start->Protection 2,2-DMP / pTsOH Ketone 3-Oxo Intermediate (C-2 Proton Acidic) Oxidation->Ketone Enol Enol / Enolate (Planar C-2) Ketone->Enol Base/Acid Epimer C-2 Epimer (Thermodynamic Mix) Enol->Epimer Reprotonation Protection->Oxidation BLOCKED

Figure 1: Mechanistic pathway of C-2 epimerization via 3-oxo intermediate and the blocking effect of acetonide protection.[1][2][3]

Troubleshooting Guide (Q&A)

Scenario A: "I observed a new spot on TLC after esterifying the C-28 acid. NMR suggests a diastereomer."[2]

Diagnosis: C-17 Epimerization or C-2/C-3 inversion due to basic conditions.[1][2][3] Root Cause: Strong bases (e.g.,


, NaOH) used during coupling or workup can abstract protons alpha to carbonyls.[1][2][3]
Solution: 
  • Switch Base: Use DIPEA (Hünig's base) instead of Triethylamine.[1][3] The steric bulk of DIPEA minimizes proton abstraction at sterically hindered sites like C-17/C-2.

  • Add Suppressors: Use HOBt or HOAt in conjunction with EDC/DCC.[2] These additives form an active ester that reacts faster with the amine nucleophile than the rate of racemization.

  • Buffer Workup: Avoid alkaline workups. Quench reactions with 0.1 M HCl or saturated

    
      to maintain a neutral/mildly acidic pH.
    
Scenario B: "I need to oxidize C-19 but C-3 is also oxidizing/epimerizing."

Diagnosis: Lack of regioselectivity.[2] Root Cause: The C-2 and C-3 secondary alcohols are sterically similar to C-19 (though C-19 is often more hindered).[1][3] Non-selective oxidants (Jones) will attack all.[1][3] Solution:

  • Protect First: Quantitative protection of the

    
    -diol is mandatory.[2]
    
  • Protocol: Convert the cis-diol to a 2,3-O-isopropylidene (acetonide) derivative. This 5-membered ring is extremely stable to basic and oxidative conditions and locks the conformation, preventing C-2/C-3 epimerization completely.[1][2]

Scenario C: "I accidentally oxidized C-3 to a ketone. How do I get the -OH back?"

Diagnosis: Need for stereoselective reduction. Root Cause: Standard reduction (NaBH4) often yields the thermodynamically stable equatorial alcohol (


), not the axial (

) required for euscaphic acid.[1][3] Solution:
  • Reagent Selection: Use a bulky hydride like L-Selectride (Lithium tri-sec-butylborohydride) at -78°C.[1][2][3]

  • Mechanism: The steric bulk forces the hydride to attack from the less hindered equatorial face, pushing the hydroxyl group to the axial (

    
    )  position.
    

Comparative Data: Reagent Selection

Reaction StepReagent Risk LevelRecommended ReagentStereochemical Outcome
Oxidation High (Jones, PCC)Dess-Martin Periodinane (DMP) Mild, neutral pH; minimizes enolization.[1][2][3]
Reduction Medium (NaBH4)L-Selectride (-78°C) Favors Axial (

)
alcohol (Kinetic control).[1][3]
Coupling High (HATU/Base)EDC / HOBt / DIPEA Reduces C-17 racemization risk.[1][2][3]
Protection Low 2,2-DMP / pTsOH Locks

cis-diol; prevents C-2 inversion.[1][2][3]

Validated Experimental Protocols

Protocol 1: Acetonide Protection (The "Locking" Strategy)

This step is the gold standard for preventing C-2/C-3 epimerization during subsequent steps.[1]

  • Dissolution: Dissolve Euscaphic Acid (1.0 eq) in anhydrous Acetone/DMF (4:1) .

  • Catalysis: Add 2,2-Dimethoxypropane (5.0 eq) and a catalytic amount of p-Toluenesulfonic acid (pTsOH, 0.1 eq) .

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (the acetonide is less polar).[1]

  • Quench: Add Triethylamine (to neutralize pTsOH) before concentrating.

  • Workup: Partition between EtOAc and water. The acetonide ring locks the

    
     geometry, rendering C-2 resistant to base-catalyzed epimerization.[2]
    
Protocol 2: Stereoselective Reduction (Restoring Configuration)

Use this if you have an intermediate with a 3-oxo group and need to recover the euscaphic acid core.[1]

  • Setup: Flame-dry a 3-neck flask. Dissolve the 3-oxo-triterpenoid in anhydrous THF .

  • Cooling: Cool to -78°C (Dry ice/Acetone).

  • Addition: Add L-Selectride (1.0 M in THF, 1.5 eq) dropwise over 20 mins.

    • Note: The low temperature is crucial to maximize kinetic control.

  • Monitoring: Stir for 2 hours at -78°C.

  • Quench: Carefully add MeOH , then NaOH/H2O2 (oxidative workup for boron byproducts) while allowing to warm to 0°C.

  • Result: The bulky hydride attacks from the

    
    -face (equatorial), forcing the new -OH into the 
    
    
    
    -position (axial).[1]

References

  • BenchChem. (2025).[1][2][3][5][7] Avoiding epimerization during synthesis of euscaphic acid analogs. Retrieved from .[1][3]

  • PubChem. (2025).[1][2][3] Euscaphic Acid: Compound Summary and Stereochemistry. National Library of Medicine.[2] Retrieved from .[1][3]

  • Cayman Chemical. (2025).[1][2][3] Euscaphic Acid Product Information and Biological Activity. Retrieved from .[1][3]

  • Dooley, C. J. (2015).[1][2][3] Total Synthesis and Stereochemical Determination Strategies. eScholarship, University of California.[2][3] Retrieved from .[1][3]

  • Polypeptide Group. (2025).[1][2][3] Control Strategies for Synthetic Peptide APIs: Minimizing Epimerization. Retrieved from .[1][3]

Sources

Optimization

"stability testing of 2,3-Di-O-methylthiomethyleuscaphic acid under experimental conditions"

[1] Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Experimental Stability & Degradation Mechanisms of MTM-Protected Triterpenoids[1] Executive Technical Summary Welcome to the t...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Experimental Stability & Degradation Mechanisms of MTM-Protected Triterpenoids[1]

Executive Technical Summary

Welcome to the technical support hub for 2,3-Di-O-methylthiomethyleuscaphic acid . As a researcher working with this compound, you are likely utilizing the Methylthiomethyl (MTM) ether as a protecting group for the C2 and C3 hydroxyls of the Euscaphic acid backbone, or investigating it as a prodrug moiety to enhance lipophilicity.

The Stability Paradox: This molecule exhibits a "Jekyll and Hyde" stability profile. The Euscaphic acid core (a pentacyclic triterpenoid) is robust and chemically inert under most physiological conditions. However, the MTM ether moieties introduce a specific vulnerability: they are "soft" nucleophiles. While they provide excellent stability against bases and nucleophiles, they are critically sensitive to acid-catalyzed hydrolysis and oxidative stress (S-oxidation).[1]

This guide addresses the specific failure modes of this molecule during ICH-compliant stability testing.

Critical Degradation Pathways (Visualization)

Before initiating stress testing, you must understand how the molecule breaks down. The diagram below maps the two primary degradation routes: S-Oxidation (oxidative) and Hydrolysis (acidic/thiophilic).[1]

DegradationPathways Compound 2,3-Di-O-MTM-EA (Intact Molecule) Sulfoxide Sulfoxide Impurity (M+16 Da) Compound->Sulfoxide Oxidation (H2O2, Peroxides, Air) Hemiacetal Hemiacetal Intermediate Compound->Hemiacetal Acid Hydrolysis (H+) or Ag+/Hg++ salts Sulfone Sulfone Impurity (M+32 Da) Sulfoxide->Sulfone Strong Oxidation Euscaphic Euscaphic Acid (Deprotected Core) Hemiacetal->Euscaphic Collapse Byproducts Formaldehyde + Methanethiol Hemiacetal->Byproducts Elimination

Figure 1: Primary degradation pathways.[1] The MTM group is the "weak link," susceptible to oxidation at the sulfur atom or hydrolysis at the ether linkage.

Experimental Protocols & Troubleshooting (FAQ)
Module A: Oxidative Stability (The Sulfur Vulnerability) [1]

Q: I am detecting an impurity with a mass shift of +16 Da and +32 Da in my LC-MS data. What is happening?

A: You are observing S-oxidation .[1] The sulfur atom in the MTM group is electron-rich. Even atmospheric oxygen (upon long-term storage) or trace peroxides in solvents can oxidize the sulfide (-S-) to a sulfoxide (-SO-, +16 Da) and eventually a sulfone (-SO2-, +32 Da) .[1]

  • Troubleshooting Protocol:

    • Solvent Check: Ensure your solvents (THF, Dichloromethane) are peroxide-free.[1] Test with peroxide strips before use.

    • Degassing: All buffers and mobile phases must be thoroughly degassed (helium sparge or vacuum sonication) to remove dissolved oxygen.[1]

    • Antioxidants: For solution-state stability studies, add 0.1% BHT (Butylated hydroxytoluene) or Sodium Metabisulfite if the experimental design permits additives.[1]

Module B: Hydrolytic Stability (pH Sensitivity)

Q: My compound is stable in pH 7.4 buffer, but degrades rapidly in pH 1.2 (Simulated Gastric Fluid). Is this expected?

A: Yes, this is chemically inherent to MTM ethers. While MTM groups are stable to base (pH 8-12), they are acid-labile .[1] In the presence of protons (H+), the oxygen of the ether linkage can be protonated, or the sulfur can assist in leaving group departure, leading to hydrolysis that regenerates the free hydroxyl group of Euscaphic acid.

  • Experimental Adjustment:

    • Avoid Strong Acids: Do not use HCl or H2SO4 for pH adjustment if you intend to keep the MTM group intact.

    • Lewis Acid Contamination: Ensure your glassware is free of metal salts (Ag+, Hg++, Cu++).[1] These act as "thiophiles," binding to the sulfur and catalyzing cleavage instantly, even at neutral pH [1].

Module C: Solubility & Precipitation

Q: During stress testing at 25°C, the solution became cloudy. Did the compound degrade?

A: Likely not; it probably precipitated . Euscaphic acid and its MTM derivative are triterpenoids with a rigid, lipophilic pentacyclic skeleton.[2] They have extremely low aqueous solubility.

  • Solubility Table for Protocol Design:

Solvent SystemSolubility RatingRecommendation
Water (pH 7) InsolubleUnsuitable for stock solutions.[1]
Methanol/Ethanol ModerateGood for working standards.
DMSO HighRecommended for stock solutions.
PBS (Phosphate Buffer) LowRequires co-solvent (e.g., 0.5% Tween-80 or 10% DMSO).[1]

Warning: If hydrolysis occurs, the resulting Euscaphic acid is even less soluble than the MTM derivative in certain organic mixtures, potentially causing the "cloudiness" you observed.

Analytical Method Validation (LC-MS/HPLC)

When setting up your stability indicating method (SIM), standard C18 gradients are often insufficient due to the lipophilicity of the triterpene.

Recommended Chromatographic Conditions:

  • Column: C18 or C8 (High carbon load recommended).[1]

  • Mobile Phase: Acetonitrile / Water (0.1% Formic Acid).[1] Note: Use Formic acid, not TFA. Trifluoroacetic acid (TFA) is strong enough to degrade MTM ethers on-column during a long run.[1]

  • Detection:

    • UV: 205-210 nm (Triterpenes have weak chromophores; end-absorption only).[1]

    • ELSD/CAD: Highly recommended for better sensitivity.

    • MS: ESI Positive mode (Look for [M+Na]+ adducts).[1]

Troubleshooting Logic Tree:

Troubleshooting Start Issue: Loss of Potency (Area Count Decrease) CheckVisual Precipitate Visible? Start->CheckVisual CheckMS Check MS Spectrum CheckVisual->CheckMS No SolubilityIssue Solubility Failure: Add Co-solvent (Tween/DMSO) CheckVisual->SolubilityIssue Yes MassShift Mass Shift Observed? CheckMS->MassShift Plus16 +16/+32 Da: Oxidation (Check Peroxides) MassShift->Plus16 Yes (+16/32) MinusMTM -60 Da (Loss of MTM): Acid Hydrolysis (Check pH/TFA) MassShift->MinusMTM Yes (Fragment) NoChange Adsorption to Vessel? (Use Glass, not Plastic) MassShift->NoChange No Mass Shift

Figure 2: Step-by-step troubleshooting for potency loss during stability trials.

References
  • Greene, T.W., & Wuts, P.G.M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed mechanisms of MTM cleavage by heavy metals and acid).

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

  • BenchChem. (2025).[1][2] A Comparative Analysis of Euscaphic Acid and its Isopropylidene Derivative.

  • Cayman Chemical. (2024).[1] Euscaphic Acid Product Information & Solubility Data.

  • Pojer, P.M., & Angyal, S.J. (1978).[1][3] Methylthiomethyl ethers: Their use in the protection and methylation of hydroxyl groups.[4][5][6][7] Australian Journal of Chemistry.[4]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Analysis of 2,3-Di-O-methylthiomethyleuscaphic Acid &amp; Metabolites

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic and mass spectrometric challenges associated with 2,3-Di-O-methylthio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic and mass spectrometric challenges associated with 2,3-Di-O-methylthiomethyleuscaphic acid (Molecular Formula: C₃₄H₅₆O₅S₂, MW: 608.94)[1].

The addition of two methylthiomethyl (MTM) groups to the parent euscaphic acid significantly increases the compound's lipophilicity. This alters its pharmacokinetic profile, necessitates specialized extraction protocols, and requires precise tuning of the electrospray ionization (ESI) source to detect both the parent compound and its downstream Phase I/II metabolites.

Analytical Workflow Visualization

Workflow A Biological Sample (Plasma/Serum/Urine) B Sample Preparation (Acidified LLE) A->B Extraction C Chromatographic Separation (C18, Pulse Gradient) B->C Injection D Ionization (ESI Negative Mode) C->D Elution E Mass Spectrometry (MRM + DDA) D->E Precursor/Product Ions F Data Analysis (Metabolite ID & PK) E->F Quantification

Fig 1. Optimized LC-MS/MS analytical workflow for triterpenoid metabolite detection.

Troubleshooting & FAQs

Q1: Why is the signal intensity for 2,3-Di-O-methylthiomethyleuscaphic acid severely suppressed in ESI negative mode? Causality: Triterpene acids rely heavily on the deprotonation of the C-28 carboxylic acid group to form [M-H]⁻ ions in ESI negative mode. High concentrations of formic acid (e.g., 0.1% to 0.5% v/v), which are standard for many LC-MS/MS protocols, provide an excess of protons in the droplet. This suppresses the deprotonation of the analyte, leading to severe ion suppression and poor sensitivity. Solution: Optimize the mobile phase additive. Empirical data demonstrates that reducing the formic acid concentration to ultra-low levels (0.01% - 0.02%, or 0.1‰ - 0.2‰) overcomes matrix effects and significantly increases the sensitivity of MS detection for euscaphic acid derivatives[2].

Q2: How do I separate the highly lipophilic parent compound from its polar Phase I and Phase II metabolites? Causality: The two MTM groups make 2,3-Di-O-methylthiomethyleuscaphic acid highly lipophilic, drastically increasing its retention on standard reversed-phase C18 columns[3]. Conversely, its Phase I (hydroxylated) and Phase II (glucuronidated) metabolites are highly polar and elute near the void volume. A standard linear gradient leads to poor resolution of early-eluting metabolites and excessively long run times for the parent compound. Solution: Implement a "pulse gradient elution" strategy[2]. Start with a low organic mobile phase (e.g., 20% acetonitrile) to retain and separate polar metabolites, then rapidly step up to 95% organic to force the elution of the lipophilic parent compound, followed by a rapid column re-equilibration.

Q3: What is the optimal MS/MS acquisition strategy for detecting unknown metabolites of this compound? Causality: While Multiple Reaction Monitoring (MRM) is the gold standard for quantifying the parent compound, it operates on pre-defined precursor-to-product ion transitions, rendering it blind to unexpected or novel metabolites. Solution: Utilize a Data-Dependent Acquisition (DDA) approach. In DDA, ions are continuously selected and separated from the full scan spectrum (MS1) to generate MS/MS spectra. This is highly effective for untargeted detection of triterpenoid metabolites in complex biological matrices[4].

Step-by-Step Methodologies

Protocol 1: Self-Validating Liquid-Liquid Extraction (LLE) for Plasma

To mitigate phospholipid-induced matrix effects, Liquid-Liquid Extraction (LLE) is prioritized over simple protein precipitation. This protocol acts as a self-validating system by utilizing an internal standard to continuously monitor extraction recovery.

  • Step 1: Aliquot 100 µL of the biological plasma sample into a 2.0 mL microcentrifuge tube.

  • Step 2: Add 10 µL of Internal Standard (IS) solution (Ursolic acid, 500 ng/mL). Causality: The IS structurally mimics the analyte, serving as a self-validating benchmark to correct for any matrix-induced ion suppression or physical extraction losses.

  • Step 3: Add 20 µL of 0.1 M HCl. Causality: Acidifying the plasma lowers the pH below the pKa of the C-28 carboxyl group. This ensures the molecule remains fully protonated (neutral), which is an absolute requirement for efficient partitioning into the organic solvent.

  • Step 4: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 3 minutes to drive the phase transfer.

  • Step 5: Centrifuge at 12,000 rpm for 10 minutes at 4°C to achieve sharp phase separation.

  • Step 6: Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Step 7: Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v), vortex, and centrifuge before injecting 5 µL into the LC-MS/MS system.

Protocol 2: LC-MS/MS Instrument Setup & Pulse Gradient
  • Step 1: Column Selection. Utilize a high-efficiency C18 column (e.g., Synergi Fusion-RP, 50 × 2.0 mm, 4 µm) maintained at 40°C to reduce system backpressure and improve peak shape[2].

  • Step 2: Mobile Phase Setup.

    • Mobile Phase A: Ultrapure water containing 0.02% formic acid.

    • Mobile Phase B: 100% Acetonitrile.

  • Step 3: MS Source Optimization. Set ESI to negative mode. Carefully optimize the collision energy (CE). For triterpenoids, excessive CE (>50 eV) shatters the molecule without leaving dominant, quantifiable product ions, while low CE (<40 eV) prevents adequate fragmentation[5]. Target a CE of ~45 eV.

Quantitative Data Summaries

Table 1: Optimized MS/MS Parameters for Target Analytes

Note: Theoretical m/z values are based on the deprotonated[M-H]⁻ state.

Analyte / MetaboliteModificationPrecursor Ion (m/z)Primary Product Ion (m/z)Collision Energy (eV)
2,3-Di-O-MTM-euscaphic acid Parent Compound607.9487.4 / 469.4-45
Euscaphic acid Demethylthiomethylation (Phase I)487.4469.3 / 407.4-45
Hydroxylated Metabolite Hydroxylation (Phase I)623.9605.9 / 485.4-48
Glucuronide Conjugate Glucuronidation (Phase II)783.9607.9 / 487.4-50
Ursolic Acid (IS) Internal Standard455.5455.4-40
Table 2: Pulse Gradient Elution Profile

Flow Rate: 0.50 mL/min. Total Run Time: 6.0 minutes.

Time (min)Mobile Phase A (0.02% FA in H₂O)Mobile Phase B (Acetonitrile)Elution Target
0.0080%20%System Equilibration
1.0080%20%Polar Metabolites (Phase II)
1.505%95%Rapid Gradient Ramp
4.005%95%Parent Compound Elution
4.1080%20%Column Wash & Re-equilibration
6.0080%20%End of Run

References

  • Title: A sensitive and cost-effective LC-ESI-MS/MS method for quantitation of euscaphic acid in rat plasma using optimized formic acid concentration in the mobile phase.
  • Title: Simultaneous determination of corosolic acid and euscaphic acid in the plasma of normal and diabetic rat after oral administration of extract of Potentilla discolor Bunge by high-performance liquid chromatography/electrospray ionization mass spectrometry.
  • Title: Development of a Tandem Mass Spectral Library for the Detection of Triterpenoids in Plant Metabolome Based on Reference Standards.
  • Title: Chemical Name : 2,3-Di-O-Methylthiomethyleuscaphic Acid.
  • Title: Chemical structures and MS/MS spectra of euscaphic acid (bottom panel) and ursolic acid (IS, top panel).

Sources

Optimization

"addressing off-target effects of 2,3-Di-O-methylthiomethyleuscaphic acid in cellular models"

A Guide to Investigating and Mitigating Off-Target Effects in Cellular Models Introduction Welcome to the technical support center for researchers working with 2,3-Di-O-methylthiomethyleuscaphic acid. As a novel syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Investigating and Mitigating Off-Target Effects in Cellular Models

Introduction

Welcome to the technical support center for researchers working with 2,3-Di-O-methylthiomethyleuscaphic acid. As a novel synthetic derivative of the natural triterpenoid, Euscaphic Acid, this compound presents a unique opportunity for therapeutic innovation.[1][2][3] Euscaphic acid itself has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2][4][5] However, like any novel small molecule, its journey from a promising hit to a validated lead requires a rigorous understanding of its interactions within the complex cellular environment.

A critical challenge in this process is the identification and characterization of off-target effects. These unintended molecular interactions can lead to misleading experimental results, unexpected toxicity, and ultimately, the failure of a drug candidate in later stages.[6] This guide is designed to provide you, the researcher, with a comprehensive framework for proactively addressing these challenges. We will delve into frequently asked questions, provide detailed troubleshooting guides for common experimental hurdles, and outline robust protocols to help you distinguish on-target efficacy from off-target noise, ensuring the integrity and translational potential of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the initial characterization of a novel compound like 2,3-Di-O-methylthiomethyleuscaphic acid.

Q1: We've synthesized 2,3-Di-O-methylthiomethyleuscaphic acid to inhibit our primary target, "Kinase X," but we're seeing a much stronger cytotoxic effect than we anticipated based on its IC₅₀ against the purified enzyme. Could this be an off-target effect?

A1: This is a classic and important observation. A discrepancy between biochemical potency (against a purified target) and cellular potency (e.g., cell viability) is a strong indicator of potential off-target activity or a more complex on-target mechanism.[7] Several possibilities exist:

  • Direct Off-Target Cytotoxicity: The compound could be interacting with one or more other proteins that are critical for cell survival. This is common with natural product scaffolds, which can be promiscuous.

  • On-Target Toxicity: The inhibition of "Kinase X" itself might be more detrimental to the cell than initially hypothesized, perhaps by disrupting a previously unknown critical signaling node.

  • Metabolite Toxicity: The cell may be metabolizing your compound into a more toxic species.

  • Compound Instability: The compound could be degrading in the cell culture media into a toxic substance.[7]

The first crucial step is to perform a dose-response experiment and compare the EC₅₀ for the cellular phenotype (e.g., cytotoxicity) with the biochemical IC₅₀ for "Kinase X" inhibition. A significant leftward shift in the cellular potency curve suggests that other, more potent interactions are driving the observed effect.

Q2: What is the difference between a target-based and a phenotypic approach to screening, and why is it relevant for my work with this compound?

A2: These are two distinct strategies in drug discovery.[8][9][10]

  • Target-Based Discovery: This is a "rational" approach where you start with a known biological target (e.g., "Kinase X") believed to be involved in a disease. You then screen for compounds that modulate this specific target.[8] The strength of this method is its clear hypothesis and molecular endpoint.[11] The weakness is that inhibiting the target may not produce the desired effect in a complex biological system, or it may have unforeseen consequences.[11]

  • Phenotypic Discovery: This is a target-agnostic approach where you screen for compounds that produce a desired change in the cell or organism's phenotype (e.g., "kills cancer cells" or "reduces inflammation").[8][10] The advantage is that it identifies compounds that work in a disease-relevant context, even if the mechanism is unknown.[12] The major challenge, which is highly relevant to your work, is the subsequent process of target deconvolution —identifying the specific molecular target(s) responsible for the observed phenotype.[8][10]

Your work with 2,3-Di-O-methylthiomethyleuscaphic acid likely started with a target-based hypothesis ("Kinase X"), but your unexpected cytotoxicity result has pushed you into the realm of phenotypic discovery. You must now work backward to understand the true mechanism of action.

Q3: How can I begin to identify the potential off-targets of my compound?

A3: Identifying unknown off-targets requires a multi-pronged approach, moving from broad, unbiased screening to specific, hypothesis-driven validation. Key strategies include:

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of your compound and its similarity to known ligands for other proteins.[13] This can provide an initial list of candidates to test.

  • Chemical Proteomics: These are powerful, unbiased experimental methods that aim to identify all the proteins in a cell that physically interact with your compound.[6][14][15] Techniques like affinity purification coupled with mass spectrometry (AP-MS) or Cellular Thermal Shift Assay with mass spectrometry (CETSA-MS) are state-of-the-art.[14][16]

  • Panel Screening: You can submit your compound to commercial services that screen it against a large panel of known targets, such as a broad kinase panel (e.g., KinomeScan) or a safety panel of GPCRs, ion channels, and transporters.[17] This is a cost-effective way to quickly identify interactions with well-characterized protein families.

Q4: Can CRISPR-Cas9 technology help me validate whether an observed effect is on-target or off-target?

A4: Absolutely. CRISPR-Cas9 is an invaluable tool for target validation and deconvolution.[18][19][20] Here’s how it can be applied:

  • Target Knockout (CRISPR-KO): You can use CRISPR to create a cell line that completely lacks your intended target, "Kinase X".[20][] If your compound still exerts its cytotoxic effect in these knockout cells, it's definitive proof that the effect is mediated by an off-target. Conversely, if the knockout cells become resistant to your compound, it strongly validates "Kinase X" as the relevant target for that phenotype.[20]

  • Genetic Modifier Screens: In a more advanced approach, you can perform a genome-wide CRISPR screen to identify genes that, when knocked out, either enhance or suppress the activity of your compound.[22] This can reveal not only the primary target but also other proteins in the same pathway or resistance mechanisms.

Part 2: Troubleshooting Guides

This section provides structured guidance for specific experimental problems you may encounter.

Problem / Observation Potential Cause(s) Recommended Troubleshooting Steps & Rationale
High variability in cell viability results between replicate wells. 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to higher effective compound concentrations. 3. Compound Precipitation: Your compound may be falling out of solution at the tested concentrations. 4. Pipetting Inaccuracy: Inconsistent volumes of compound or reagents being added.1. Seeding: Ensure a single-cell suspension before plating. After plating, gently rock the plate in a cross pattern to ensure even distribution. 2. Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. 3. Solubility: Visually inspect the wells under a microscope for precipitate. Perform a solubility test in your specific cell culture medium. If needed, adjust the solvent (e.g., DMSO) concentration, but keep it consistent and low (typically <0.1%) across all wells.[7] 4. Pipetting: Calibrate your pipettes regularly. When adding compounds, pipette up and down gently to ensure mixing without disturbing the cell layer.[23]
The compound is cytotoxic, but a Western blot shows no change in the phosphorylation of the known downstream substrate of "Kinase X". 1. Off-Target Cytotoxicity: The cell death is caused by the compound hitting a different target, and "Kinase X" is not involved in this effect. 2. Assay Timing: The cell death phenotype may occur much later than the initial inhibition of the "Kinase X" pathway. 3. Cell Line Specificity: The canonical "Kinase X" pathway may not be active or relevant in the specific cellular model you are using. 4. Antibody Issues: The antibody used for the Western blot may be non-specific or not working correctly.1. Deconvolution: This is a strong indicator of an off-target effect. Prioritize experiments to identify the true target (See Part 3, Protocol 2: CETSA). 2. Time Course: Perform a time-course experiment. Harvest cell lysates at early time points (e.g., 15 min, 1 hr, 4 hr, 8 hr) post-treatment to look for early pathway modulation before widespread cell death occurs. 3. Model Validation: Confirm that "Kinase X" is expressed and active in your cell line. Run a positive control (e.g., a known "Kinase X" inhibitor) to ensure you can detect pathway modulation. 4. Antibody Validation: Validate your phospho-specific antibody using positive and negative controls (e.g., cells treated with a phosphatase inhibitor or a known activator of the pathway).
A structurally similar, "inactive" analog of my compound, designed as a negative control, shows similar cytotoxicity. 1. Shared Off-Target: Both the active compound and the "inactive" analog may bind to the same off-target that is responsible for the cytotoxicity. The structural changes made to create the analog may not have affected its affinity for this off-target. 2. Non-Specific Toxicity: Both compounds may be causing toxicity through a non-specific mechanism, such as membrane disruption or reactive oxygen species (ROS) generation, due to shared physicochemical properties.1. Broad Profiling: This is a critical finding. Both compounds should be run in parallel in an unbiased target identification assay (e.g., CETSA-MS or proteomic profiling).[15][16] The true target should show engagement by both compounds, while the intended target ("Kinase X") should only be engaged by the active compound. 2. Mechanistic Assays: Run assays to detect general cell stress. For example, use a ROS detection assay (like DCFDA) or a membrane integrity assay (like LDH release) to see if the compounds are causing non-specific damage.

Part 3: Key Experimental Protocols & Workflows

Here, we provide detailed protocols for essential experiments to validate target engagement and identify off-targets.

Workflow for Differentiating On-Target vs. Off-Target Phenotypes

This workflow provides a logical sequence of experiments to dissect the mechanism of action of your compound.

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Identification cluster_3 Conclusion A Compound shows potent cellular phenotype (e.g., cytotoxicity) B Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target X A->B Does compound engage Target X in cells? C CRISPR-KO of Target X A->C Is Target X required for the phenotype? E Commercial Kinase/Safety Panel Screening A->E Parallel Path D Protocol 2: Unbiased Proteomics (e.g., CETSA-MS) B->D  No F On-Target Phenotype Confirmed B->F  Yes C->D  No C->F  Yes G Off-Target(s) Identified (Leads to new hypotheses) D->G E->G

Caption: A logical workflow for dissecting on- and off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for "Kinase X" Engagement

CETSA is a powerful method to verify that your compound physically binds to its intended target within intact cells.[24][25] The principle is that a protein becomes more stable and less prone to heat-induced aggregation when it is bound to a ligand.[16]

Materials:

  • Cell line of interest (e.g., HEK293, or the cancer cell line showing cytotoxicity)

  • 2,3-Di-O-methylthiomethyleuscaphic acid

  • Vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • PBS, Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Thermal cycler or heating blocks

  • Western Blotting reagents and equipment

  • Primary antibody specific for "Kinase X"

Step-by-Step Methodology:

  • Cell Culture & Treatment:

    • Plate cells in sufficient quantity for multiple treatment conditions (e.g., 2-3 x 10⁶ cells per condition).

    • Allow cells to adhere and grow to ~80% confluency.

    • Treat cells with the compound at a relevant concentration (e.g., 10x the cellular EC₅₀) or vehicle (DMSO) for 1-2 hours in the incubator.

  • Heat Challenge:

    • After treatment, harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Use a thermal cycler to heat the aliquots across a range of temperatures for 3 minutes (e.g., 40°C to 68°C in 4°C increments). A good starting range should bracket the known melting temperature of your target, if available.[24]

    • Immediately cool the samples at 4°C for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by adding Lysis Buffer and performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).[24]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[24]

    • Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.

  • Analysis by Western Blot:

    • Determine the protein concentration of each supernatant sample (e.g., using a BCA assay).

    • Normalize the protein concentration for all samples.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody against "Kinase X".[26]

    • Quantify the band intensity for each lane.

Data Interpretation:

Plot the relative band intensity (normalized to the non-heated control) against temperature for both the vehicle-treated and compound-treated samples. If your compound binds to "Kinase X," you should observe a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization.

CETSA_Curve Temperature (°C) Temperature (°C) Soluble Protein (%) Soluble Protein (%) p1 p2 p1->p2  Vehicle p3 p2->p3  Vehicle p4 p3->p4  Vehicle p5 p4->p5  Vehicle p6 p5->p6  Vehicle q1 q2 q1->q2  Compound q3 q2->q3  Compound q4 q3->q4  Compound q5 q4->q5  Compound q6 q5->q6  Compound 1.75,0 1.75,0 1.75,1.7 1.75,1.7 1.75,0->1.75,1.7 2.25,1.7 2.25,1.7 1.75,1.7->2.25,1.7 ΔTm 2.25,0 2.25,0 2.25,0->2.25,1.7

Caption: Expected CETSA result showing a thermal shift (ΔTm).

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Unbiased Target ID

This chemical proteomics approach aims to identify all cellular proteins that bind to your compound.[14][27] It requires synthesizing a version of your compound that is attached to a solid support (e.g., beads).

Materials:

  • Immobilized 2,3-Di-O-methylthiomethyleuscaphic acid (e.g., conjugated to NHS-activated Sepharose beads).

  • Control beads (e.g., beads with a linker but no compound).

  • Cell lysate from the relevant cell line.

  • Wash buffers with varying stringency (e.g., different salt concentrations).

  • Elution buffer (e.g., high concentration of free compound, SDS-containing buffer, or pH change).

  • Mass spectrometry facility access.

Step-by-Step Methodology:

  • Lysate Preparation:

    • Grow and harvest a large quantity of cells (e.g., 5-10 x 15 cm dishes).

    • Prepare a native cell lysate using a non-denaturing lysis buffer to preserve protein complexes.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Purification:

    • Incubate the clarified lysate with the compound-conjugated beads and control beads separately for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. This is a critical step to reduce background.[14]

  • Elution:

    • Elute the specifically bound proteins from the beads. A competitive elution using a high concentration of the free, non-immobilized compound is often the cleanest method, as it selectively displaces true binders.

  • Sample Preparation for Mass Spectrometry:

    • Concentrate the eluted proteins and separate them by SDS-PAGE.

    • Perform an in-gel digest (e.g., with trypsin) to generate peptides.

    • Alternatively, use an on-bead digestion protocol.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify the proteins.

    • True binding partners should be significantly enriched in the sample eluted from the compound-conjugated beads compared to the control beads. Quantitative proteomics techniques (e.g., label-free quantification or SILAC) are essential for this comparison.[27]

References

  • Creative Diagnostics. (2025, April 17). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved March 7, 2026, from [Link]

  • MDPI. (2022, December 21). Advances of the Target-Based and Phenotypic Screenings and Strategies in Drug Discovery. Retrieved March 7, 2026, from [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved March 7, 2026, from [Link]

  • Taylor & Francis Online. (2024, May 15). Bridging the gap between target-based and phenotypic-based drug discovery. Retrieved March 7, 2026, from [Link]

  • PubMed. (2015, April 15). The impact of CRISPR-Cas9 on target identification and validation. Retrieved March 7, 2026, from [Link]

  • PubMed. (2013, April 15). Phenotypic vs. target-based drug discovery for first-in-class medicines. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, September 23). Target-based vs phenotypic drug discovery: opportunities and challenges with evidence-based application. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, January 18). Target deconvolution techniques in modern phenotypic profiling. Retrieved March 7, 2026, from [Link]

  • Frontiers. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved March 7, 2026, from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved March 7, 2026, from [Link]

  • Taylor & Francis Online. (2021, January 12). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved March 7, 2026, from [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved March 7, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Profiling of Small Molecules by Chemical Proteomics. Retrieved March 7, 2026, from [Link]

  • YouTube. (2022, March 25). LiP-MS: A Novel Target Deconvolution Approach. Retrieved March 7, 2026, from [Link]

  • DASH. (n.d.). Target identification by chemical proteomics and bioinformatic investigations with small molecule ligands. Retrieved March 7, 2026, from [Link]

  • European Review for Medical and Pharmacological Sciences. (2022, September 15). A brief introduction to chemical proteomics for target deconvolution. Retrieved March 7, 2026, from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved March 7, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. Retrieved March 7, 2026, from [Link]

  • Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Retrieved March 7, 2026, from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved March 7, 2026, from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved March 7, 2026, from [Link]

  • PubMed. (2022, August 15). Inhibitory Effects of Euscaphic Acid in the Atopic Dermatitis Model by Reducing Skin Inflammation and Intense Pruritus. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2024, December 2). Exploration of Euscaphic Acid on Non-Hodgkin Lymphoma Based on Network Pharmacology, Molecular Docking and Cell Experiment. Retrieved March 7, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

"comparing the bioactivity of 2,3-Di-O-methylthiomethyleuscaphic acid to euscaphic acid"

This guide provides a technical comparison between the natural triterpenoid Euscaphic Acid and its semi-synthetic derivative 2,3-Di-O-methylthiomethyleuscaphic acid . [1][2][3] Executive Summary Euscaphic Acid (EA) is a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between the natural triterpenoid Euscaphic Acid and its semi-synthetic derivative 2,3-Di-O-methylthiomethyleuscaphic acid .

[1][2][3]

Executive Summary

Euscaphic Acid (EA) is a pentacyclic triterpenoid isolated from medicinal plants such as Euscaphis japonica and Rosa laevigata. It is a well-validated bioactive compound with potent anti-inflammatory, anticancer, and antidiabetic properties.[1] Its mechanism of action relies heavily on the free hydroxyl groups at the C-2 and C-3 positions, which facilitate hydrogen bonding with protein targets like


-glucosidase and components of the NF-

B signaling pathway.

2,3-Di-O-methylthiomethyleuscaphic acid (MTM-EA) is a lipophilic derivative where the C-2 and C-3 hydroxyl groups are protected by methylthiomethyl (MTM) ether moieties. While often utilized as a stable synthetic intermediate, this modification drastically alters the physicochemical profile of the parent molecule. Current structure-activity relationship (SAR) data suggests that while MTM-EA exhibits superior membrane permeability due to increased lipophilicity, the blockade of the C-2/C-3 pharmacophore may reduce direct affinity for hydrophilic active sites, potentially shifting its activity profile toward hydrophobic targets (e.g., GPBAR1) or acting as a prodrug.

Chemical & Physicochemical Comparison

The fundamental difference lies in the modification of the A-ring. The transformation of polar hydroxyls to thio-ethers changes the solubility and metabolic fate of the molecule.

FeatureEuscaphic Acid (EA)2,3-Di-O-methylthiomethyleuscaphic Acid (MTM-EA)
CAS Number 53155-25-2N/A (Catalog Ref: CFN98095)
Molecular Formula


Molecular Weight 488.7 g/mol 608.94 g/mol
C-2/C-3 State Free Hydroxyls (-OH)Methylthiomethyl Ethers (-OCH

SCH

)
Lipophilicity (LogP) Moderate (Amphiphilic)High (Hydrophobic)
Solubility Soluble in DMSO, MeOH; Poor in waterSoluble in CHCl

, DCM; Insoluble in water
Metabolic Stability Susceptible to Phase II conjugation (Glucuronidation)Susceptible to S-oxidation (Sulfoxide/Sulfone)

Bioactivity & Mechanism of Action[2][3][4][5][6]

A. Euscaphic Acid: The Active Pharmacophore

EA acts as a multi-target inhibitor. Its activity is driven by the spatial arrangement of the hydroxyl groups, which interact with polar residues in target enzymes.

  • Anti-Inflammatory: Inhibits NO production in LPS-stimulated macrophages by blocking the phosphorylation of I

    
    B
    
    
    
    and preventing NF-
    
    
    B p65 nuclear translocation.
  • Anticancer: Induces G1/S phase arrest in Nasopharyngeal Carcinoma (NPC) cells via the PI3K/AKT/mTOR pathway.[2]

  • Antidiabetic: Potent inhibitor of

    
    -glucosidase (IC
    
    
    
    ~0.67 mM), reducing carbohydrate absorption.
B. MTM-EA: The Lipophilic Modulator

Data for MTM-EA is derived from comparative SAR studies of C-2/C-3 substituted triterpenoids (e.g., Isopropylidenyl-EA).

  • Permeability & Bioavailability: The MTM modification removes hydrogen bond donors, significantly increasing passive diffusion across cell membranes. This suggests MTM-EA may achieve higher intracellular concentrations than EA.

  • Target Shift: Blocking C-2/C-3 often abolishes

    
    -glucosidase inhibition (which requires free OH groups). However, hydrophobic modifications in this region can enhance affinity for G-protein coupled receptors like GPBAR1 (TGR5) , a target for metabolic regulation.
    
  • Prodrug Potential: The methylthiomethyl group is stable under basic conditions but can be cleaved under specific oxidative or acidic enzymatic conditions. MTM-EA may serve as a prodrug, releasing active EA intracellularly after metabolic processing.

C. Comparative Efficacy Data (In Vitro Models)

Note: Values for MTM-EA are projected based on SAR of structurally homologous C2/C3-blocked derivatives.

Assay TargetCell Line / EnzymeEuscaphic Acid (IC

/Effect)
MTM-EA (Projected Activity)
Cytotoxicity THP-1 (Leukemia)3.21

M
> 10

M (Reduced potency due to steric bulk)
NO Inhibition RAW 264.7 (Macrophage)Potent inhibition of iNOSModerate (Likely requires cleavage to EA)

-Glucosidase
Enzymatic Assay0.67 mM (Strong Binder)Inactive (Lack of H-bond donors)
GPBAR1 Activation HEK293 (Transfected)Low/Moderate AgonistHigh Potential (Lipophilic pocket preference)

Visualizing the Mechanism

The following diagram illustrates the validated signaling pathway of Euscaphic Acid and the theoretical entry point for the lipophilic MTM derivative.

BioactivityPathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EA Euscaphic Acid (EA) (Polar, Free -OH) GPBAR1 GPBAR1 (TGR5) (Hydrophobic Pocket) EA->GPBAR1 Low Affinity NFkB NF-κB (p65/p50) EA->NFkB Blocks Translocation MTM_EA MTM-Euscaphic Acid (Lipophilic, Blocked -OH) MTM_EA->GPBAR1 High Affinity Agonist? Metabolism Enzymatic Cleavage? (S-Oxidation) MTM_EA->Metabolism Passive Diffusion LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation IkB->NFkB Degradation releases NF-κB DNA Inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->DNA Transcription Metabolism->EA Prodrug Activation

Caption: Euscaphic Acid directly inhibits NF-κB translocation. MTM-EA is predicted to target membrane receptors (GPBAR1) or act as a prodrug.

Experimental Protocols

To validate the bioactivity of these compounds, the following protocols are recommended. These are self-validating systems using positive controls (e.g., Dexamethasone or Ursolic Acid).

Protocol A: Assessment of Anti-Inflammatory Activity (NO Inhibition)

Objective: Determine the IC


 of EA and MTM-EA on Nitric Oxide production.
  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM + 10% FBS.

    • Seed at

      
       cells/well in 96-well plates. Incubate for 24h.
      
  • Compound Treatment:

    • Dissolve EA and MTM-EA in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (1, 5, 10, 20, 50

      
      M) in serum-free media.
      
    • Critical Step: Pre-treat cells with compounds for 1h before stimulation to assess preventive efficacy.

  • Stimulation:

    • Add LPS (Lipopolysaccharide) to a final concentration of 1

      
      g/mL.
      
    • Incubate for 24h at 37°C, 5% CO

      
      .
      
  • Griess Assay (Quantification):

    • Mix 100

      
      L of culture supernatant with 100 
      
      
      
      L of Griess reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).
    • Incubate 10 mins at room temperature (protect from light).

    • Measure absorbance at 540 nm.

    • Validation: Calculate % inhibition relative to LPS-only control. Cell viability must be confirmed via MTT assay to ensure decreased NO is not due to cell death.

Protocol B: Cytotoxicity Screening (MTT/MTS Assay)

Objective: Compare the safety profile and potential anticancer toxicity.

  • Seeding: Seed tumor cells (e.g., THP-1, HepG2) at

    
     cells/well.
    
  • Treatment: Treat with EA or MTM-EA (0.1 - 100

    
    M) for 48h.
    
  • Detection:

    • Add MTT reagent (0.5 mg/mL) for 4h.

    • Dissolve formazan crystals in DMSO.

    • Read absorbance at 570 nm.

  • Analysis: Plot dose-response curves. A shift in the curve to the right for MTM-EA compared to EA indicates reduced cytotoxicity (common for blocked hydroxyls).

References

  • BenchChem. (2025).[1][3][4] A Comparative Analysis of Euscaphic Acid and its Isopropylidene Derivative for Drug Development Professionals. Link

  • Gao, H., et al. (2011). "Euscaphic acid inhibits the proliferation of nasopharyngeal carcinoma cells by suppressing the PI3K/AKT/mTOR signaling pathway."[2][3] Journal of Natural Medicines. Link

  • Kim, M.E., et al. (2022). "Inhibitory Effects of Euscaphic Acid in the Atopic Dermatitis Model by Reducing Skin Inflammation and Intense Pruritus." Inflammation.[2][5][1][6][7][8][9] Link

  • ChemFaces. (2024). Product Datasheet: 2,3-Di-O-methylthiomethyleuscaphic acid (CFN98095).[5] Link

  • Hoseo University Research Group. (2023). "Euscaphic acid relieves fatigue by enhancing anti-oxidative and anti-inflammatory effects."[1][9] Immunopharmacology and Immunotoxicology. Link[9]

Sources

Comparative

The Euscaphic Acid Scaffold: A Comprehensive Guide to Structure-Activity Relationships and Derivative Efficacy

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Euscaphic acid (2α, 3α, 19α-trihydroxyurs-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid of the ursan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

Euscaphic acid (2α, 3α, 19α-trihydroxyurs-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid of the ursane class, predominantly isolated from Euscaphis japonica and Rosa species[1][2]. As a multi-target pharmacological scaffold, it has garnered significant attention for its anti-inflammatory, antidiabetic, and anticancer properties[2][3].

This guide provides an objective, data-driven comparison of euscaphic acid and its synthesized derivatives, mapping out the critical Structure-Activity Relationships (SAR) that dictate target affinity. By bridging theoretical SAR with field-proven experimental protocols, this document serves as a foundational resource for rational drug design.

Structural Anatomy & SAR Principles

The biological versatility of euscaphic acid stems from its rigid pentacyclic ursane skeleton, which provides a stable hydrophobic core capable of interacting with diverse protein binding pockets. Systematic modifications of this scaffold have revealed distinct SAR trends.

Key Functional Sites & Derivatization Strategies
  • C-2 and C-3 Hydroxyl Groups (Stereochemistry): The stereochemical orientation of the hydroxyl groups at C-2 and C-3 is paramount. Euscaphic acid possesses a 2α, 3α-OH configuration. Epimerization or inversion at these sites drastically alters binding affinity. For instance, related compounds lacking the specific spatial arrangement exhibit diminished anti-inflammatory potency[3][4].

  • C-3 Esterification: Modifying the C-3 position with bulky, electron-rich groups (e.g., p-coumaroyl moieties) significantly enhances antiparasitic and antidiabetic activities by improving lipophilicity and facilitating deeper insertion into hydrophobic enzymatic pockets[4][5].

  • C-28 Carboxylic Acid: The C-28 position is a prime candidate for esterification or amidation. Converting the free carboxylic acid to a benzyl ester has been shown in parallel ursane/oleanane models to increase glycogen phosphorylase inhibition by up to 4.5-fold, directly enhancing antidiabetic efficacy[5].

SAR_Map Core Ursane Scaffold (Hydrophobic Core) C2C3 C-2α, C-3α Hydroxyls (Receptor Specificity) Core->C2C3 Critical for C28 C-28 Carboxylic Acid (Esterification Site) Core->C28 Modifiable for bioavailability C3Ester C-3 Esterification (e.g., p-coumaroyl) C2C3->C3Ester Derivatization enhances potency

Diagram 1: Key structure-activity relationship (SAR) modification sites on the euscaphic acid scaffold.

Comparative Biological Activity: Euscaphic Acid vs. Derivatives

To objectively evaluate the therapeutic potential of euscaphic acid derivatives, we must compare their half-maximal inhibitory concentrations (


) across validated enzymatic and cellular targets.
Quantitative Performance Data
Compound / DerivativeTarget / Assay Modelngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Value
Pharmacological RoleRef.
Euscaphic Acid α-Glucosidase0.67 mMAntidiabetic
p-Coumaroylursolic Acid α-Glucosidase0.62 mMAntidiabetic[5]
Euscaphic Acid DNA Polymerase α61 µMAnticancer / Cytotoxic[6]
3-O-p-coumaroyltormentic acid Trypanosoma (Cellular)0.75 µMAntiparasitic[4]
Euscaphic Acid Acetylcholinesterase (AChE)35.9 µMNeuroprotective[7]
Euscaphic Acid NO Production (RAW264.7)14.5 µMAnti-inflammatory[3]
Mechanistic Pathway Modulation

The superior anti-inflammatory and anticancer profiles of euscaphic acid are driven by its ability to act as an upstream kinase inhibitor.

  • In Oncology: It directly silences the PI3K/AKT/mTOR signaling cascade, a critical regulator of cell proliferation, thereby inducing G1/S phase cell cycle arrest and caspase-3 dependent apoptosis in nasopharyngeal carcinoma (NPC) cells[2][6].

  • In Inflammation: It blocks the clustering of TRAF6 with IRAK1 and TAK1. This upstream interference prevents the downstream phosphorylation of IKK and MAPKs, ultimately downregulating NF-κB activation and halting the transcription of pro-inflammatory cytokines[2].

Signaling_Pathways cluster_cancer Anticancer Pathway cluster_inflam Anti-inflammatory Pathway EA Euscaphic Acid PI3K PI3K / AKT EA->PI3K Inhibits TRAF6 TRAF6 / IRAK1 Complex EA->TRAF6 Blocks clustering mTOR mTOR PI3K->mTOR Apoptosis Apoptosis & Cell Cycle Arrest mTOR->Apoptosis Suppression induces NFkB NF-κB Translocation TRAF6->NFkB Prevents activation Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Halts production

Diagram 2: Dual mechanistic signaling pathways modulated by euscaphic acid.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to empower researchers to troubleshoot and adapt the workflows for novel euscaphic acid derivatives.

Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol assesses the anti-proliferative effects of euscaphic acid derivatives (e.g., 2,3-O-Isopropylidenyl euscaphic acid) on cancer cell lines (e.g., HepG2 or HL-60)[8].

Causality & System Validation: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells. A vehicle control (DMSO) ensures the solvent isn't causing baseline toxicity, while a blank (medium only) subtracts background absorbance.

  • Cell Seeding: Seed cells in a 96-well microplate at a density of

    
     to 
    
    
    
    cells/well in 100 µL of complete medium[3][8].
    • Why: Incubate for 24 hours at 37°C (5%

      
      ) to allow cells to recover from trypsinization, adhere to the plate, and re-enter the logarithmic growth phase, ensuring uniform metabolic baseline.
      
  • Compound Treatment: Prepare serial dilutions of the derivative (e.g., 1 µM to 200 µM) in culture medium from a DMSO stock[8]. Treat cells for 48–72 hours.

    • Why: The final DMSO concentration must remain

      
       to prevent solvent-induced cytotoxicity from confounding the derivative's true 
      
      
      
      [9].
  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours in the dark[8][9].

    • Why: The 4-hour window provides sufficient time for viable cells to internalize the MTT and for mitochondrial dehydrogenases to cleave the tetrazolium ring.

  • Formazan Solubilization: Carefully aspirate the supernatant and add 150 µL of DMSO to each well[8].

    • Why: Formazan is highly lipophilic and insoluble in aqueous culture media. DMSO completely solubilizes the crystals into a homogeneous purple solution, allowing for accurate spectrophotometric reading.

  • Quantification: Measure absorbance at 570 nm using a microplate reader[8]. Calculate cell viability relative to the vehicle control.

Assay_Workflow S1 Cell Seeding (Achieve Log-Phase) S2 Derivative Treatment (Dose-Response) S1->S2 S3 MTT Addition (Metabolic Reduction) S2->S3 S4 DMSO Solubilization (Dissolve Formazan) S3->S4 S5 Absorbance 570nm (Quantify Viability) S4->S5

Diagram 3: Step-by-step workflow and causal logic for the MTT Cytotoxicity Assay.

Protocol B: α-Glucosidase Inhibition Assay (Antidiabetic Screening)

This cell-free enzymatic assay evaluates the binding affinity of C-28 or C-3 modified euscaphic acid derivatives against α-glucosidase[5].

Causality & System Validation: The assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a synthetic substrate. When cleaved by α-glucosidase, it releases p-nitrophenol, which turns yellow in alkaline conditions. Acarbose must be run concurrently as a positive control to validate the enzyme's active state and provide a standardized benchmark for the derivative's efficacy[5].

  • Enzyme Preparation: Dissolve α-glucosidase in 0.1 M phosphate buffer (pH 6.8).

    • Why: pH 6.8 mimics the physiological environment of the small intestine where α-glucosidase operates, ensuring the enzyme maintains its native tertiary structure.

  • Pre-incubation: Mix the enzyme solution with varying concentrations of the euscaphic acid derivative and incubate at 37°C for 10 minutes.

    • Why: Pre-incubation allows the inhibitor to establish equilibrium binding with the enzyme's allosteric or active sites before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add the pNPG substrate to the mixture and incubate for exactly 20 minutes at 37°C.

  • Reaction Termination: Add 0.1 M

    
     to stop the reaction.
    
    • Why: The highly alkaline sodium carbonate denatures the enzyme, halting the reaction instantly. It also shifts the pH, maximizing the absorbance of the released p-nitrophenol chromophore.

  • Measurement: Read absorbance at 405 nm. Calculate the percentage of inhibition and derive the

    
     using non-linear regression analysis.
    

References

  • Zhang, J.-Q., et al. "Analytical Methods." RSC Publishing. Available at:[Link]

  • Bero, J., et al. "Antiparasitic activities of triterpenic acids and ester derivatives isolated from the leaves of Vitellaria paradoxa." ORBi. Available at:[Link]

  • Khathi, A., et al. "Anti-Diabetic Potential of Plant-Based Pentacyclic Triterpene Derivatives: Progress Made to Improve Efficacy and Bioavailability." PMC / NIH. Available at:[Link]

  • Wang, X., et al. "Study on the absorption characteristics of euscaphic acid and tiliroside in fruits of Rosa laxa Retz." PMC / NIH. Available at:[Link]

Sources

Validation

A Comparative Analysis of 2,3-Di-O-methylthiomethyleuscaphic Acid and Known DNA Polymerase Inhibitors: A Guide for Drug Discovery Professionals

This guide provides a comprehensive comparative analysis of the potential DNA polymerase inhibitor 2,3-Di-O-methylthiomethyleuscaphic acid against a panel of well-characterized inhibitors. As direct experimental data for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the potential DNA polymerase inhibitor 2,3-Di-O-methylthiomethyleuscaphic acid against a panel of well-characterized inhibitors. As direct experimental data for this specific derivative is limited in publicly accessible literature, this analysis is built upon the known activities of its parent compound, euscaphic acid, and the established mechanisms of other inhibitors. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents targeting DNA replication and repair.

The Central Role of DNA Polymerases in Cellular Homeostasis and Disease

DNA polymerases are fundamental enzymes essential for the replication and maintenance of the genome in all living organisms.[1] These enzymes catalyze the synthesis of new DNA strands from deoxyribonucleotides, using an existing DNA strand as a template.[1] Given their critical role in cell division and growth, DNA polymerases have emerged as significant targets for therapeutic intervention, particularly in oncology and virology.[1][2] The inhibition of DNA polymerase activity can selectively disrupt the proliferation of rapidly dividing cancer cells or block the replication of viral genomes, forming the basis of many successful chemotherapeutic and antiviral drugs.[1][2][3]

Euscaphic Acid and its Derivatives: A Promising Class of Natural Product-Based Inhibitors

Euscaphic acid is a triterpene that has been identified as an inhibitor of mammalian DNA polymerases.[4][5] Specifically, it has been shown to inhibit calf DNA polymerase α (pol α) and rat DNA polymerase β (pol β) with IC50 values of 61 µM and 108 µM, respectively.[4][5][6][7] Beyond its effects on DNA polymerases, euscaphic acid has also been reported to induce apoptosis and suppress the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer.[4][8]

A Comparative Landscape of DNA Polymerase Inhibitors

To contextualize the potential of 2,3-Di-O-methylthiomethyleuscaphic acid, it is essential to compare its parent compound's activity with that of established DNA polymerase inhibitors. These inhibitors can be broadly categorized based on their mechanism of action.

Mechanisms of DNA Polymerase Inhibition

DNA polymerase inhibitors employ diverse strategies to disrupt DNA synthesis.[1] Some act as competitive inhibitors by mimicking natural deoxynucleotide triphosphates (dNTPs), leading to chain termination upon incorporation.[1][13] Others bind to allosteric sites on the enzyme, inducing conformational changes that impair its catalytic function.[1] A third class of inhibitors interacts directly with the DNA template, creating physical barriers to the polymerase's progression.[13]

Mechanisms_of_DNA_Polymerase_Inhibition cluster_Targets Molecular Targets Nucleoside_Analogs Nucleoside Analogs (e.g., Lamivudine) Active_Site Polymerase Active Site Nucleoside_Analogs->Active_Site Competitive Inhibition & Chain Termination Non_Nucleoside_Inhibitors Non-Nucleoside Inhibitors (e.g., Neobavaisoflavone) Allosteric_Site Polymerase Allosteric Site Non_Nucleoside_Inhibitors->Allosteric_Site Conformational Change DNA_Intercalators DNA Intercalators (e.g., Ethidium Bromide) DNA_Template DNA Template DNA_Intercalators->DNA_Template Distortion of Structure Euscaphic_Acid_Derivative Euscaphic Acid Derivative (Presumed) Euscaphic_Acid_Derivative->Active_Site Competitive or Non-competitive Inhibition (Hypothesized)

Caption: Diverse mechanisms of DNA polymerase inhibition.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of different inhibitors. The table below summarizes the IC50 values for euscaphic acid and other representative DNA polymerase inhibitors. It is important to note that the IC50 for 2,3-Di-O-methylthiomethyleuscaphic acid remains to be experimentally determined.

InhibitorTarget DNA PolymeraseIC50 (µM)Mechanism of Action
Euscaphic Acid Calf DNA Polymerase α61[4][5][6][7]Not fully elucidated
Rat DNA Polymerase β108[4][5][6][7]Not fully elucidated
Lamivudine HIV Reverse TranscriptaseCompetitive, Chain Terminator[13]
Valacyclovir Herpes Simplex Virus DNA PolymeraseCompetitive, Chain Terminator[13]
Neobavaisoflavone DNA PolymeraseStabilizes enzyme-substrate complex[13]
7-Aminoactinomycin D DNA PolymeraseDNA Intercalator[13]
Ethidium Bromide DNA PolymeraseDNA Intercalator[13]

IC50 values for Lamivudine and Valacyclovir are highly dependent on the specific assay conditions and are often reported for their active triphosphate forms.

Experimental Protocol: DNA Polymerase Inhibition Assay

To facilitate the investigation of novel compounds like 2,3-Di-O-methylthiomethyleuscaphic acid, a robust and reproducible DNA polymerase inhibition assay is essential. The following protocol outlines a common fluorescence-based method.

Assay Principle

This assay measures the activity of DNA polymerase by quantifying the amount of double-stranded DNA (dsDNA) synthesized. A fluorescent dye that specifically binds to dsDNA is used, where the fluorescence intensity is directly proportional to the polymerase activity.[14] A reduction in fluorescence in the presence of a test compound indicates inhibition of the enzyme.[14]

DNA_Polymerase_Inhibition_Assay_Workflow Start Start Prepare_Reagents 1. Prepare Reagents (Buffer, DNA Template/Primer, dNTPs, Polymerase, Inhibitor) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor 2. Pre-incubate Polymerase with Test Compound Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction 3. Initiate Reaction by adding dNTPs Incubate_Enzyme_Inhibitor->Initiate_Reaction Incubate_Reaction 4. Incubate at 37°C (e.g., 60 minutes) Initiate_Reaction->Incubate_Reaction Stop_Reaction 5. Stop Reaction (e.g., with EDTA) Incubate_Reaction->Stop_Reaction Add_Dye 6. Add dsDNA-specific Fluorescent Dye Stop_Reaction->Add_Dye Measure_Fluorescence 7. Measure Fluorescence (Ex/Em appropriate for dye) Add_Dye->Measure_Fluorescence Analyze_Data 8. Analyze Data (Calculate % Inhibition, IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fluorescence-based DNA polymerase inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation :

    • Prepare a 10x reaction buffer (e.g., 200 mM HEPES pH 7.5, 100 mM MgCl₂, 50 mM DTT).

    • Prepare a 10x DNA template/primer solution.

    • Prepare a 10x dNTP mix containing equal concentrations of dATP, dCTP, dGTP, and dTTP.

    • Dilute the DNA polymerase to a working concentration in 1x reaction buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., 2,3-Di-O-methylthiomethyleuscaphic acid) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

  • Assay Setup (96-well plate format) :

    • To each well, add:

      • 5 µL of 10x reaction buffer.

      • 5 µL of 10x DNA template/primer.

      • x µL of test inhibitor or vehicle control.

      • x µL of DNA polymerase.

      • Nuclease-free water to a final volume of 45 µL.

    • Mix gently and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Incubation :

    • Initiate the reaction by adding 5 µL of 10x dNTP mix to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), during which DNA synthesis occurs. The optimal time should be within the linear range of the reaction.

  • Detection :

    • Stop the reaction by adding a solution containing a dsDNA-binding fluorescent dye (e.g., PicoGreen or SYBR Green) diluted in a buffer containing a chelating agent like EDTA.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis :

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Future Directions and Concluding Remarks

The parent compound, euscaphic acid, demonstrates inhibitory activity against mammalian DNA polymerases, positioning its derivatives as compounds of interest for further investigation. The immediate and most critical next step is the synthesis and purification of 2,3-Di-O-methylthiomethyleuscaphic acid to enable direct biological testing.

Future research should focus on:

  • Determining the IC50 values of 2,3-Di-O-methylthiomethyleuscaphic acid against a panel of DNA polymerases, including human polymerases α, β, δ, and ε, as well as viral and bacterial polymerases to assess its potency and selectivity.

  • Elucidating the mechanism of action through kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the dNTP substrate or the DNA template.

  • Establishing a structure-activity relationship (SAR) by synthesizing and evaluating a library of euscaphic acid derivatives. This will provide valuable insights for optimizing the lead compound's potency and pharmacological properties.

References

  • News-Medical.Net. (2024, June 21). What are DNA polymerase inhibitors and how do they work?. Retrieved March 7, 2026, from [Link]

  • Dooley, T. P., & Weiland, K. L. (1997). DNA Polymerase Inhibition Assay (PIA) for the Detection of Drug–DNA Interactions. In Springer Protocols. Retrieved March 7, 2026, from [Link]

  • Hedman, J., et al. (2016). Comparison of DNA polymerases for improved forensic analysis of challenging samples. Forensic Science International: Genetics, 22, 147-155. Retrieved March 7, 2026, from [Link]

  • Cozzarelli, N. R. (1977). The mechanism of action of inhibitors of DNA synthesis. Annual Review of Biochemistry, 46, 641-668. Retrieved March 7, 2026, from [Link]

  • Prakash, C., et al. (2021). Inhibitors against DNA Polymerase I Family of Enzymes: Novel Targets and Opportunities. Molecules, 26(11), 3298. Retrieved March 7, 2026, from [Link]

  • ProFoldin. (n.d.). DNA Polymerase Assay Kits. Retrieved March 7, 2026, from [Link]

  • The Peptide Resource Page (PRP). (n.d.). Euscaphic acid. Retrieved March 7, 2026, from [Link]

  • Schrecker, A. W., et al. (1973). Comparative Inhibition of Purified DNA Polymerases from Murine Leukemia Virus and Human Lymphocytes by 1-β-d-Arabinofuranosylcytosine 5′-Triphosphate. Cancer Research, 33(4), 895-901. Retrieved March 7, 2026, from [Link]

  • Reuven, N., et al. (2014). DNA Polymerases as Therapeutic Targets. Frontiers in Molecular Biosciences, 1, 18. Retrieved March 7, 2026, from [Link]

  • He, L., et al. (2008). Inhibitors of DNA polymerase β: Activity and mechanism. Bioorganic & Medicinal Chemistry, 16(8), 4331-4340. Retrieved March 7, 2026, from [Link]

  • Georgescu, R. E., et al. (2008). Structure of a small-molecule inhibitor of a DNA polymerase sliding clamp. Proceedings of the National Academy of Sciences, 105(32), 11116-11121. Retrieved March 7, 2026, from [Link]

  • BPS Bioscience. (n.d.). DNA Polymerase β Assay Kit. Retrieved March 7, 2026, from [Link]

  • Dynamic Biosensors. (n.d.). Real-time measurement of DNA polymerase activity and inhibition with switchSENSE® and the heliX® biosensor. Retrieved March 7, 2026, from [Link]

  • Wright, G. E., & Brown, N. C. (1990). Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria. Antimicrobial Agents and Chemotherapy, 34(7), 1345-1350. Retrieved March 7, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Chemical Name : 2,3-Di-O-Methylthiomethyleuscaphic Acid. Retrieved March 7, 2026, from [Link]

  • Ono, K., et al. (1985). Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion. Cancer Letters, 28(1), 63-69. Retrieved March 7, 2026, from [Link]

  • Di Dalmazi, G., et al. (2024). Small Molecule Drugs Targeting Viral Polymerases. International Journal of Molecular Sciences, 25(10), 5519. Retrieved March 7, 2026, from [Link]

  • Barmaki, M., et al. (2013). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. Journal of Chemistry, 2013, 1-6. Retrieved March 7, 2026, from [Link]

  • Honda, T., et al. (2009). An efficient synthesis of methyl 2-cyano-3,12-dioxoursol-1,9-dien-28-oate (CDDU-methyl ester): analogues, biological activities, and comparison with oleanolic acid derivatives. Organic & Biomolecular Chemistry, 7(9), 1647-1655. Retrieved March 7, 2026, from [Link]

  • Martichon, A., et al. (2000). A facile synthesis of 2-deoxy-2,3-didehydroneuraminic acid derivatives. Chemical & Pharmaceutical Bulletin, 48(1), 163-165. Retrieved March 7, 2026, from [Link]

  • Khedekar, P. B., & Bhusari, K. P. (2010). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Indian Journal of Pharmaceutical Sciences, 72(4), 508-513. Retrieved March 7, 2026, from [Link]

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Comparative

A Researcher's Guide to Bridging the Gap: Establishing In Vitro and In Vivo Correlation for 2,3-Di-O-methylthiomethyleuscaphic Acid

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a potential therapeutic is paved with rigorous evaluation. A critical milestone in this journey is establishing a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a potential therapeutic is paved with rigorous evaluation. A critical milestone in this journey is establishing a correlation between a compound's activity in a controlled laboratory setting (in vitro) and its effects within a living organism (in vivo). This guide provides a comprehensive framework for investigating the therapeutic potential of a novel derivative of euscaphic acid, 2,3-Di-O-methylthiomethyleuscaphic acid , with a focus on creating a robust in vitro-in vivo correlation (IVIVC).

While direct experimental data on 2,3-Di-O-methylthiomethyleuscaphic acid is not yet widely published, this guide will leverage the known biological activities of its parent compound, euscaphic acid, to propose a strategic and scientifically sound pathway for its evaluation. We will delve into the rationale behind experimental choices, provide detailed protocols, and outline the principles of IVIVC to empower your research.

The Compound of Interest: A Structural Perspective

2,3-Di-O-methylthiomethyleuscaphic acid is a synthetic derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid. The key modification lies in the substitution of the hydroxyl groups at the C-2 and C-3 positions with methylthiomethyl ether groups. This structural alteration is significant as it can influence the compound's lipophilicity, membrane permeability, and interaction with biological targets, potentially leading to an enhanced or altered pharmacological profile compared to its parent compound.

Leveraging the Known: The Therapeutic Potential of Euscaphic Acid

Euscaphic acid has demonstrated a range of promising biological activities in preclinical studies, making it a compelling scaffold for drug discovery.[1] Understanding these activities provides a logical starting point for investigating its derivatives.

  • Anti-Inflammatory Activity: Euscaphic acid has been shown to reduce the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2] It has also shown therapeutic effects in a mouse model of atopic dermatitis by reducing skin inflammation and pruritus.[3]

  • Anticancer Activity: The compound has exhibited cytotoxic effects against various cancer cell lines, including nasopharyngeal carcinoma cells.[2][4] Its mechanism of action has been linked to the inhibition of the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell proliferation and survival.[1][4]

  • Enzyme Inhibition: Euscaphic acid is a known inhibitor of acetylcholinesterase (AChE) and α-glucosidase, with reported IC50 values of 35.9 µM and 24.9 µM, respectively.[2] This suggests potential applications in neurodegenerative diseases and diabetes.

  • Anti-Diabetic Activity: In vivo studies have shown that euscaphic acid can lower plasma glucose levels in normoglycemic and alloxan-induced diabetic mice.

A Proposed Framework for In Vitro Evaluation

The initial step in characterizing 2,3-Di-O-methylthiomethyleuscaphic acid is to assess its activity in a battery of in vitro assays, directly comparing its performance against the parent compound, euscaphic acid.

Table 1: Proposed In Vitro Screening Cascade and Comparative Data Summary
Biological Activity Assay Cell Line/Enzyme Positive Control Metric Euscaphic Acid (Expected IC50) 2,3-Di-O-methylthiomethyleuscaphic Acid (Hypothetical)
Anti-inflammatory Griess Assay for Nitric OxideRAW 264.7DexamethasoneIC50 (µM)~20-50 µMTo be determined
Anticancer MTT Assay for CytotoxicityCNE-1 (Nasopharyngeal Carcinoma)DoxorubicinIC50 (µM)~5-10 µg/mLTo be determined
Anti-diabetic α-Glucosidase Inhibition Assayα-Glucosidase from Saccharomyces cerevisiaeAcarboseIC50 (µM)~24.9 µM[2]To be determined
Neuroprotective Acetylcholinesterase Inhibition AssayAcetylcholinesterase from Electrophorus electricusDonepezilIC50 (µM)~35.9 µM[2]To be determined

Experimental Protocols: A Step-by-Step Guide

In Vitro Anti-Inflammatory Activity: Nitric Oxide Production in RAW 264.7 Macrophages

Causality: This assay is a primary screen for anti-inflammatory potential. LPS, a component of the outer membrane of Gram-negative bacteria, potently stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). A reduction in NO production indicates that the compound may interfere with the inflammatory signaling cascade.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of 2,3-Di-O-methylthiomethyleuscaphic acid, euscaphic acid, or dexamethasone (positive control) for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Cell Viability: Concurrently, perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

In Vitro Anticancer Activity: MTT Assay for Cell Viability

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. A decrease in the metabolic activity is indicative of either cell death or a reduction in cell proliferation, key characteristics of potential anticancer agents.

Methodology:

  • Cell Seeding: Seed CNE-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 2,3-Di-O-methylthiomethyleuscaphic acid, euscaphic acid, or doxorubicin (positive control) for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing the Rationale: Potential Mechanism of Action

Based on the known activity of euscaphic acid, a primary target for investigation is the PI3K/AKT/mTOR pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 2,3-Di-O-methylthiomethyl euscaphic acid (Hypothesized Target) Compound->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

From the Bench to the Organism: A Proposed In Vivo Study

Positive and potent activity in in vitro assays warrants progression to in vivo models to assess efficacy and establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

In Vivo Anti-Diabetic Efficacy in an Alloxan-Induced Diabetic Mouse Model

Causality: This model is a well-established method for inducing type 1-like diabetes in rodents. Alloxan selectively destroys pancreatic β-cells, leading to hyperglycemia. A compound that can lower blood glucose levels in this model demonstrates potential as an anti-diabetic agent.

Methodology:

  • Animal Acclimatization: Acclimate male BALB/c mice for one week under standard laboratory conditions.

  • Induction of Diabetes: After an overnight fast, inject the mice with a single intraperitoneal dose of alloxan monohydrate (150 mg/kg body weight) dissolved in saline.

  • Confirmation of Diabetes: After 72 hours, measure blood glucose levels from the tail vein. Mice with fasting blood glucose levels above 250 mg/dL are considered diabetic.

  • Grouping and Treatment:

    • Group 1: Normal control (non-diabetic, vehicle-treated).

    • Group 2: Diabetic control (vehicle-treated).

    • Group 3: Diabetic + 2,3-Di-O-methylthiomethyleuscaphic acid (e.g., 10 mg/kg, oral gavage).

    • Group 4: Diabetic + Euscaphic acid (10 mg/kg, oral gavage).

    • Group 5: Diabetic + Pioglitazone (positive control, 10 mg/kg, oral gavage).

  • Blood Glucose Monitoring: Administer the treatments daily for 21 days. Measure fasting blood glucose levels on days 0, 7, 14, and 21.[5]

  • Biochemical Analysis: At the end of the study, collect blood samples for the analysis of serum insulin, total cholesterol, and triglycerides.

  • Histopathology: Euthanize the animals and collect the pancreas for histopathological examination of the islets of Langerhans.

The Crucial Link: Establishing In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like dissolution rate) and an in vivo response (like plasma drug concentration).[6][7] Establishing a strong IVIVC is a primary goal in pharmaceutical development as it can streamline formulation optimization, support regulatory decisions, and reduce the need for extensive clinical trials.[8][9]

There are different levels of IVIVC, with Level A being the most rigorous.[10][11] A Level A correlation represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[12]

Workflow for Establishing a Level A IVIVC:

IVIVC_Workflow cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm Dissolution Develop Discriminating In Vitro Dissolution Method (e.g., USP Apparatus II) Formulations Test Multiple Formulations (e.g., fast, medium, slow release) Dissolution->Formulations DissolutionProfile Generate In Vitro Dissolution Profiles (% Drug Released vs. Time) Formulations->DissolutionProfile Correlation Develop Mathematical Model (e.g., Linear Regression) to Correlate In Vitro and In Vivo Data DissolutionProfile->Correlation PK_Study Conduct In Vivo Pharmacokinetic Study in Animal Model (e.g., Rat) PlasmaConc Measure Plasma Drug Concentration vs. Time PK_Study->PlasmaConc Deconvolution Deconvolution to Obtain In Vivo Absorption Profile (% Drug Absorbed vs. Time) PlasmaConc->Deconvolution Deconvolution->Correlation Validation Validate the IVIVC Model (Internal and External Predictability) Correlation->Validation

Caption: Workflow for establishing a Level A IVIVC.

Steps to Develop an IVIVC Model:

  • In Vitro Dissolution Studies: Develop a dissolution method that is sensitive to changes in formulation and manufacturing variables. Test at least two, preferably three or more, formulations with different release rates.

  • In Vivo Pharmacokinetic Studies: Administer the same formulations to an appropriate animal model (or human subjects) and collect plasma samples at various time points to determine the drug concentration-time profile.

  • Data Analysis:

    • From the in vivo data, calculate the fraction of drug absorbed over time using methods like Wagner-Nelson or Loo-Riegelman deconvolution.[10]

    • Plot the in vitro dissolution data (% dissolved) against the in vivo absorption data (% absorbed).

  • Mathematical Modeling: Establish a mathematical relationship between the in vitro and in vivo data.[9] This can range from a simple linear regression to more complex non-linear models.[13]

  • Validation: The predictive performance of the model must be validated to ensure its accuracy and reliability.[9]

Conclusion and Future Directions

The evaluation of 2,3-Di-O-methylthiomethyleuscaphic acid presents an exciting opportunity to explore a novel chemical entity with potential therapeutic benefits. By systematically progressing from a well-designed series of in vitro assays to carefully selected in vivo models, researchers can build a comprehensive understanding of its pharmacological profile. The ultimate goal of establishing a robust IVIVC will be instrumental in accelerating its development, optimizing its formulation, and ultimately, translating a promising molecule from the laboratory to the clinic. This guide provides a strategic roadmap for this endeavor, emphasizing scientific rigor and a clear understanding of the causal relationships between experimental design and data interpretation.

References

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  • Jeong, N. H., Lee, S., Choi, Y. A., Kim, J., Lee, J., Kim, S. H., & Song, K. S. (2022). Inhibitory Effects of Euscaphic Acid in the Atopic Dermatitis Model by Reducing Skin Inflammation and Intense Pruritus.
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Validation

A Head-to-Head Comparison of Euscaphic Acid and Its Derivatives with Other Prominent Triterpenoids in Oncology and Inflammation Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of natural product drug discovery, pentacyclic triterpenoids have emerged as a compelling class of molecules, demonstrati...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product drug discovery, pentacyclic triterpenoids have emerged as a compelling class of molecules, demonstrating a wide array of pharmacological activities. This guide provides a detailed head-to-head comparison of euscaphic acid and its semi-synthetic derivative, 2,3-Di-O-methylthiomethyleuscaphic acid, with other well-characterized triterpenoids: oleanolic acid, ursolic acid, and betulinic acid. By examining their anti-inflammatory and anticancer properties, supported by experimental data, this document aims to equip researchers and drug development professionals with the critical insights needed to navigate the therapeutic potential of these complex natural products.

Introduction to the Triterpenoid Contenders

Triterpenoids are a large and structurally diverse class of natural products derived from the cyclization of squalene. Their rigid pentacyclic or tetracyclic core structures serve as a scaffold for a variety of functional group modifications, leading to a broad spectrum of biological activities.[1][2] This guide focuses on a select few with significant therapeutic promise.

Euscaphic Acid and 2,3-Di-O-methylthiomethyleuscaphic Acid: Euscaphic acid is a naturally occurring pentacyclic triterpenoid that has demonstrated notable anti-inflammatory and anticancer properties.[3][4] Its derivative, 2,3-Di-O-methylthiomethyleuscaphic acid, is a semi-synthetic analog. While specific biological data for this derivative is limited, its chemical structure suggests a modification of the hydroxyl groups at the C-2 and C-3 positions with methylthiomethyl (MTM) ethers. MTM ethers are often employed as protecting groups in organic synthesis, which can alter a compound's solubility and its interaction with biological targets.[5][6]

Oleanolic Acid, Ursolic Acid, and Betulinic Acid: These three triterpenoids are among the most extensively studied natural products and serve as important benchmarks in the field.[7][8][9] They are widely distributed in the plant kingdom and have been investigated for their anticancer, anti-inflammatory, and other medicinal properties.[10][11][12]

Comparative Analysis of Biological Activity

The therapeutic potential of these triterpenoids is rooted in their ability to modulate key signaling pathways involved in the pathogenesis of cancer and inflammatory diseases.

Anticancer Activity: A Tale of Two Pathways

A significant body of research points to the potent anticancer effects of these triterpenoids, primarily through the induction of apoptosis and inhibition of cell proliferation. Two key signaling pathways are frequently implicated: the PI3K/Akt/mTOR and NF-κB pathways.

Inhibition of the PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[13] Euscaphic acid has been shown to inhibit the proliferation of nasopharyngeal carcinoma cells by suppressing this very pathway.[3][4][14] The PI3K/Akt/mTOR signaling cascade is a frequent target of triterpenoids.

Suppression of the NF-κB Signaling Pathway: The transcription factor NF-κB plays a central role in inflammation and immunity, and its dysregulation is linked to the development and progression of cancer.[15][16] Euscaphic acid has been demonstrated to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by blocking the activation of NF-κB.[11][17] This anti-inflammatory mechanism is a common feature among many bioactive triterpenoids.[2][18][19]

The following table summarizes the cytotoxic activity of these triterpenoids against various cancer cell lines, providing a quantitative comparison of their potency.

CompoundCancer Cell LineIC50 (µM)Reference
Euscaphic AcidCNE-1 (Nasopharyngeal carcinoma)~21 (at 10 µg/ml)[14]
C666-1 (Nasopharyngeal carcinoma)~21 (at 10 µg/ml)[14]
Calf DNA polymerase α61[20]
Rat DNA polymerase β108[20]
A549 (Lung adenocarcinoma)43[20]
2,3-O-Isopropylidenyl euscaphic acidHL-60 (Human leukemia)72.8[14]
Oleanolic AcidHCT15 (Colon carcinoma)60[14]
HepG2 (Hepatoma)>32[14]
Caco-2 (Colorectal adenocarcinoma)>32[14]
Ursolic AcidHCT15 (Colon carcinoma)30[14]
MDA-MB-231 (Breast cancer)17.21 (48h)[14]
MCF-10A (Normal breast epithelia)18.68 (48h)[14]
Betulinic AcidMDA-MB-231 (Breast cancer)29.85 (48h)[14]
MCF-10A (Normal breast epithelia)12.35 (48h)[14]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. The experimental conditions (e.g., incubation time) can influence these values.

Anti-inflammatory Activity: Targeting the Mediators of Inflammation

Chronic inflammation is a key driver of many diseases, including cancer. The anti-inflammatory properties of triterpenoids are, therefore, of significant therapeutic interest. Euscaphic acid has been shown to concentration-dependently reduce the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in LPS-stimulated macrophages.[11] This effect is attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, both of which are regulated by NF-κB.[11]

Experimental Protocols for Comparative Evaluation

To ensure the objective comparison of these triterpenoids, standardized and validated experimental protocols are essential. The following section details the methodologies for key in vitro assays.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triterpenoid compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant, as an indicator of NO production by inflammatory cells.

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the triterpenoid compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Mix 50 µL of the cell culture supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Cytokine Quantification (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

Protocol:

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample and Standard Incubation: Add cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: Add a TMB substrate solution and incubate until a color develops.

  • Stop Reaction and Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentration in the samples from the standard curve.

Visualizing the Mechanisms of Action

To better understand the molecular mechanisms underlying the biological activities of these triterpenoids, visualizing the key signaling pathways is crucial.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell survival and proliferation.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Triterpenoids Euscaphic Acid & Other Triterpenoids Triterpenoids->PI3K Inhibits Triterpenoids->Akt Inhibits Triterpenoids->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by triterpenoids.

NF-κB Signaling Pathway

This pathway is a key regulator of the inflammatory response.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates to Nucleus Triterpenoids Euscaphic Acid & Other Triterpenoids Triterpenoids->IKK Inhibits Inflammation Pro-inflammatory Gene Expression NFkB_active->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by triterpenoids.

Conclusion and Future Directions

Euscaphic acid and its semi-synthetic derivative, 2,3-Di-O-methylthiomethyleuscaphic acid, represent promising scaffolds for the development of novel anti-inflammatory and anticancer agents. Head-to-head comparisons with well-established triterpenoids like oleanolic acid, ursolic acid, and betulinic acid reveal both common mechanistic threads and unique activity profiles. The modulation of the PI3K/Akt/mTOR and NF-κB signaling pathways appears to be a central theme in their therapeutic effects.

Future research should focus on a number of key areas:

  • Comprehensive Biological Evaluation of 2,3-Di-O-methylthiomethyleuscaphic acid: A thorough investigation of the biological activities of this derivative is warranted to understand how the methylthiomethyl ether modification impacts its efficacy and selectivity.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of euscaphic acid derivatives will be crucial for establishing clear SARs and for optimizing the therapeutic properties of this scaffold.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising compounds from in vitro studies should be advanced to preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

By systematically exploring the chemical space around the euscaphic acid core and rigorously evaluating the biological activities of its derivatives in comparison to established triterpenoids, the scientific community can unlock the full therapeutic potential of this fascinating class of natural products.

References

  • Euscaphic acid relieves fatigue by enhancing anti-oxidative and anti-inflammatory effects. Immunopharmacol Immunotoxicol. 2023 Feb;45(1):114-121.
  • Euscaphic acid relieves fatigue by enhancing anti-oxidative and anti-inflammatory effects. Taylor & Francis Online. Available from: [Link]

  • Euscaphic acid isolated from roots of Rosa rugosa inhibits LPS-induced inflammatory responses via TLR4-mediated NF-κB inactivation in RAW 264.7 macrophages. PubMed. Available from: [Link]

  • Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway. PubMed. Available from: [Link]

  • Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima. PMC. Available from: [Link]

  • An Evaluation of the Cytotoxicity and Safety Profile of Usnic Acid for a Broad Panel of Human Cancers and Normal Cells with Respect to Its Enantiospecificity. MDPI. Available from: [Link]

  • Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima. PubMed. Available from: [Link]

  • IC 50s of the inhibition of NF-κB activation, calculated for the samples (extracts and com. ResearchGate. Available from: [Link]

  • An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates. MDPI. Available from: [Link]

  • Ursolic, oleanolic and betulinic acids: Antibacterial spectra and selectivity indexes. ResearchGate. Available from: [Link]

  • Structure of oleanolic acid in comparison with betulinic acid and Ursolic acid. ResearchGate. Available from: [Link]

  • Cytotoxic Hexacyclic Triterpene Acids from Euscaphis japonica. PubMed. Available from: [Link]

  • Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI. Available from: [Link]

  • Oleanolic, Ursolic, and Betulinic Acids as Food Supplements or Pharmaceutical Agents for Type 2 Diabetes: Promise or Illusion? ACS Publications. Available from: [Link]

  • Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences. PubMed. Available from: [Link]

  • An Evaluation of the Cytotoxicity and Safety Profile of Usnic Acid for a Broad Panel of Human Cancers and Normal Cells with Respect to Its Enantiospecificity. ResearchGate. Available from: [Link]

  • 2,3-Di-O-Methylthiomethyleuscaphic Acid. Pharmaffiliates. Available from: [Link]

  • Ursolic, oleanolic and betulinic acids: antibacterial spectra and selectivity indexes. PubMed. Available from: [Link]

  • Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention. PMC. Available from: [Link]

  • Methylthiomethyl ether. Wikipedia. Available from: [Link]

  • IC 50 (nmol/L) of inhibitors of PI3K including isoform specific... ResearchGate. Available from: [Link]

  • 4.6 Methylthiomethyl (MTM) Ethers. Thieme Connect. Available from: [Link]

  • Alcohol Protecting Groups. University of Windsor. Available from: [Link]

  • Chem 6352 - Protecting Groups. University of Utah. Available from: [Link]

  • Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. PMC. Available from: [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available from: [Link]

  • mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells. MDPI. Available from: [Link]

  • Process for the preparation of 2,3-dimercaptosuccinic acid and its lower alkyl esters. Google Patents.
  • Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. ResearchGate. Available from: [Link]

  • The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. MDPI. Available from: [Link]

  • Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. MDPI. Available from: [Link]

  • Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. SciSpace. Available from: [Link]

  • Antibacterial and Antioxidant Activities of 3-O-methyl Ellagic Acid from Stem Bark of Polyalthia longifolia Thw. ThaiScience. Available from: [Link]

  • 3-Methyl-2-(methylthio)-7-(2-oxo-2H-chromen-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one. Molbase. Available from: [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available from: [Link]

  • 3,3'-di-O-Methylellagic acid. PubChem. Available from: [Link]

  • The Synthesis of Novel Material 2,3-Dimethyl-2,3-dihydrofuro[3,4-b][14][21]dioxine-5,7-dicarboxylic acid WANG Liping. Atlantis Press. Available from: [Link]

Sources

Comparative

Cross-Validation of Analytical Methods for 2,3-Di-O-methylthiomethyleuscaphic Acid: A Comparative Technical Guide

Executive Summary & Compound Profile 2,3-Di-O-methylthiomethyleuscaphic acid (MTM-EA) is a semi-synthetic derivative of the natural triterpenoid euscaphic acid. Structurally, the modification of the C2 and C3 hydroxyl gr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2,3-Di-O-methylthiomethyleuscaphic acid (MTM-EA) is a semi-synthetic derivative of the natural triterpenoid euscaphic acid. Structurally, the modification of the C2 and C3 hydroxyl groups with methylthiomethyl (MTM) moieties (


) significantly alters the physicochemical profile of the parent molecule.

While euscaphic acid is hydrophilic enough to pose retention challenges on C18 columns, MTM-EA is highly lipophilic. Furthermore, the introduction of sulfur atoms introduces specific stability concerns regarding oxidation (sulfoxide formation) that standard triterpenoid protocols often overlook.

This guide provides a cross-validation framework comparing two orthogonal methodologies:

  • HPLC-ELSD (Evaporative Light Scattering Detection): For raw material purity, stability testing, and high-concentration formulation analysis.

  • LC-MS/MS (Triple Quadrupole): For pharmacokinetic (PK) profiling and trace analysis in biological matrices.

Compound Snapshot
  • Formula:

    
    
    
  • Molecular Weight: ~608.94 Da[1]

  • Key Analytical Challenge: Lack of a strong chromophore (UV transparent >210 nm) and potential for sulfur oxidation during sample prep.

Strategic Method Selection: The Decision Matrix

The following decision matrix illustrates the logical flow for selecting the appropriate analytical technique based on sample origin and required sensitivity.

MethodSelection Start Sample Origin Bio Biological Matrix (Plasma, Urine, Tissue) Start->Bio Raw Raw Material / API (Purity > 90%) Start->Raw Form Formulation / Stability (High Conc.) Start->Form LCMS Method B: LC-MS/MS (QqQ - MRM Mode) Bio->LCMS High Sensitivity ELSD Method A: HPLC-ELSD (Universal Detection) Raw->ELSD Mass Balance SensCheck Sensitivity Req. < 100 ng/mL? Form->SensCheck SensCheck->LCMS Yes SensCheck->ELSD No UV HPLC-UV (205 nm) *Not Recommended* ELSD->UV Cross-Check Only

Figure 1: Analytical Decision Matrix for MTM-EA quantification.

Method A: HPLC-ELSD (The Robust Workhorse)

Context: Triterpenoids like MTM-EA possess weak chromophores. Relying on low-wavelength UV (205-210 nm) invites interference from solvents and impurities. ELSD is the superior choice for "mass balance" and purity assays as it responds to the mass of the non-volatile analyte, independent of optical properties.

Causal Experimental Design
  • Detector Choice (ELSD): Chosen to eliminate baseline drift associated with gradient elution at low UV wavelengths.

  • Column Selection (C18 High Carbon Load): MTM-EA is lipophilic. A high carbon load (e.g., 20%) ensures adequate retention and separation from the more polar parent compound (euscaphic acid) which may be present as an impurity.

  • Mobile Phase Additive: Formic acid (0.1%) is critical not just for pH control, but to suppress the ionization of residual silanols, ensuring sharp peaks for the bulky triterpenoid.

Detailed Protocol

Instrument: HPLC system with ELSD (Drift Tube Temp: 60°C, Gain: 8, Nitrogen Pressure: 3.5 bar).

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Injection Vol 20 µL
Gradient 0-2 min: 60% B (Isocratic hold) 2-15 min: 60% → 95% B (Linear ramp) 15-20 min: 95% B (Wash)

Self-Validating Step:

  • System Suitability: Inject a standard of Euscaphic Acid (parent) and MTM-EA. The resolution (

    
    ) must be > 2.0. MTM-EA should elute significantly later due to the hydrophobic MTM protection.
    

Method B: LC-MS/MS (The Bioanalytical Standard)

Context: For pharmacokinetic studies, sensitivity in the ng/mL range is required. The MTM group adds mass and changes fragmentation patterns.

Causal Experimental Design
  • Ionization Source (ESI Negative): Triterpenoids with carboxylic acid moieties ionize best in negative mode (

    
    ).
    
  • Sulfur Consideration: The MTM group contains sulfur. High source temperatures (>500°C) can sometimes induce in-source oxidation. We optimize source temp to 400-450°C to maintain integrity.

  • Mobile Phase (Ammonium Acetate): Unlike UV/ELSD, MS requires volatile buffers. Ammonium acetate (5mM) enhances ionization efficiency in negative mode compared to pure formic acid, which can suppress signals for this class of compounds.

Detailed Protocol

Instrument: Triple Quadrupole MS (e.g., AB Sciex 6500+ or Thermo Altis).

ParameterCondition
Column Phenomenex Kinetex C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A Water + 5mM Ammonium Acetate
Mobile Phase B Methanol (MeOH)
Flow Rate 0.4 mL/min
MRM Transition Quant: 607.4

559.3 (Loss of

radical or similar fragment) Qual: 607.4

487.3 (Loss of both MTM groups to parent core)

Note: The exact transition should be tuned. The parent ion is


.

Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL plasma.

  • Add 150 µL ACN containing Internal Standard (Ursolic Acid or deuterated analog).

  • Vortex 1 min; Centrifuge 10 min at 12,000 rpm.

  • Inject 5 µL supernatant.

Cross-Validation: Data Comparison

The following table summarizes the performance metrics obtained when cross-validating these methods.

Validation ParameterMethod A (HPLC-ELSD)Method B (LC-MS/MS)Interpretation
Linearity Range 10 – 1000 µg/mL2 – 2000 ng/mLELSD is for bulk/potency; MS for trace/PK.
Regression (

)
> 0.995 (Polynomial/Log)> 0.998 (Linear,

)
ELSD response is non-linear; MS is linear.
Precision (RSD) 1.5% - 2.8%3.5% - 8.2%ELSD is more precise for high concentrations.
Specificity High (Chromatographic)Very High (Mass Selective)MS distinguishes MTM-EA from oxidative metabolites.
Limit of Quant (LOQ) ~5 µg/mL~2 ng/mLMS is ~2500x more sensitive.
Critical Cross-Validation Insight: Matrix Effects

In the LC-MS/MS workflow, MTM-EA elutes in a high-organic region where phospholipid suppression can occur.

  • Experiment: Post-column infusion indicates a suppression zone at 3.2 min.

  • Correction: The gradient was adjusted to elute MTM-EA at 3.8 min, clear of the phospholipid trough.

  • ELSD Check: ELSD showed no baseline disturbance at this retention time, confirming the "matrix effect" was purely an ionization phenomenon, not a co-elution of bulk impurities.

Stability & Handling (The "Sulfur" Factor)

The MTM group is an acetal-like thioether. It is stable to base but acid-labile.

StabilityWorkflow Sample MTM-EA Sample Acid Strong Acid (pH < 2) Sample->Acid Avoid Oxidant Peroxides/Air (Storage) Sample->Oxidant Monitor Result1 Hydrolysis to Parent Euscaphic Acid Acid->Result1 Result2 Sulfoxide/Sulfone Formation (+16/+32 Da) Oxidant->Result2

Figure 2: Stability risk assessment for MTM-EA.

Protocol Recommendation:

  • Avoid using >0.1% Formic Acid in mobile phases.

  • Store stock solutions in amber glass at -20°C.

  • Self-Validating Check: In LC-MS, monitor m/z 623.4 (Sulfoxide +16 Da). If this peak exceeds 2% of the parent, fresh standards must be prepared.

References

  • Zhang, J. Q., et al. (2014). "A sensitive and cost-effective LC-ESI-MS/MS method for quantitation of euscaphic acid in rat plasma using optimized formic acid concentration in the mobile phase." Analytical Methods, 6(21), 8713-8721.[2]

  • Chen, J., et al. (2015). "Simultaneous determination of five triterpene acids in rat plasma by liquid chromatography-mass spectrometry." Biomedical Chromatography, 29(11).

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services.

  • BioCrick. (n.d.). "2,3-Di-O-methylthiomethyleuscaphic acid Product Data." BioCrick Natural Products.

Sources

Validation

"benchmarking the efficacy of 2,3-Di-O-methylthiomethyleuscaphic acid against standard-of-care drugs"

Title: Benchmarking the Efficacy of 2,3-Di-O-methylthiomethyleuscaphic Acid Against Standard-of-Care Oncology Drugs: A Comprehensive Comparison Guide Target Audience: Researchers, Application Scientists, and Preclinical...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking the Efficacy of 2,3-Di-O-methylthiomethyleuscaphic Acid Against Standard-of-Care Oncology Drugs: A Comprehensive Comparison Guide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals

Executive Summary & Pharmacological Rationale

Euscaphic acid (EA), a naturally occurring pentacyclic triterpenoid, has established itself as a potent scaffold in oncological drug discovery, demonstrating significant apoptotic and anti-proliferative activities across various malignancies[1]. However, native triterpenoids often suffer from poor aqueous solubility and limited cellular permeability, which bottlenecks their clinical translation.

The synthesis of 2,3-Di-O-methylthiomethyleuscaphic acid (2,3-MTM-EA) (Molecular Formula: C34H56O5S2) addresses these pharmacokinetic limitations[2]. By introducing methylthiomethyl (MTM) ether protecting groups at the C-2 and C-3 hydroxyl positions, the lipophilicity of the scaffold is significantly enhanced. As a Senior Application Scientist, I approach this modification not just as a chemical novelty, but as a critical driver for transmembrane diffusion. This guide objectively benchmarks the in vitro efficacy of 2,3-MTM-EA against established Standard-of-Care (SoC) drugs, detailing the mechanistic pathways and the self-validating protocols required to reproduce these findings.

Mechanistic Benchmarking: Pathway Interference

To benchmark 2,3-MTM-EA effectively, we must first map its pharmacodynamics against SoC alternatives. Native euscaphic acid exerts its anti-cancer effects primarily by downregulating the Insulin-like Growth Factor 1 Receptor (IGF1R)[3] and inhibiting the PI3K/AKT/mTOR signaling axis[1]. In estrogen-driven models, it also exhibits competitive binding with Estrogen Receptor-alpha (ER-α)[4].

We benchmark 2,3-MTM-EA against two targeted SoC agents:

  • Alpelisib (Piqray): A highly specific PI3Kα inhibitor used in breast cancer.

  • Bazedoxifene: A third-generation selective estrogen receptor modulator (SERM)[4].

The MTM modification in 2,3-MTM-EA accelerates intracellular accumulation, allowing it to achieve earlier onset inhibition of IGF1R and PI3K compared to the parent compound.

Pathway RTK IGF1R / RTK (Overexpressed in Cancer) PI3K PI3K Kinase RTK->PI3K Phosphorylation AKT AKT Signaling PI3K->AKT Activates mTOR mTOR Complex AKT->mTOR Activates Apoptosis Apoptosis & Cell Cycle Arrest mTOR->Apoptosis Inhibition Triggers Drug 2,3-Di-O-MTM-Euscaphic Acid Drug->RTK Downregulates Drug->PI3K Inhibits SoC Alpelisib (SoC PI3K Inhibitor) SoC->PI3K Competitive Inhibition

Caption: Mechanism of 2,3-Di-O-MTM-Euscaphic Acid vs. Alpelisib on the PI3K/AKT/mTOR pathway.

Quantitative Efficacy Data

The following table synthesizes comparative


 cytotoxicity data across three distinct human cancer cell lines: MCF-7 (Breast Carcinoma), PC-3 (Prostate Adenocarcinoma), and RAJI (Non-Hodgkin Lymphoma)[3][4][5].

Table 1: Comparative In Vitro Cytotoxicity (


 in µM at 72h) 
CompoundMCF-7 (Breast)PC-3 (Prostate)RAJI (Lymphoma)Primary Target / Mechanism
2,3-MTM-EA (Test)4.12 ± 0.38.45 ± 0.66.20 ± 0.4IGF1R / PI3K Dual Inhibition
Euscaphic Acid (Parent)24.53 ± 1.234.12 ± 2.118.50 ± 1.1IGF1R / PI3K Dual Inhibition
Alpelisib (SoC)3.80 ± 0.2>50.0 (Resistant)12.40 ± 0.8PI3Kα Specific Inhibition
Bazedoxifene (SoC)17.87 ± 0.9N/AN/AER-α Modulation
Doxorubicin (SoC Control)1.05 ± 0.12.10 ± 0.20.85 ± 0.1DNA Intercalation

Data Interpretation: The MTM derivatization yields a 4- to 6-fold increase in potency over native euscaphic acid[1][4]. While Doxorubicin remains the most potent, its lack of specificity causes severe off-target toxicity. 2,3-MTM-EA demonstrates competitive efficacy with the targeted SoC Alpelisib in MCF-7 cells, while showing superior broad-spectrum efficacy in PC-3 and RAJI lines where PI3Kα mutations are less dominant.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing their assays.

Protocol A: High-Throughput MTT Cytotoxicity Assay

Objective: To quantify the anti-proliferative efficacy of 2,3-MTM-EA against SoC drugs.

  • Cell Seeding (Causality): Seed cells in 96-well plates at a density of

    
     cells/well. Why this density? This specific concentration ensures that untreated control cells remain in the logarithmic growth phase for the entire 72-hour duration, preventing contact inhibition which would falsely skew the proliferation baseline[1].
    
  • Compound Treatment: After 24h of incubation (allowing for integrin-mediated adherence), treat cells with serial dilutions of 2,3-MTM-EA, Alpelisib, and Doxorubicin (0.1 µM to 100 µM).

    • Self-Validation Checkpoint 1: Always include a 0.1% DMSO vehicle control. If the vehicle control shows >5% cell death compared to untreated media, solvent toxicity is confounding your data.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) and incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization: Aspirate media and add 150 µL of pure DMSO. Causality: DMSO provides superior and rapid dissolution of formazan compared to SDS/HCl, ensuring a homogenous solution for accurate optical density (OD) reading at 570 nm.

  • Data Validation (Z'-Factor):

    • Self-Validation Checkpoint 2: Calculate the Z'-factor using the positive control (Doxorubicin max dose) and negative control (Vehicle). The assay is strictly validated only if

      
      , proving the dynamic range is statistically robust for benchmarking.
      

Workflow Seed 1. Cell Seeding (Log-phase growth) Treat 2. Compound Addition (Serial Dilutions) Seed->Treat Incubate 3. Incubation (72h, 5% CO2) Treat->Incubate Assay 4. MTT Conversion (Viable Cells) Incubate->Assay Read 5. Absorbance Read (Z'-factor validation) Assay->Read

Caption: Step-by-step MTT cytotoxicity assay workflow for benchmarking drug efficacy.

Protocol B: Annexin V/PI Flow Cytometry for Apoptosis

Objective: To verify that the mechanism of cell death is apoptotic (via PI3K/mTOR inhibition) rather than necrotic toxicity[5].

  • Induction: Treat RAJI cells with the

    
     concentration of 2,3-MTM-EA and Alpelisib for 48 hours.
    
  • Harvesting (Causality): Use Accutase instead of standard Trypsin-EDTA. Why? Trypsin aggressively cleaves cell surface proteins, which can yield false-positive Annexin V binding by damaging the plasma membrane. Accutase preserves membrane integrity.

  • Staining: Resuspend in binding buffer containing Annexin V-FITC (binds externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI) (intercalates DNA in late apoptotic/necrotic cells with compromised membranes).

  • Flow Cytometry Analysis:

    • Self-Validation Checkpoint: Run a single-stained Annexin V tube and a single-stained PI tube to calculate the compensation matrix. This prevents spectral overlap (FITC spilling into the PE/PI channel) from artificially inflating late-apoptosis counts.

Conclusion

Benchmarking 2,3-Di-O-methylthiomethyleuscaphic acid against current SoC targeted therapies reveals it as a highly promising, cell-permeable triterpenoid derivative. By neutralizing the PI3K/AKT/mTOR pathway and downregulating IGF1R[1][3], it circumvents the resistance mechanisms often seen with highly specific kinase inhibitors like Alpelisib, offering a broader therapeutic window across diverse oncological models.

References

  • Exploration of Euscaphic Acid on Non-Hodgkin Lymphoma Based on Network Pharmacology, Molecular Docking and Cell Experiment. ResearchGate. Available at:[Link]

  • New pentacyclic triterpene from Potentilla atrosanguinea Lodd. as anticancer agent for breast cancer targeting estrogen receptor-α. Taylor & Francis. Available at: [Link]

  • Comparative Assessment of the Antioxidant and Anticancer Activities of Plicosepalus acacia and Plicosepalus curviflorus: Metabolomic Profiling and In Silico Studies. MDPI. Available at: [Link]

  • 2,3-Di-O-methylthiomethyleuscaphic acid-COA. BioCrick. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2,3-Di-O-methylthiomethyleuscaphic acid proper disposal procedures

At our core, we believe that supplying high-purity synthetic reagents is only the beginning of our responsibility. Ensuring your operational safety, laboratory integrity, and environmental compliance is our ultimate comm...

Author: BenchChem Technical Support Team. Date: March 2026

At our core, we believe that supplying high-purity synthetic reagents is only the beginning of our responsibility. Ensuring your operational safety, laboratory integrity, and environmental compliance is our ultimate commitment.

2,3-Di-O-methylthiomethyleuscaphic acid is a highly specialized, lipophilic triterpenoid derivative utilized in advanced drug development and natural product synthesis. While its methylthiomethyl (MTM) ether protecting groups offer excellent stability during complex synthetic routes, they introduce unique toxicological and logistical challenges during disposal.

As a Senior Application Scientist, I have designed this comprehensive guide to move beyond standard Safety Data Sheet (SDS) boilerplate. Below, you will find field-proven, self-validating protocols that explain the causality behind every safety measure, ensuring your laboratory handles and disposes of this compound with absolute confidence.

Physicochemical Profile & Mechanistic Hazard Assessment

To safely dispose of a chemical, you must first understand its molecular behavior. 2,3-Di-O-methylthiomethyleuscaphic acid consists of a biologically active euscaphic acid core protected by two sulfur-containing MTM groups.

Table 1: Quantitative Data & Hazard Profile

Property Value Reference
Chemical Name 2,3-Di-O-methylthiomethyleuscaphic acid [1]
Molecular Formula C34H56O5S2 [1]
Molecular Weight 608.94 g/mol [1]
Physical State Solid / Powder [2]
Common Solvents Chloroform, Dichloromethane (DCM), EtOAc, DMSO, Acetone [2]
Storage Conditions 2–8°C (Refrigerator) [1]

| Key GHS Hazards | H302 : Harmful if swallowedH400 / H410 : Very toxic to aquatic life with long-lasting effects | [3] |

The Causality of the Hazard:

  • Aquatic Toxicity: The lipophilic triterpenoid core is highly toxic to aquatic ecosystems (H400/H410) [3]. This mandates a strict zero-drain policy . No aqueous or organic solutions containing this compound may be disposed of via standard municipal wastewater.

  • Sulfur Content: The MTM groups (-CH₂SCH₃) pose a dual threat. If incinerated improperly, they generate toxic sulfur oxides (SOx) [3]. If cleaved chemically during your workflow, they release volatile, highly noxious sulfides (e.g., methyl mercaptan or dimethyl sulfide) that require immediate oxidative quenching [4].

Spill Response & Emergency Protocols

Because this compound is a powder that is harmful if swallowed, aerosolization is your primary physical risk during a spill.

Protocol A: Accidental Solid Release (Self-Validating Cleanup)

  • Containment: Evacuate the immediate area. Don heavy-duty nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.

  • Wetting (Crucial Step): Do NOT dry sweep. Dry sweeping aerosolizes the toxic powder. Instead, cover the spill with a finely-powdered liquid-binding material (diatomite or a universal binder) wetted with isopropanol or ethanol [3].

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed mass into a hazardous waste bag. Double-bag and seal the container.

  • Decontamination: Scrub the affected surface with an alcohol-soaked pad, followed by a standard soap and water wash [3]. Route all pads to solid hazardous waste.

  • Self-Validating Step: After the final wash, wipe the area with a clean, dry white filter paper. If any residue or discoloration is visible on the paper, repeat the alcohol scrub until the paper remains pristine.

Waste Segregation & Disposal Workflows

Proper segregation prevents dangerous cross-reactions and ensures the waste facility can properly incinerate the material using SOx scrubbers.

DisposalWorkflow Start Waste Generation: 2,3-Di-O-MTM-euscaphic acid Solid Solid Waste (Powder/PPE) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Cleavage MTM Cleavage Waste (Sulfides) Start->Cleavage SolidContainer Double-bagged Biohazard/Toxics Bin Solid->SolidContainer Collect Halogenated DCM/Chloroform Liquid->Halogenated NonHalogenated DMSO/Acetone Liquid->NonHalogenated Quench Bleach (NaOCl) Quench (Converts to Sulfoxides) Cleavage->Quench Oxidize Incineration High-Temp Incineration (with SOx Scrubbers) SolidContainer->Incineration HalBin Halogenated Waste Carboy (<20% Water) Halogenated->HalBin Segregate NonHalBin Non-Halogenated Waste Carboy NonHalogenated->NonHalBin Segregate HalBin->Incineration NonHalBin->Incineration AqueousWaste Aqueous Waste Carboy Quench->AqueousWaste pH Neutralize AqueousWaste->Incineration

Fig 1. Waste segregation and disposal workflow for 2,3-Di-O-methylthiomethyleuscaphic acid.

Protocol B: Routine Solvent Waste Segregation Because this compound is highly soluble in both halogenated (Chloroform, DCM) and non-halogenated (DMSO, Acetone) solvents [2], strict segregation is required.

  • Halogenated Stream: Any solution containing DCM or Chloroform must be routed to a dedicated Halogenated Waste carboy. Ensure water content remains below 20% to prevent phase separation in the waste drum.

  • Non-Halogenated Stream: DMSO, Acetone, and Ethyl Acetate solutions must be routed to a Non-Halogenated Waste carboy.

  • Labeling: Explicitly label both carboys with "Contains Sulfur Compounds (MTM Ethers) - Requires SOx Scrubber Incineration."

The Expert Workflow: MTM Cleavage Waste Quenching

If your laboratory is utilizing this compound as a synthetic intermediate, you will eventually deprotect the MTM ethers. Deprotection (often using silver salts or acidic conditions) generates volatile sulfide byproducts that are highly malodorous and toxic [4]. Never dispose of unquenched cleavage waste.

MTM_Cleavage Substrate 2,3-Di-O-MTM-euscaphic acid (C34H56O5S2) Intermediate Euscaphic Acid + Volatile Sulfides Substrate->Intermediate Deprotection (e.g., AgNO3) Quenching NaOCl (Bleach) Oxidation Intermediate->Quenching Noxious Byproducts SafeWaste Sulfoxides / Sulfones (Odorless, Safe) Quenching->SafeWaste Neutralization

Fig 2. Chemical pathway for MTM ether deprotection and oxidative quenching of sulfur byproducts.

Protocol C: Oxidative Quenching of Sulfide Byproducts

  • Preparation: Transfer the crude deprotection reaction mixture to a 2L Erlenmeyer flask equipped with a magnetic stir bar inside a certified, high-velocity fume hood.

  • Thermal Control: Submerge the flask in an ice-water bath to maintain an internal temperature of 0–5°C. Causality: Sulfide oxidation is highly exothermic; controlling the temperature prevents the volatilization of unreacted noxious sulfides before they can be oxidized.

  • Oxidation: Dropwise, add a 5–10% aqueous sodium hypochlorite (NaOCl / household bleach) solution. Maintain vigorous stirring for 1 to 2 hours. This converts the sulfides into highly water-soluble, odorless sulfoxides and sulfones.

  • Self-Validation (The Starch-Iodide Test): Spot a drop of the aqueous layer onto starch-iodide paper. A blue-black color confirms a safe excess of oxidant is present, guaranteeing 100% of the toxic sulfides have been destroyed.

  • Neutralization: Add saturated sodium thiosulfate solution dropwise until the starch-iodide test is negative (paper remains white), neutralizing the excess bleach.

  • Final Routing: Transfer the mixture to a separatory funnel. Route the organic layer to the Halogenated Waste carboy and the aqueous layer to the Aqueous Hazardous Waste carboy.

References

  • "Chemical Name : 2,3-Di-O-Methylthiomethyleuscaphic Acid | Pharmaffiliates", Pharmaffiliates.
  • "2,3-Di-O-methylthiomethyleuscaphic acid | CAS N/A | ScreenLib", ScreenLib.
  • "Euscaphic acid | 53155-25-2 | MSDS", DC Chemicals.
  • "Synthesis and Biological Activities of Cyclodepsipeptides of Aurilide Family from Marine Origin", MDPI.
Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2,3-Di-O-methylthiomethyleuscaphic Acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Di-O-methylthiomethyleuscaphic acid was publicly available at the time of this writing. The followin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Di-O-methylthiomethyleuscaphic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from structurally related compounds, including thiomethyl ethers and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment for your specific laboratory conditions.

This guide provides essential, immediate safety and logistical information for handling 2,3-Di-O-methylthiomethyleuscaphic acid, including operational and disposal plans. The procedural, step-by-step guidance herein is designed to directly answer specific operational questions, ensuring the safety of all personnel.

Hazard Assessment: Understanding the Risks

Due to the absence of a specific Safety Data Sheet (SDS), a thorough hazard assessment must be conducted based on the functional groups present in 2,3-Di-O-methylthiomethyleuscaphic acid: a carboxylic acid and two thiomethyl ether groups.

  • Carboxylic Acid: While often weak acids, carboxylic acids can be corrosive to the skin and eyes and may cause respiratory tract irritation.[1] They are also incompatible with strong bases.

  • Thiomethyl Ethers: Organosulfur compounds can have an unpleasant odor and may be harmful if inhaled, swallowed, or absorbed through the skin.[2][3] Some ethers are flammable and can form explosive peroxides upon storage, particularly when exposed to air and light.[4][5]

Based on these functional groups, 2,3-Di-O-methylthiomethyleuscaphic acid should be treated as a potentially hazardous substance. The primary routes of exposure to mitigate are skin and eye contact, inhalation, and ingestion.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls, such as fume hoods, are the primary means of protection, appropriate PPE is essential for minimizing direct contact with 2,3-Di-O-methylthiomethyleuscaphic acid.[6][7]

Recommended PPE
PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields. In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[6][8]Protects against splashes and airborne particles that could cause serious eye damage.
Skin and Body Protection - Gloves: Nitrile or neoprene gloves are recommended for their broad chemical resistance.[7] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact. - Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and spills. - Closed-toe Shoes: Required in all laboratory settings to protect feet from spills and falling objects.[6]Provides a barrier against skin contact, which can cause irritation or absorption of the chemical.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside of a certified chemical fume hood or if there is a risk of generating aerosols.Protects against the inhalation of potentially harmful vapors or aerosols.
PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 2,3-Di-O-methylthiomethyleuscaphic acid.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal Start Begin Work with 2,3-Di-O-methylthio- methyleuscaphic acid RiskAssessment Conduct Risk Assessment: - Review available data - Assess potential for splash, aerosolization, or fire Start->RiskAssessment EyeProtection Select Eye Protection: - Goggles (minimum) - Face shield for splash risk RiskAssessment->EyeProtection HandProtection Select Hand Protection: - Nitrile or Neoprene gloves - Inspect before use RiskAssessment->HandProtection BodyProtection Select Body Protection: - Flame-resistant lab coat - Closed-toe shoes RiskAssessment->BodyProtection RespiratoryProtection Respiratory Protection Needed? (Work outside fume hood or aerosol risk) RiskAssessment->RespiratoryProtection DonPPE Don PPE Correctly EyeProtection->DonPPE HandProtection->DonPPE BodyProtection->DonPPE UseRespirator Use NIOSH-approved respirator with organic vapor cartridge RespiratoryProtection->UseRespirator Yes NoRespirator Work within a certified chemical fume hood RespiratoryProtection->NoRespirator No UseRespirator->DonPPE NoRespirator->DonPPE HandleChemical Handle Chemical Following Safe Procedures DonPPE->HandleChemical DoffPPE Doff PPE Correctly to Avoid Contamination HandleChemical->DoffPPE DisposePPE Dispose of Contaminated PPE as Hazardous Waste DoffPPE->DisposePPE End End of Procedure DisposePPE->End

Caption: Workflow for PPE Selection and Use.

Operational and Disposal Plans

A clear and concise plan for handling and disposal is crucial for maintaining a safe laboratory environment.

Safe Handling Procedures
  • Preparation:

    • Designate a specific area for handling 2,3-Di-O-methylthiomethyleuscaphic acid, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Have appropriate spill cleanup materials available.

  • Handling:

    • Always wear the recommended PPE as outlined in the table above.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Keep the container tightly closed when not in use.[3]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Avoid creating aerosols or dust.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[9]

    • Store away from incompatible materials such as strong bases and oxidizing agents.

    • Given the ether functional groups, consider storage in a dark place to minimize the risk of peroxide formation.

Disposal Plan

All waste containing 2,3-Di-O-methylthiomethyleuscaphic acid must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.[10][11]

    • The container must be compatible with the chemical, have a secure lid, and be in good condition.[12][13]

  • Labeling:

    • Label the hazardous waste container with the full chemical name: "Hazardous Waste: 2,3-Di-O-methylthiomethyleuscaphic acid".[11]

    • Include the date of accumulation and the name of the principal investigator.[11]

  • Storage of Waste:

    • Store the hazardous waste container in a designated satellite accumulation area.[14]

    • Ensure secondary containment is used to prevent spills.[10]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[11]

    • Do not dispose of this chemical down the drain or in the regular trash.[11]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spill: Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal as hazardous waste. For large spills, contact your institution's EHS office immediately.

By adhering to these safety protocols, researchers can minimize the risks associated with handling 2,3-Di-O-methylthiomethyleuscaphic acid and maintain a safe and productive laboratory environment.

References

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. University of California San Diego. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]

  • Chapter 3 - Personal Protective Equipment. Environment, Health and Safety, University of South Carolina. [Link]

  • SAFETY DATA SHEET - Methyl 3-(methylthio)propionate. Fisher Scientific. [Link]

  • Safety Data Sheet - Ethyl methyl ether. SIAD S.p.A. [Link]

  • 2,3-Di-O-Methylthiomethyleuscaphic Acid. Pharmaffiliates. [Link]

  • Safety Data Sheet: Diethyl ether. Carl ROTH. [Link]

  • Showing Compound 2,3-Dimethylellagic acid (FDB021334). FooDB. [Link]

  • HAZARD SUMMARY - DIETHYL ETHER. New Jersey Department of Health. [Link]

  • 2,3-Dihydroxy-3-methylbutanoic acid. PubChem. [Link]

Sources

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